molecular formula C8H8ClNO2 B1311992 Methyl 2-amino-3-chlorobenzoate CAS No. 77820-58-7

Methyl 2-amino-3-chlorobenzoate

Cat. No.: B1311992
CAS No.: 77820-58-7
M. Wt: 185.61 g/mol
InChI Key: MSXSZFYRADEEJA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXSZFYRADEEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868457
Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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CAS No.

77820-58-7
Record name Methyl 2-amino-3-chlorobenzoate
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Benzoic acid, 2-amino-3-chloro-, methyl ester
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Record name Methyl 2-amino-3-chlorobenzoate
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Foundational & Exploratory

Methyl 2-amino-3-chlorobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77820-58-7

This in-depth technical guide provides comprehensive information on Methyl 2-amino-3-chlorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical and Physical Properties

This compound is an organic compound belonging to the class of benzoate esters.[1] It presents as a white to off-white crystalline solid.[2] This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both an amino and a chloro substituent on the aromatic ring.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 77820-58-7[3]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [3]
Appearance White to light yellow powder or lump[2]
Melting Point 35-39 °C[2]
Boiling Point (Predicted) 273.8 ± 20.0 °C[3]
Density (Predicted) 1.311 ± 0.06 g/cm³[3]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.79 (dd, J = 8.06, 1.51 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 6.57 (t, J = 7.93 Hz, 1H), 6.25 (s, 2H), 3.86 (s, 3H)[3]
Mass Spectrometry (MH+) 185.95[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are two common experimental protocols.

Synthesis via Methylation of 2-amino-3-chlorobenzoic acid

This method involves the esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.

Experimental Protocol:

  • Dissolve 2-amino-3-chlorobenzoic acid (0.175 mol) in 150g of DMF in a 500mL reaction flask at room temperature.[4]

  • Add an inorganic base, such as potassium carbonate (0.125 mol).[4]

  • Cool the mixture to 10 °C and stir for 30 minutes.

  • Slowly add a methylating reagent, such as dimethyl sulfate (0.178 mol), dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[4]

  • Pour the reaction mixture into 400mL of water to precipitate the product.

  • Stir for 1 hour, then filter the white solid.

  • Wash the filter cake with water and dry to obtain this compound.

cluster_0 Synthesis Workflow start Start dissolve Dissolve 2-amino-3-chlorobenzoic acid and K2CO3 in DMF start->dissolve cool Cool to 10°C and stir dissolve->cool add_dms Add Dimethyl Sulfate (dropwise) cool->add_dms react Stir at room temperature for 6h add_dms->react precipitate Precipitate in water react->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound filter_dry->product

Synthesis of this compound.
Synthesis via Reduction of Methyl 2-nitro-3-chlorobenzoate

This alternative route involves the reduction of a nitro group to an amine.

Experimental Protocol:

  • To a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a 1:1 mixture of ethanol and acetic acid (200 mL total), add iron powder (34.8 mmol) at room temperature.[3]

  • Reflux the suspension for 2 hours under a nitrogen atmosphere.[3]

  • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3]

  • Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[3]

  • Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[3]

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate using a rotary evaporator to yield the product.[3]

cluster_1 Reduction Workflow start Start dissolve Dissolve Methyl 2-nitro-3-chlorobenzoate in EtOH/AcOH start->dissolve add_fe Add Iron Powder dissolve->add_fe reflux Reflux for 2h under N2 add_fe->reflux workup Workup: - Evaporate solvent - Partition (EtOAc/H2O) - Wash and Dry reflux->workup product This compound workup->product

Synthesis via Reduction.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] It is a key building block for the synthesis of triazolopyrimidine sulfonamide herbicides.[5]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, its parent compound, 2-amino-3-chlorobenzoic acid , has demonstrated significant anticancer properties.[6]

Research has shown that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibits potent cytotoxic effects on breast cancer cell lines.[6] The mechanism of action involves the inhibition of the PI3K/AKT signaling pathway , a critical pathway in cancer cell proliferation and survival.[7] Inhibition of this pathway leads to the downregulation of downstream targets, ultimately inducing apoptosis in cancer cells.

cluster_2 PI3K/AKT Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates downstream Downstream Effectors akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation promotes apoptosis Apoptosis downstream->apoptosis inhibits inhibitor 2-amino-3-chlorobenzoic acid inhibitor->pi3k inhibits

Inhibition of the PI3K/AKT pathway.

Given that this compound is the methyl ester of this active compound, it is a critical synthon for the development of derivatives and prodrugs targeting the PI3K/AKT pathway. Further research is warranted to determine if the methyl ester itself retains or modifies this biological activity.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[8] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area or a chemical fume hood.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-chlorobenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.

Core Chemical and Physical Properties

This compound, with the CAS number 77820-58-7, is an organic compound derivative of benzoic acid.[2][3] It typically appears as a white to off-white or light yellow crystalline powder or lump.[2][3][4] Structurally, it is a halogenated and nitrogen-functionalized aromatic compound, containing a methyl ester, an amino group, and a chlorine atom on the benzene ring.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 185.61 g/mol [2][5][6]
Molecular Formula C₈H₈ClNO₂[2][7]
Melting Point 35-37°C[2][7]
Boiling Point 273.8 ± 20.0 °C (Predicted)[2][7]
Density 1.311 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 0.25 ± 0.10 (Predicted)[3][4]
CAS Number 77820-58-7[2]

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. The selection of a specific protocol often depends on factors such as starting material availability, desired yield and purity, and scalability for industrial production.

Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid

This common method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.[1][8]

  • Materials:

    • 2-amino-3-chlorobenzoic acid (0.175 mol)

    • Dimethylformamide (DMF) (150g)

    • Potassium carbonate (K₂CO₃) (0.125 mol)

    • Dimethyl sulfate ((CH₃)₂SO₄) (0.178 mol)

    • Water

  • Procedure:

    • In a 500mL reaction flask, dissolve 30g of 2-amino-3-chlorobenzoic acid and 17.3g of potassium carbonate in 150g of DMF at room temperature.[9]

    • Cool the mixture to 10°C and stir for 30 minutes.[9]

    • Slowly add 22.4g of dimethyl sulfate dropwise to the mixture.[9]

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[9]

    • Pour the reaction mixture into 400mL of water to precipitate a white solid.[1]

    • Stir the suspension for 1 hour, then collect the solid by filtration.[1]

    • Wash the filter cake with water and dry to obtain this compound. This protocol reports a yield of 95.0% and a purity of 97% (HPLC).[1][9]

Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This alternative synthesis route involves the reduction of a nitro-substituted precursor.[2][4]

  • Materials:

    • Methyl 3-chloro-2-nitrobenzoate (11.6 mmol)

    • Iron powder (34.8 mmol)

    • Ethanol/Acetic acid solution (1:1 ratio, 200 mL total)

    • Ethyl acetate

    • Water

    • 1N Sodium hydroxide (aqueous)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2.5g of methyl 3-chloro-2-nitrobenzoate in 200 mL of ethanol/acetic acid, add 1.94g of iron powder at room temperature.[2][4]

    • Reflux the suspension for 2 hours under a nitrogen atmosphere.[2][4]

    • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[2][4]

    • Partition the resulting residue between 300 mL of ethyl acetate and 200 mL of water.[2][4]

    • Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[2][4]

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to yield the product as a tan oily substance that solidifies upon standing. This method yields 1.7g (79%) of the target compound.[2][4]

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in organic synthesis.[10] It is an important intermediate in the production of various pharmaceuticals and is a critical component in synthesizing triazolopyrimidine sulfonamide herbicides.[1][8] Its structural features, including the amino and chloro groups, provide reactive sites for constructing more complex molecules, such as quinazolinone derivatives which have demonstrated biological activity.[11] The related compound, 2-amino-3-chlorobenzoic acid, has been investigated for its potential role in synthesizing peptide-drug conjugates and enhancing the stability of therapeutic peptides.[12]

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound and a potential application pathway.

Synthesis_Workflow_Esterification start Start Materials reagents 2-amino-3-chlorobenzoic acid Potassium Carbonate DMF step1 Dissolve & Cool to 10°C reagents->step1 methylation Add Dimethyl Sulfate (Methylating Agent) step1->methylation Slow dropwise addition step2 Stir at Room Temp for 6 hours methylation->step2 precipitation Pour into Water step2->precipitation Reaction mixture isolation Filter, Wash & Dry precipitation->isolation Precipitated solid product Product: This compound isolation->product

Synthesis workflow via esterification of 2-amino-3-chlorobenzoic acid.

Application_Pathway start_mol This compound hydrolysis Hydrolysis start_mol->hydrolysis acid_intermediate 2-amino-3-chlorobenzoic acid hydrolysis->acid_intermediate acylation Acylation with Acyl Chloride acid_intermediate->acylation n_acyl N-acyl intermediate acylation->n_acyl cyclization Cyclization with Acetic Anhydride n_acyl->cyclization quinazoline Quinazolinone Derivatives cyclization->quinazoline pharma_app Pharmaceutical Applications (e.g., Anticancer research) quinazoline->pharma_app

References

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-chlorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.

PropertyValueReference
CAS Number 77820-58-7[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance White to light yellow powder or lump
Melting Point 35-37 °C[2]
Boiling Point 273.8 ± 20.0 °C (Predicted)[2]
Density 1.311 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the arrangement of hydrogen atoms within the molecule.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
3.86s3H-OCH₃[2]
6.25s2H-NH₂[2]
6.57t, J = 7.93 Hz1HAr-H[2]
7.39dd, J = 7.81, 1.51 Hz1HAr-H[2]
7.79dd, J = 8.06, 1.51 Hz1HAr-H[2]
(Solvent: CDCl₃, Frequency: 400 MHz)
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data for this compound (based on related compounds)

Chemical Shift (δ) ppmAssignment
~52-OCH₃
~115-145Aromatic Carbons
~166C=O (Ester)
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationReference
185.95[M+H]⁺ (Molecular ion peak)[2]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample B Pack Capillary Tube A->B Fine powder C Place in Apparatus D Heat Slowly C->D E Observe Melting D->E F Record T_initial E->F First drop G Record T_final E->G Completely liquid H Melting Point Range F->H G->H

Melting Point Determination Workflow

  • Sample Preparation: A small amount of dry this compound is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final) are recorded. The melting point is reported as the range between T_initial and T_final.

Boiling Point Determination (Distillation Method)

This protocol outlines the determination of the boiling point of a liquid organic compound via simple distillation. As this compound is a solid at room temperature, it would first need to be melted.

BoilingPoint cluster_setup Apparatus Setup cluster_distillation Distillation cluster_result Result A Assemble Distillation Apparatus B Add Sample to Flask A->B C Position Thermometer B->C Bulb below side arm D Heat the Flask E Observe Reflux D->E F Record Stable Temperature E->F Constant vapor temp. G Boiling Point F->G

Boiling Point Determination Workflow

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: A small volume of molten this compound is placed in the round-bottom flask along with a few boiling chips.

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Heating and Observation: The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady reflux of vapor is observed on the thermometer bulb. This stable temperature is the boiling point.

Density Determination (Pycnometer Method)

This protocol details the determination of the density of a solid organic compound using a pycnometer.

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is accurately weighed (m₁).

  • Mass of Pycnometer with Sample: A small amount of this compound is added to the pycnometer, and it is reweighed (m₂). The mass of the sample is (m₂ - m₁).

  • Mass of Pycnometer with Sample and Liquid: An inert liquid of known density (ρ_liquid) in which the sample is insoluble is added to the pycnometer, filling it completely. The pycnometer is then weighed again (m₃).

  • Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, dried, and then filled with only the inert liquid and weighed (m₄). The mass of the liquid is (m₄ - m₁).

  • Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative determination of the solubility of this compound in various solvents.

Solubility cluster_procedure Procedure cluster_observation Observation cluster_classification Classification A Add Sample to Test Tube B Add Solvent Incrementally A->B C Agitate Vigorously B->C D Observe for Dissolution C->D E Soluble D->E Homogeneous solution F Sparingly Soluble D->F Partial dissolution G Insoluble D->G No visible change

Qualitative Solubility Testing Workflow

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the test solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated vigorously for a set period. The sample is visually inspected to determine if it has dissolved completely, partially, or not at all.

  • Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation. This process is repeated for a range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and DMSO).

Synthesis Overview

This compound is commonly synthesized via the reduction of a nitro group precursor. A general synthetic scheme is presented below.

Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product A Methyl 3-chloro-2-nitrobenzoate B This compound A->B Reduction (e.g., Fe/AcOH) C Extraction B->C D Washing C->D E Drying D->E F Concentration E->F G Pure this compound F->G

General Synthesis Workflow

A common laboratory-scale synthesis involves the reduction of Methyl 3-chloro-2-nitrobenzoate using iron powder in a mixture of ethanol and acetic acid.[1] The reaction mixture is refluxed, followed by an extractive workup and purification to yield the final product.[1]

Conclusion

This technical guide provides a detailed summary of the key physical properties of this compound, essential for its application in scientific research and development. The tabulated data and detailed experimental protocols offer a practical resource for chemists and pharmaceutical scientists. Further research to obtain quantitative solubility data in a broader range of solvents and to acquire and analyze ¹³C NMR and UV-Vis spectra would provide an even more complete physical profile of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-chlorobenzoate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including experimental protocols for their determination. It also details a common synthesis route and explores the compound's relevance in biochemical pathways, making it a valuable resource for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is an organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] At room temperature, it typically appears as a white to off-white or tan waxy solid.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Melting Point 35-37°C[1][6]
Boiling Point 273.8 ± 20.0 °C (Predicted)[1][6]
Molecular Formula C₈H₈ClNO₂[1][6]
Molecular Weight 185.61 g/mol [1][6]
Density 1.311 ± 0.06 g/cm³ (Predicted)[1][6]
CAS Number 77820-58-7[1][6]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state.[7][8] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.[9]

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 1-2 mm by tapping the sealed end on a hard surface.[9][10]

  • Place the capillary tube into the heating block of the melting point apparatus.[10]

  • Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (35°C).

  • Decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The recorded range is the melting point of the sample. For this compound, this is expected to be within 35-37°C.[1][6]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.[11][12][13]

Materials:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Sample of this compound

Procedure:

  • Place a few milliliters of the liquid sample (this compound, melted if necessary) into a small test tube.[11]

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[14][15]

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus slowly and uniformly.[14]

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13]

Synthesis of this compound

This compound is often synthesized via the reduction of its nitro precursor, methyl 3-chloro-2-nitrobenzoate.[1][4]

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • 1N Sodium hydroxide (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Add iron powder (34.8 mmol) to a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a mixture of ethanol (100 mL) and acetic acid (100 mL) at room temperature.[1][4]

  • Heat the suspension to reflux for 2 hours under a nitrogen atmosphere.[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Partially remove the solvent using a rotary evaporator.

  • Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[1][4]

  • Separate the organic phase and wash it sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[1][4]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[1][4]

  • The process yields this compound, initially as a tan oil that converts to a waxy solid upon standing.[1][4]

Visualizations: Workflow and Biological Context

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 Methyl 3-chloro-2-nitrobenzoate react Reflux for 2h under Nitrogen start2 Iron Powder start3 Ethanol / Acetic Acid workup Solvent Removal & Liquid-Liquid Extraction react->workup Cooling purify Washing & Drying workup->purify product This compound purify->product Concentration

Caption: Synthesis workflow for this compound.

Biological Significance: Inhibition of the PI3K/AKT Signaling Pathway

While this compound is primarily an intermediate, its parent compound, 2-amino-3-chlorobenzoic acid, has demonstrated significant biological activity. A study identified 2-amino-3-chlorobenzoic acid produced by Streptomyces coelicolor as a potent anticancer agent against breast cancer cell lines.[16] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cancer cell proliferation and survival.[17]

The diagram below outlines the simplified PI3K/AKT signaling pathway and the point of inhibition by 2-amino-3-chlorobenzoic acid.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Targets (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Response Cell Proliferation, Survival, Growth Downstream->Response Leads to Inhibitor 2-Amino-3-chlorobenzoic acid Inhibitor->PI3K Inhibits

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-3-chlorobenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the spectral data, a detailed experimental protocol for its acquisition, and visualizations of the molecular structure and experimental workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

The quantitative spectral data is summarized in the table below for clear interpretation and comparison.

SignalChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
17.79Doublet of doublets (dd)1HJ = 8.06, 1.51H-6
27.39Doublet of doublets (dd)1HJ = 7.81, 1.51H-4
36.57Triplet (t)1HJ = 7.93H-5
46.25Singlet (s)2H--NH₂
53.86Singlet (s)3H--OCH₃

Data sourced from ChemicalBook.[1][2]

Molecular Structure and Proton Assignments

The chemical structure of this compound and the assignment of its proton signals are crucial for understanding the ¹H NMR spectrum. The following diagram illustrates the molecule and the corresponding proton labels.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Match, Shim) transfer->setup acquire Acquire FID (¹H Pulse Program) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Multiplicity & Coupling Analysis integrate->analyze spectrum Final ¹H NMR Spectrum analyze->spectrum

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-amino-3-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows to guide researchers in obtaining and interpreting FT-IR data for this compound.

Core Concepts in the FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule.

For this compound (C₈H₈ClNO₂), the key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

  • Amine (N-H) group: The primary amine will exhibit symmetric and asymmetric stretching vibrations.

  • Ester (C=O and C-O) groups: The carbonyl group of the ester will produce a strong absorption band, and the C-O stretching will also be present.

  • Aromatic Ring (C=C and C-H groups): The benzene ring will show characteristic C=C stretching bands and C-H stretching and bending vibrations.

  • Carbon-Chlorine (C-Cl) bond: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum.

The precise location of these absorption bands can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular hydrogen bonding between the amino group and the ester.

Predicted FT-IR Spectral Data

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Amine (N-H)Asymmetric Stretching3450 - 3350Medium
Amine (N-H)Symmetric Stretching3350 - 3250Medium
Amine (N-H)Scissoring (Bending)1650 - 1580Medium-Strong
Aromatic C-HStretching3100 - 3000Medium-Weak
Alkyl C-H (methyl)Asymmetric & Symmetric Stretching2980 - 2850Medium-Weak
Ester (C=O)Stretching1730 - 1700Strong
Aromatic C=CStretching1620 - 1580 & 1500 - 1400Medium-Variable
Ester (C-O)Asymmetric Stretching1300 - 1200Strong
Ester (C-O)Symmetric Stretching1150 - 1000Medium
Aromatic C-HOut-of-plane Bending900 - 690Strong
Carbon-Chlorine (C-Cl)Stretching800 - 600Medium-Strong

Note: These are predicted ranges and the actual peak positions may vary based on the physical state of the sample and the specific instrumentation used.

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, relies on proper sample preparation.[1][2][3] The two most common and effective methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.[2][4]

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[2] Transfer both to an agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[2] The particle size of the sample should be reduced to minimize scattering of the infrared radiation.[3]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet.[2]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the FT-IR spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet or an empty sample compartment should be collected and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.[2] It is particularly useful for analyzing fine powders and solid films.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a zinc selenide or diamond crystal)[5]

Procedure:

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean and free from any contaminants.[2]

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[2]

  • Pressure Application: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[2]

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically perform the ATR correction.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualizing the Workflow and Key Relationships

To better illustrate the processes involved in the FT-IR analysis of this compound, the following diagrams have been generated using the DOT language.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_output Output start Obtain Sample (this compound) kbr KBr Pellet Method start->kbr atr ATR Method start->atr background Acquire Background Spectrum kbr->background atr->background spectrometer FT-IR Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (e.g., Baseline Correction) sample_spec->processing interpretation Spectral Interpretation processing->interpretation spectrum FT-IR Spectrum interpretation->spectrum report Analysis Report interpretation->report

Caption: Workflow for the FT-IR analysis of a solid sample.

Functional_Group_Correlation cluster_groups Functional Groups cluster_regions Expected FT-IR Absorption Regions (cm⁻¹) compound This compound amine Amine (-NH2) compound->amine ester Ester (-COOCH3) compound->ester aromatic Aromatic Ring compound->aromatic ccl C-Cl Bond compound->ccl nh_stretch ~3450-3250 (N-H Stretch) amine->nh_stretch co_stretch ~1730-1700 (C=O Stretch) ester->co_stretch cc_stretch ~1620-1400 (C=C Stretch) aromatic->cc_stretch ccl_stretch ~800-600 (C-Cl Stretch) ccl->ccl_stretch

Caption: Functional groups and their expected FT-IR regions.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 2-amino-3-chlorobenzoate (C₈H₈ClNO₂), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines potential fragmentation patterns, experimental protocols for analysis, and visual representations of analytical workflows and fragmentation pathways to support research and development activities.

Molecular and Spectrometric Data

This compound has a molecular weight of approximately 185.61 g/mol .[1] Mass spectrometric analysis has identified a molecular ion peak (MH+) at m/z 185.95, suggesting amenability to soft ionization techniques such as electrospray ionization (ESI).[1] For the purpose of structural elucidation, this guide will focus on the predicted fragmentation patterns under Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS).

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the predicted major ions in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on ion stability.

m/z (predicted)Proposed Fragment IonProposed StructurePredicted Relative AbundanceFragmentation Pathway
185/187[M]⁺[C₈H₈ClNO₂]⁺ModerateMolecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
154/156[M - OCH₃]⁺[C₇H₅ClNO]⁺HighLoss of the methoxy radical from the ester
126/128[M - COOCH₃]⁺[C₆H₅ClN]⁺ModerateLoss of the carbomethoxy radical
99[C₆H₅N]⁺LowLoss of COOCH₃ and Cl
77[C₆H₅]⁺LowCleavage of the aromatic ring

Experimental Protocols for GC-MS Analysis

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity, derivatization may be employed to improve chromatographic peak shape and thermal stability, though direct analysis is also feasible.

I. Sample Preparation and Derivatization (Optional)

For complex matrices where improved volatility and peak shape are necessary, derivatization of the primary amine can be performed.

  • Sample Dissolution : Dissolve a known quantity of the sample in a suitable solvent such as methanol or dichloromethane.

  • Derivatization Agent : A common agent for primary amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

  • Reaction : To the sample solution, add an excess of the derivatizing agent and a catalyst if required (e.g., trimethylchlorosilane for silylation).

  • Incubation : Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Dilution : After cooling, dilute the sample to the desired concentration with an appropriate solvent (e.g., hexane) for GC-MS analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters for the analysis of aromatic amines and related compounds.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-35 MS (30 m x 0.25 mm, 0.25 µm)[3]
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature of 80°C, hold for 2 minutes, ramp at 15-30°C/min to 240°C, hold for 5 minutes.[4]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for targeted analysis

Visualizing Analytical Processes

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound by GC-MS.

experimental_workflow sample Sample Preparation dissolution Dissolution in Solvent sample->dissolution derivatization Derivatization (Optional) dissolution->derivatization gc_injection GC Injection dissolution->gc_injection Direct Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis

GC-MS Analysis Workflow
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting ions.

fragmentation_pathway M [M]⁺˙ m/z 185/187 A [M - OCH₃]⁺ m/z 154/156 M->A - OCH₃ B [M - COOCH₃]⁺ m/z 126/128 M->B - COOCH₃ C [C₆H₅N]⁺ m/z 99 B->C - Cl

Predicted EI Fragmentation Pathway

References

Navigating the Solubility Landscape of Methyl 2-Amino-3-Chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical gap in publicly available quantitative data on the solubility of methyl 2-amino-3-chlorobenzoate in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of available information, detailed experimental protocols for solubility determination, and a discussion of the underlying principles governing the solubility of this compound.

Executive Summary

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide acknowledges the current lack of specific quantitative solubility data for this compound in the public domain. To address this, we present solubility data for a structurally analogous compound, 2-amino-6-chlorobenzoic acid, to provide valuable insights. Furthermore, a detailed, best-practice experimental protocol for determining the solubility of this compound is provided to empower researchers to generate the necessary data in-house.

Solubility Data of a Structurally Related Compound

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
N-Methyl-2-pyrrolidone278.15185.32
283.15211.17
288.15239.84
293.15271.65
298.15306.98
303.15346.21
308.15389.78
313.15438.15
318.15491.81
323.15551.29
Ethanol278.1555.61
283.1562.43
288.1570.08
293.1578.68
298.1588.35
303.1599.21
308.15111.42
313.15125.13
318.15140.51
323.15157.75
Ethyl Acetate278.1543.19
283.1548.87
288.1555.28
293.1562.51
298.1570.66
303.1579.83
308.1590.15
313.15101.75
318.15114.79
323.15129.45
n-Propanol278.1538.04
283.1542.61
288.1547.79
293.1553.62
298.1560.18
303.1567.54
308.1575.79
313.1585.03
318.1595.38
323.15106.96
Isopropanol278.1532.75
283.1536.71
288.1541.22
293.1546.33
298.1552.11
303.1558.64
308.1565.99
313.1574.25
318.1583.52
323.1593.91
n-Butanol278.1527.91
283.1531.04
288.1534.61
293.1538.64
298.1543.19
303.1548.30
308.1554.02
313.1560.41
318.1567.54
323.1575.48
Ethylene Glycol278.1522.84
283.1525.86
288.1529.28
293.1533.15
298.1537.52
303.1542.45
308.1547.98
313.1554.19
318.1561.16
323.1568.96
Isobutanol278.1521.87
283.1524.35
288.1527.14
293.1530.27
298.1533.78
303.1537.71
308.1542.10
313.1546.99
318.1552.42
323.1558.46
n-Heptanol278.1516.53
283.1518.29
288.1520.25
293.1522.43
298.1524.85
303.1527.53
308.1530.50
313.1533.78
318.1537.40
323.1541.40
1-Octanol278.1514.12
283.1515.60
288.1517.25
293.1519.08
298.1521.10
303.1523.32
308.1525.76
313.1528.44
318.1531.38
323.1534.61
Acetonitrile278.156.78
283.157.91
288.159.22
293.1510.74
298.1512.50
303.1514.54
308.1516.90
313.1519.63
318.1522.78
323.1526.40
Toluene278.151.83
283.152.14
288.152.51
293.152.94
298.153.46
303.154.08
308.154.81
313.155.67
318.156.68
323.157.86
Water278.150.29
283.150.33
288.150.37
293.150.42
298.150.48
303.150.55
308.150.63
313.150.72
318.150.82
323.150.94
Cyclohexane278.150.04
283.150.05
288.150.06
293.150.07
298.150.09
303.150.11
308.150.13
313.150.16
318.150.19
323.150.23

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

The following is a detailed protocol for the determination of the solubility of this compound in organic solvents. This method is based on the widely accepted isothermal saturation or "shake-flask" method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant, controlled temperature.

Materials
  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 298.15 K).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by analyzing samples at different time points until the concentration of the solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter should also be pre-warmed.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate to a known volume with the same solvent.

  • Analysis:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

  • Calculation of Solubility:

    • From the HPLC data and the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G prep Preparation of Solid-Solvent Mixture (Excess Solute) equil Equilibration in Thermostatic Shaker (Constant Temperature and Agitation) prep->equil settle Settling of Excess Solid equil->settle sample Sampling and Filtration of Supernatant settle->sample analysis Concentration Analysis (e.g., HPLC) sample->analysis calc Calculation of Solubility analysis->calc

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of factors related to their molecular structures and intermolecular forces. The principle of "like dissolves like" is a fundamental concept.

G cluster_solute This compound cluster_solvent Organic Solvent solute Polar Groups: - Amino (-NH2) - Ester (-COOCH3) Non-polar Groups: - Benzene Ring solubility Solubility solute->solubility Intermolecular Forces (Solute-Solvent) solvent Polarity (e.g., Protic, Aprotic) Hydrogen Bonding Capacity solvent->solubility Intermolecular Forces (Solvent-Solvent) solubility->solute Intermolecular Forces (Solute-Solute)

Caption: Factors influencing the solubility of the compound.

Conclusion

While quantitative solubility data for this compound remains to be systematically reported, this guide provides a foundational framework for researchers. The presented data for a structurally similar compound offers initial insights, and the detailed experimental protocol equips scientists with the methodology to generate precise and reliable solubility data. Understanding the solubility of this important intermediate is a critical step in advancing its application in pharmaceutical and chemical synthesis.

References

Chemical structure and IUPAC name of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of this compound, an important intermediate in the pharmaceutical and agrochemical industries.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a chlorine atom.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Amino-3-chlorobenzoic acid methyl ester, Methyl 3-chloroanthranilate[2]

  • CAS Number: 77820-58-7[3][4]

  • Molecular Formula: C₈H₈ClNO₂[3][4]

  • Molecular Weight: 185.61 g/mol [2][3]

Chemical Structure:

(A textual representation of the benzene ring with substituents at positions 1 (COOCH3), 2 (NH2), and 3 (Cl).)

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Off-white crystalline powder or tan waxy solid[3][5]
Melting Point 35-37 °C[3][4]
Boiling Point 273.8 ± 20.0 °C (Predicted)[3][4]
Density 1.311 ± 0.06 g/cm³ (Predicted)[3][4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.86s--OCH₃ (3H)
6.25s--NH₂ (2H)
6.57t7.93Aromatic H (1H)
7.39dd7.81, 1.51Aromatic H (1H)
7.79dd8.06, 1.51Aromatic H (1H)
Solvent: CDCl₃, Frequency: 400 MHz[3][5]
Mass Spectrometry
Ionm/z
[M+H]⁺185.95
Calculated for C₈H₈ClNO₂: 185.02[3][5]
FT-IR Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3400-3300 (two peaks)N-H stretch
~1710C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic)
~750C-Cl stretch
Data compiled from comparative analysis.[6]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-amino-3-chlorobenzoic acid

This method involves the esterification of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of a base.

Workflow Diagram:

synthesis_workflow_1 start Start Materials: 2-amino-3-chlorobenzoic acid Inorganic Base (e.g., K₂CO₃) Organic Solvent (e.g., DMF) Methylating Reagent (e.g., (CH₃)₂SO₄) dissolve Dissolve 2-amino-3-chlorobenzoic acid and base in solvent at room temperature. start->dissolve Step 1 cool Cool mixture to 5-10 °C and stir. dissolve->cool Step 2 add_reagent Slowly add methylating reagent dropwise. cool->add_reagent Step 3 react Stir and react at room temperature for 4-8 hours. add_reagent->react Step 4 precipitate Pour reaction mixture into water to precipitate solid. react->precipitate Step 5 filter_dry Filter, wash with water, and dry the solid product. precipitate->filter_dry Step 6 product Final Product: This compound filter_dry->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • In a suitable reaction flask, dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 17.3g (0.125 mol) of potassium carbonate in 150g of DMF at room temperature.[7][8][9]

  • Cool the resulting mixture to 10°C and stir for 30 minutes.[7][8][9]

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise to the mixture.[7][8][9]

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[7][8][9]

  • Pour the reaction mixture into 400mL of water, which will cause a white solid to precipitate.[7]

  • Stir the suspension for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with water and dry to yield the final product, this compound.[7] (Typical yield: 95.0%, Purity by HPLC: 97%).[7][8]

Synthesis from Methyl 3-chloro-2-nitrobenzoate

This alternative route involves the reduction of a nitro-substituted precursor.

Logical Relationship Diagram:

synthesis_logic precursor Precursor: Methyl 3-chloro-2-nitrobenzoate process Process: Reduction of Nitro Group (-NO₂) via Reflux precursor->process is reduced by reagents Reagents: Iron powder (Fe) Ethanol/Acetic Acid (Solvent) reagents->process product Product: This compound process->product yields

Caption: Logical flow of the reduction synthesis route.

Detailed Protocol:

  • To a solution of 2.5g (11.6 mmol) of methyl 3-chloro-2-nitrobenzoate in a mixture of 100 mL ethanol and 100 mL acetic acid, add 1.94g (34.8 mmol) of iron powder at room temperature.[3][5]

  • Heat the suspension to reflux for 2 hours under a nitrogen atmosphere.[3][5]

  • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3][5]

  • Partition the resulting residue between 300 mL of ethyl acetate and 200 mL of water.[3][5]

  • Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[3][5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the target product as a tan oily substance that solidifies upon standing.[3][5] (Typical yield: 79%).[3][5]

Applications

This compound serves as a key intermediate in the synthesis of various chemical products. Its primary application is in the production of pharmaceuticals and pesticides.[3][4][5] It is a crucial building block for synthesizing more complex molecules due to the reactive amino and ester functional groups.

References

Technical Guide: Safety and Handling of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, physical and chemical properties, and handling procedures for Methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification

ParameterValue
Chemical Name This compound
Synonyms 2-Amino-3-chlorobenzoic acid methyl ester, Methyl 3-chloroanthranilate
CAS Number 77820-58-7
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Chemical Structure (A diagram would be placed here in a full report)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that classifications may vary slightly between suppliers.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation

Hazard Pictograms:

(Pictograms for "Harmful" and "Irritant" would be displayed here)

Signal Word: Warning

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

Hazard_Identification cluster_hazards Identified Hazards cluster_precautions Precautionary Measures cluster_response Response H302 H302 Harmful if swallowed P270 P270 Do not eat, drink or smoke when using this product H302->P270 P301_P312 P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 H315 H315 Causes skin irritation P280 P280 Wear protective gloves/eye protection/face protection H315->P280 P302_P352 P302+P352 IF ON SKIN: Wash with plenty of water H315->P302_P352 P332_P313 P332+P313 If skin irritation occurs: Get medical advice/attention H315->P332_P313 H319 H319 Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 P337_P313 P337+P313 If eye irritation persists: Get medical advice/attention H319->P337_P313 H332 H332 Harmful if inhaled P261 P261 Avoid breathing dust/fume/gas/mist/vapors/spray H332->P261 P271 P271 Use only outdoors or in a well-ventilated area H332->P271 P304_P340 P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing H332->P304_P340 H335 H335 May cause respiratory irritation H335->P261 H335->P271 H335->P304_P340 P264 P264 Wash hands thoroughly after handling P264->P301_P312

Caption: Hazard and Precautionary Workflow for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance White to light yellow crystalline powder or lump.[1][2][3]
Odor Faint amine-like.[1]
Melting Point 35-39 °C[4][5]
Boiling Point 273.8 ± 20.0 °C (Predicted)[4]
Flash Point 119.392 °C[4]
Density 1.311 ± 0.06 g/cm³ (Predicted)[4]
Vapor Pressure 0.006 mmHg at 25°C[4]
Water Solubility Sparingly soluble.[1]
pKa 0.25 ± 0.10 (Predicted)[3]
Refractive Index 1.581[4]

Toxicological Information

Limited toxicological data is available for this compound. The available acute toxicity data is presented below.

RouteSpeciesValue
Oral LD50 Rat> 2000 mg/kg

Other Toxicological Effects:

  • Skin Contact: Causes skin irritation.[6]

  • Eye Contact: Causes serious eye irritation.[6]

  • Inhalation: Harmful if inhaled and may cause respiratory irritation.[6][7]

  • Chronic Exposure: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[6]

  • Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Ecological Information

There is limited to no data available on the ecological effects of this compound.

ParameterValue
Ecotoxicity No data available.
Persistence and Degradability No data available.
Bioaccumulative Potential No data available.
Mobility in Soil No data available.

It is advised to prevent the release of this chemical into the environment.[8]

Experimental Protocols: Synthesis

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Several methods for its synthesis have been reported. One common laboratory-scale synthesis involves the esterification of 2-amino-3-chlorobenzoic acid.

Protocol: Esterification of 2-amino-3-chlorobenzoic acid

This protocol is based on a method described in the "Journal of Natural Sciences of Xiangtan University".[9]

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Anhydrous methanol

  • Dry HCl gas

  • Saturated sodium bicarbonate solution

  • Water

  • 250mL three-necked flask and standard glassware for reflux and filtration

Procedure:

  • In a 250mL three-necked flask, combine 29.1g (0.17 mol) of 2-amino-3-chlorobenzoic acid and 100mL of anhydrous methanol.

  • Bubble 15L of dry HCl gas (approximately 0.68 mol) through the solution.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After reflux, cool the solution to room temperature.

  • Pour the cooled solution into 250 mL of water.

  • Neutralize the solution to a pH of 8-9 using a saturated sodium bicarbonate solution, which will cause a white solid to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with water and dry to obtain this compound.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow start Start reactants Combine 2-amino-3-chlorobenzoic acid and anhydrous methanol in a flask. start->reactants hcl Introduce dry HCl gas. reactants->hcl reflux Heat to reflux for 6 hours. hcl->reflux cool Cool the reaction mixture to room temperature. reflux->cool precipitate Pour into water and neutralize with NaHCO₃ solution to precipitate the product. cool->precipitate filter Filter the solid product. precipitate->filter wash_dry Wash with water and dry. filter->wash_dry end Obtain this compound wash_dry->end

Caption: General workflow for the synthesis of this compound.

Handling and Storage

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.[8]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.[8]

Storage:

  • Store in a tightly closed container.[8]

  • Keep in a cool, dry, and well-ventilated place.[8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, and sparks.[8]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

First-Aid Measures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[6]

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give small quantities of water to drink. Seek medical attention.[8]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or watercourses.[8]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to consult the most up-to-date SDS from the supplier before handling this chemical and to conduct a thorough risk assessment.

References

The Chlorine Substituent's Impact on Methyl 2-amino-3-chlorobenzoate Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the chlorine substituent in the reactivity of Methyl 2-amino-3-chlorobenzoate. The presence of the chlorine atom at the ortho position to the amino group and meta to the methoxycarbonyl group significantly influences the molecule's electronic properties and steric environment. This document explores these effects through an examination of the compound's basicity, nucleophilicity, and susceptibility to various organic reactions. Quantitative data from spectroscopic analyses and established substituent effect models are presented to offer a clear comparison with related analogs. Detailed experimental protocols for key reactions are also provided to aid in practical applications.

Introduction

This compound is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical behavior is largely dictated by the interplay of its three functional groups: the electron-donating amino group, the electron-withdrawing methoxycarbonyl group, and the influential chlorine substituent. The position of the chlorine atom is critical, exerting both electronic and steric effects that modulate the reactivity of the entire molecule. Understanding these effects is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide will dissect the multifaceted role of the ortho-chlorine substituent, providing a detailed examination of its impact on the molecule's reactivity profile.

Electronic and Steric Effects of the Chlorine Substituent

The chlorine atom at the C-3 position influences the reactivity of this compound through a combination of inductive and resonance effects, as well as steric hindrance.

2.1. Electronic Effects

  • Inductive Effect (-I): As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, significantly, of the adjacent amino group. This reduction in electron density lowers the basicity and nucleophilicity of the nitrogen atom.

  • Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect increases electron density at the ortho and para positions relative to the chlorine. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing overall reactivity.

The combined electronic influence of the chlorine atom deactivates the aromatic ring towards electrophilic substitution and reduces the reactivity of the amino group in nucleophilic reactions.

2.2. Steric Effects (Ortho Effect)

The placement of the chlorine atom ortho to the amino group introduces significant steric hindrance. This "ortho effect" can:

  • Physically obstruct the approach of reagents to the amino group, slowing down reactions such as acylation and alkylation.

  • Influence the conformation of the molecule, potentially disrupting the planarity of the system and affecting resonance interactions.

The following diagram illustrates the key electronic and steric influences of the chlorine substituent.

G Influence of the Chlorine Substituent cluster_molecule This compound cluster_effects Effects of Chlorine cluster_impact Impact on Reactivity Molecule Aromatic Ring (C1-C6) NH2 Amino Group (-NH2) at C2 Cl Chlorine (-Cl) at C3 Inductive Inductive Effect (-I) Electron Withdrawing Cl->Inductive pulls e- density Resonance Resonance Effect (+R) Electron Donating (weak) Cl->Resonance donates e- density Steric Steric Hindrance (Ortho Effect) Cl->Steric physical bulk COOCH3 Methoxycarbonyl Group (-COOCH3) at C1 Reduced_Basicity Reduced Basicity & Nucleophilicity of -NH2 Inductive->Reduced_Basicity Ring_Deactivation Deactivation of Aromatic Ring Inductive->Ring_Deactivation Resonance->Ring_Deactivation Hindered_Attack Hindered Attack at -NH2 Steric->Hindered_Attack

Caption: Electronic and steric effects of the chlorine substituent.

Quantitative Analysis of Reactivity

To quantify the impact of the chlorine substituent, we can compare the physicochemical properties and reaction outcomes of this compound with its parent analog, Methyl 2-aminobenzoate.

3.1. Basicity of the Amino Group

CompoundSubstituent at C3pKa of Conjugate Acid
AnilineH4.63
3-ChloroanilineCl3.52
2-Chloroaniline-2.64
This compound Cl ~0.25 (Predicted)

Table 1: Comparison of pKa values of the conjugate acids of aniline and its chloro-derivatives.

The significantly lower predicted pKa for this compound highlights the potent electron-withdrawing effect of the ortho-chlorine, which substantially reduces the basicity of the amino group.

3.2. Spectroscopic Evidence of Electronic Effects

¹³C NMR spectroscopy provides insight into the electron density at different carbon atoms in the aromatic ring. A downfield shift (higher ppm) of the carbon attached to the amino group (C2) indicates lower electron density.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)OCH₃ (ppm)C=O (ppm)
Methyl 2-aminobenzoate110.7150.5116.2134.1116.7131.251.5168.6[1]
This compound Data not availablePredicted downfield shiftPredicted downfield shift

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃).

It is predicted that the C2 carbon of this compound would exhibit a downfield chemical shift compared to the C2 carbon of Methyl 2-aminobenzoate, reflecting the decreased electron density due to the chlorine's inductive effect.

3.3. Reactivity in Acylation Reactions

The acylation of the amino group is a common reaction for anthranilates. The rate of this reaction is directly proportional to the nucleophilicity of the amino nitrogen. Due to the electronic and steric effects of the ortho-chlorine, the acylation of this compound is expected to be significantly slower than that of Methyl 2-aminobenzoate.

ReactionSubstrateRelative Rate
Acylation with Acetic AnhydrideMethyl 2-aminobenzoateFaster
Acylation with Acetic AnhydrideThis compound Slower

Table 3: Predicted Relative Rates of Acylation.

The following workflow illustrates a competitive acylation experiment to demonstrate this difference in reactivity.

G Competitive Acylation Workflow Start Equimolar Mixture: - Methyl 2-aminobenzoate - this compound Reagent Add Limiting Amount of Acetic Anhydride Start->Reagent Reaction Reaction at Controlled Temperature Reagent->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Product Ratio (e.g., by GC-MS or NMR) Quench->Analysis Result1 Higher ratio of N-acetyl Methyl 2-aminobenzoate Analysis->Result1 Result2 Lower ratio of N-acetyl this compound Analysis->Result2

Caption: Workflow for a competitive acylation experiment.

Impact on Common Synthetic Transformations

The altered reactivity of this compound has significant implications for its use in multi-step syntheses.

4.1. Diazotization and Sandmeyer Reaction

The conversion of the amino group to a diazonium salt is a cornerstone of aromatic chemistry. While the reduced nucleophilicity of the amino group in this compound might suggest a slower rate of diazotization, the subsequent Sandmeyer reaction to replace the diazonium group is generally efficient. This pathway allows for the introduction of a variety of substituents at the C2 position.

4.2. Synthesis of Heterocycles: Quinazolinones

This compound is a key precursor for the synthesis of 8-chloro-substituted quinazolinones, a class of compounds with diverse pharmacological activities. The reaction typically involves condensation with an appropriate reagent followed by cyclization. The presence of the chlorine atom can influence the reaction conditions required and the properties of the final product.

Experimental Protocols

5.1. General Protocol for Acylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

5.2. Protocol for Competitive Acylation

  • Mixture Preparation: Prepare a solution containing equimolar amounts of Methyl 2-aminobenzoate and this compound in a suitable aprotic solvent.

  • Reagent Addition: At a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 eq).

  • Reaction and Quenching: Allow the reaction to proceed for a fixed time, then quench with an excess of a primary amine (e.g., benzylamine) to consume any remaining acetic anhydride.

  • Analysis: Analyze the reaction mixture using gas chromatography-mass spectrometry (GC-MS) or ¹H NMR spectroscopy to determine the relative amounts of the two acetylated products.

Conclusion

The chlorine substituent in this compound plays a pivotal role in defining its chemical reactivity. Through a combination of a strong electron-withdrawing inductive effect and a steric ortho effect, the chlorine atom significantly reduces the basicity and nucleophilicity of the amino group. This, in turn, impacts the rates and outcomes of various synthetic transformations. A thorough understanding of these effects, supported by quantitative and spectroscopic data, is essential for the effective utilization of this important synthetic intermediate in the fields of drug discovery and materials science. The predictive models and experimental protocols provided in this guide offer a framework for researchers to anticipate the reactivity of this molecule and to design more efficient and selective synthetic strategies.

References

A Technical Guide to High-Purity Methyl 2-amino-3-chlorobenzoate for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 2-amino-3-chlorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines commercial suppliers, detailed experimental protocols for its synthesis, and a workflow for selecting a suitable supplier to meet the rigorous standards of research and development.

Commercial Suppliers and Specifications

The procurement of high-purity starting materials is a critical first step in any research and development endeavor. This compound is available from a variety of commercial suppliers, with purity levels typically ranging from 97% to over 99%. The following table summarizes key information for several suppliers. Researchers are advised to request certificates of analysis (CoA) to confirm the exact specifications before purchase.

SupplierPurityCAS NumberMolecular FormulaMolecular WeightAdditional Information
TCI America>98.0% (GC)77820-58-7C₈H₈ClNO₂185.61Product Number: M3074. Appears as a white to light yellow powder or lump.
ChemicalBook99% min77820-58-7C₈H₈ClNO₂185.61Lists multiple suppliers including Shanghai Kaisai Chemical Co., Ltd. and MedicalChem (Yancheng) Manuf. Co., Ltd.[1]
CP Lab Safety97%+77820-58-7C₈H₈ClNO₂185.6076For professional manufacturing, research laboratories, and industrial or commercial usage only.[2]
Merck (Sigma-Aldrich)Not specified77820-58-7C₈H₈ClNO₂185.61Further details available on their website.

Physicochemical Properties:

  • Melting Point: 35-37 °C[1][3]

  • Boiling Point: 273.8 ± 20.0 °C (Predicted)[1][3]

  • Appearance: Off-white to light yellow crystalline powder or lump.[1]

Experimental Protocols for Synthesis

For researchers who require in-house synthesis or wish to understand the production process, two common methods for the preparation of this compound are detailed below.

Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid

This method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Dimethyl sulfate

  • Water

Procedure:

  • In a 500mL reaction flask, dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid in 150g of DMF at room temperature.[4][5]

  • To this solution, add 17.3g (0.125 mol) of potassium carbonate.[4][5]

  • Cool the mixture to 10°C and stir for 30 minutes.[4][5]

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise to the cooled mixture.[4][5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[4][5]

  • Pour the reaction mixture into 400mL of water to precipitate the product.[4]

  • Stir the suspension for 1 hour, then collect the white solid by filtration.[4]

  • Wash the filter cake with water and dry to obtain this compound. This method can yield a product with a purity of 97% (as determined by HPLC) and a yield of approximately 95.0%.[4]

Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate

This protocol describes the synthesis of this compound via the reduction of a nitro-substituted precursor.

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder

  • Ethanol

  • Acetic acid

  • Ethyl acetate

  • 1N Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2.5 g (11.6 mmol) of methyl 3-chloro-2-nitrobenzoate in a mixture of 100 mL of ethanol and 100 mL of acetic acid, add 1.94 g (34.8 mmol) of iron powder at room temperature.[1]

  • Reflux the suspension for 2 hours under a nitrogen atmosphere.[1]

  • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[1]

  • Partition the resulting residue between 200 mL of water and 300 mL of ethyl acetate.[1]

  • Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate it using a rotary evaporator to yield the product as a tan oily substance that solidifies upon standing. The reported yield for this method is 79%.[1]

Supplier Selection Workflow

The selection of a chemical supplier is a critical decision that can impact the quality and reproducibility of research. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow Start Identify Need for High-Purity Chemical Search Search for Potential Suppliers Start->Search RequestInfo Request Quotes and Certificates of Analysis (CoA) Search->RequestInfo Evaluate Evaluate Suppliers Based on: - Purity & Specifications - Cost & Lead Time - Technical Support - Regulatory Compliance RequestInfo->Evaluate Decision Select Supplier Evaluate->Decision Purchase Place Purchase Order Decision->Purchase QC Incoming Quality Control: - Verify CoA - Perform In-house Testing Purchase->QC Approve Approve for Use in Research QC->Approve Pass Reject Reject and Contact Supplier QC->Reject Fail

Caption: A workflow diagram for the selection of a high-purity chemical supplier.

This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development. By providing access to information on commercial suppliers and reliable synthesis protocols, we aim to facilitate the advancement of scientific discovery.

References

Methodological & Application

Synthesis of Methyl 2-amino-3-chlorobenzoate from 2-amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-chlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document provides detailed protocols for the synthesis of this compound from 2-amino-3-chlorobenzoic acid, targeting researchers, scientists, and professionals in drug development. The protocols are based on established esterification methods, offering different approaches to achieve the desired product. Safety precautions and material properties are also outlined to ensure safe and effective execution of the synthesis.

Chemical Properties and Safety Information

A thorough understanding of the properties and hazards of the materials used is crucial for safe laboratory practice.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58~184-186White to off-white crystalline powder[3]
This compoundC₈H₈ClNO₂185.6135-37White to light yellow powder[1][4]

Table 2: Safety Information

CompoundHazard SymbolsRisk CodesSafety Precautions
2-Amino-3-chlorobenzoic acidXiR36/37/38Irritating to eyes, respiratory system and skin. Wear suitable protective clothing, gloves, and eye/face protection.
This compoundXnR36/37/38Harmful. Irritating to eyes, respiratory system and skin. Wear suitable protective clothing, gloves and eye/face protection.[4][5]
MethanolF, TR11, R23/24/25, R39/23/24/25Highly flammable. Toxic by inhalation, in contact with skin and if swallowed. Toxic: danger of very serious irreversible effects through inhalation, in contact with skin and if swallowed.
Sulfuric AcidCR35Causes severe burns.
Dimethyl SulfateT+R26, R34, R45, R68Very toxic by inhalation. Causes burns. May cause cancer. Possible risk of irreversible effects.
Potassium CarbonateXiR36/37/38Irritating to eyes, respiratory system and skin.
N,N-Dimethylformamide (DMF)TR61, R20/21, R36May cause harm to the unborn child. Harmful by inhalation and in contact with skin. Irritating to eyes.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: Fischer-Speier Esterification and Alkylation with Dimethyl Sulfate.

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an excess of alcohol (methanol) as both a reactant and a solvent, with a strong acid catalyst to drive the reaction towards the ester product.[6][7] The basic amino group of the starting material requires a stoichiometric amount of the acid catalyst for protonation.[6][8]

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

  • Saturated sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 2-amino-3-chlorobenzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Carefully add a stoichiometric amount of concentrated sulfuric acid dropwise to the stirred mixture. Alternatively, pass dry HCl gas through the solution.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water.

  • Neutralize the solution by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 8-9. A white solid will precipitate.[9]

  • Stir the mixture for about 1 hour to ensure complete precipitation.[9]

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the solid to obtain this compound. A reported yield for a similar method using HCl gas is 96%.[9]

Protocol 2: Alkylation with Dimethyl Sulfate

This highly efficient method employs a methylating agent in the presence of a base and is well-suited for larger-scale production.[6]

Materials:

  • 2-amino-3-chlorobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Deionized water

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a reaction flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent, e.g., 0.175 mol, 30g) in DMF (e.g., 150g) at room temperature.[9][10]

  • Add potassium carbonate (approx. 0.7 equivalents, e.g., 0.125 mol, 17.3g).[9][10]

  • Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.[6][9]

  • Slowly add dimethyl sulfate (approx. 1.02 equivalents, e.g., 0.178 mol, 22.4g) dropwise while maintaining the temperature between 5-10°C.[9][10]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[6][9]

  • Pour the reaction mixture into a large volume of water (e.g., 400mL) to precipitate the product as a white solid.[9][10]

  • Stir for 1 hour, then collect the solid by filtration.[9]

  • Wash the filter cake with water and dry to yield this compound.[9] Reported yields for this method are around 95% with a purity of 97% (HPLC).[9][10]

Data Summary

The following table summarizes the quantitative data for the two described protocols.

Table 3: Reaction Parameters and Yields

ParameterProtocol 1: Fischer-Speier EsterificationProtocol 2: Alkylation with Dimethyl Sulfate
Reactants
2-amino-3-chlorobenzoic acid1 eq1 eq (0.175 mol)
Methanol10-20 eq-
Sulfuric Acid / HCl gasStoichiometric-
Dimethyl Sulfate-1.02 eq (0.178 mol)
Potassium Carbonate-0.7 eq (0.125 mol)
SolventAnhydrous MethanolDMF (150g)
Reaction Conditions
Temperature (°C)Reflux5-10°C (addition), then room temp.
Time (hours)4-64-8
Product
Yield (%)~96% (with HCl gas)[9]~95%[9][10]
PurityNot specified97% (HPLC)[9][10]

Experimental Workflow and Logic

The synthesis of this compound from 2-amino-3-chlorobenzoic acid involves a straightforward esterification reaction. The choice of method depends on factors such as scale, available reagents, and safety considerations.

Synthesis_Workflow General Workflow for the Synthesis of this compound start Start: 2-amino-3-chlorobenzoic acid protocol1 Protocol 1: Fischer-Speier Esterification (Methanol, Acid Catalyst) start->protocol1 protocol2 Protocol 2: Alkylation (Dimethyl Sulfate, K2CO3, DMF) start->protocol2 reaction_p1 Reaction at Reflux Temperature protocol1->reaction_p1 Heat reaction_p2 Reaction at Controlled Temperature protocol2->reaction_p2 Cool then warm workup Workup: Precipitation in Water & Neutralization reaction_p1->workup reaction_p2->workup isolation Isolation: Filtration and Washing workup->isolation product Product: this compound isolation->product analysis Analysis: (e.g., HPLC, NMR) product->analysis

Caption: Workflow diagram for the synthesis of this compound.

The reaction mechanism for the Fischer-Speier esterification involves the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl group of the carboxylic acid.[11] In the alkylation method, the base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the methyl group of dimethyl sulfate.

Conclusion

The synthesis of this compound can be effectively achieved from 2-amino-3-chlorobenzoic acid using either Fischer-Speier esterification or alkylation with dimethyl sulfate. Both methods offer high yields, with the alkylation method providing a slight advantage in terms of reported purity and potentially milder reaction conditions. The choice of protocol should be made based on the specific requirements of the laboratory and the scale of the synthesis. Adherence to safety protocols is paramount, especially when handling corrosive acids and toxic alkylating agents.

References

Application Notes and Protocols: Esterification of 2-Amino-3-chlorobenzoic Acid with Dimethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of 2-amino-3-chlorobenzoic acid to synthesize its methyl ester, methyl 2-amino-3-chlorobenzoate, utilizing dimethyl sulfate as the methylating agent. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, including triazolopyrimidine sulfonamide herbicides.[1][2][3] The described method is characterized by a straightforward reaction process, high product purity, and high yield, making it suitable for laboratory and industrial-scale production.[2][4]

Introduction

The esterification of 2-amino-3-chlorobenzoic acid is a key transformation in organic synthesis. While classic Fischer-Speier esterification using acid catalysis is a common method, it can be complicated by the presence of the basic amino group, which can neutralize the acid catalyst.[4] An alternative and highly efficient method is the alkylation of the carboxylate salt with a methylating agent like dimethyl sulfate in the presence of a base.[4] This approach avoids the need for strong acidic conditions and often results in higher yields and purity.[1][2] This protocol details the use of dimethyl sulfate in N,N-dimethylformamide (DMF) with potassium carbonate as the base.

Chemical Reaction

Caption: Workflow for the esterification of 2-amino-3-chlorobenzoic acid.

References

Application Notes and Protocols: Reduction of Methyl 3-Chloro-2-nitrobenzoate to Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of methyl 3-chloro-2-nitrobenzoate to the corresponding aniline, methyl 2-amino-3-chlorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This guide presents and compares several common reduction methodologies, including the use of iron powder, tin(II) chloride, sodium dithionite, and catalytic hydrogenation. Detailed experimental procedures, quantitative data on yields and purity, safety precautions, and troubleshooting tips are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely utilized transformation in organic synthesis. This compound is a valuable intermediate in the preparation of a range of biologically active molecules. The successful and efficient synthesis of this compound is therefore of significant interest. This document outlines and compares four common and effective methods for the reduction of methyl 3-chloro-2-nitrobenzoate.

Overview of Reduction Methods

The selection of an appropriate reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, cost of reagents, and desired product purity. Below is a summary of the methods detailed in this document.

  • Iron Powder in Acidic Media: A classical, cost-effective, and robust method for large-scale reductions.

  • Tin(II) Chloride: A versatile and relatively mild reducing agent, often used for laboratory-scale synthesis.

  • Sodium Dithionite: A mild and metal-free reducing agent, suitable for substrates with sensitive functional groups.

  • Catalytic Hydrogenation: A clean and efficient method that often provides high yields and purity, with considerations for catalyst selection to avoid dehalogenation.

Quantitative Data Summary

The following table summarizes typical yields for the different reduction methods. Please note that yields can vary depending on the specific reaction conditions and scale.

Reduction MethodReagentsTypical Yield (%)Purity NotesReference
Iron PowderFe, Acetic Acid/Ethanol79Crude product may be used without further purification.[1]
Tin(II) ChlorideSnCl₂·2H₂O, HCl/EthanolHighGenerally high purity after work-up.[2][3]
Sodium DithioniteNa₂S₂O₄Good to ExcellentCan be highly chemoselective.[4][5]
Catalytic HydrogenationH₂, Raney NickelHighRaney Nickel is preferred to minimize dehalogenation.[6]

Experimental Protocols

Method 1: Reduction using Iron Powder and Acetic Acid

This method is a classic and cost-effective approach for the reduction of aromatic nitro compounds.

Reaction Scheme: Methyl 3-chloro-2-nitrobenzoate + Fe/H⁺ → this compound

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Iron powder, fine grade

  • Ethanol

  • Glacial Acetic Acid

  • Ethyl acetate

  • 1N Sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a solution of methyl 3-chloro-2-nitrobenzoate (e.g., 2.5 g, 11.6 mmol) in a mixture of ethanol (100 mL) and acetic acid (100 mL) in a round-bottom flask, add iron powder (e.g., 1.94 g, 34.8 mmol) at room temperature.[1]

  • Heat the suspension to reflux with vigorous stirring for 2 hours under a nitrogen atmosphere.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Partially remove the solvent using a rotary evaporator.

  • Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[1]

  • Separate the organic phase and wash it sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[1]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Expected Outcome: This procedure should afford this compound as a tan oily substance which may solidify upon standing, with a typical yield of around 79%.[1]

Method 2: Reduction using Tin(II) Chloride

This method is a common laboratory procedure for the reduction of nitroarenes.

Reaction Scheme: Methyl 3-chloro-2-nitrobenzoate + SnCl₂/H⁺ → this compound

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, for acidic conditions)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution or 50% aqueous NaOH[7]

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve methyl 3-chloro-2-nitrobenzoate in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (typically 3-5 equivalents).

  • If acidic conditions are desired, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution or 50% aqueous NaOH until the tin salts precipitate or redissolve as stannates.[7] Be cautious as this may be exothermic.

  • Filter the mixture through celite to remove tin salts, if necessary.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Method 3: Reduction using Sodium Dithionite

This method offers a mild, metal-free alternative for the reduction.

Reaction Scheme: Methyl 3-chloro-2-nitrobenzoate + Na₂S₂O₄ → this compound

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Sodium dithionite (Na₂S₂O₄)

  • A suitable solvent system (e.g., a mixture of an organic solvent like THF or ethanol and water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 3-chloro-2-nitrobenzoate in a suitable organic solvent in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Method 4: Catalytic Hydrogenation

This method is highly efficient and clean, but requires access to hydrogenation equipment.

Reaction Scheme: Methyl 3-chloro-2-nitrobenzoate + H₂ (catalyst) → this compound

Materials:

  • Methyl 3-chloro-2-nitrobenzoate

  • Raney Nickel (or 10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve methyl 3-chloro-2-nitrobenzoate in a solvent such as ethanol or ethyl acetate.

  • Carefully add the Raney Nickel catalyst (typically a slurry in water or ethanol). Raney Nickel is preferred to minimize the risk of dehalogenation that can occur with Pd/C.[6]

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

G General Workflow for Reduction and Analysis cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Work-up and Isolation cluster_analysis Product Characterization Starting Material Starting Material Reaction Vessel Reaction Vessel Starting Material->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Reducing Agent Reducing Agent Reducing Agent->Reaction Vessel Stirring & Heating Stirring & Heating Reaction Vessel->Stirring & Heating Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Stirring & Heating->Reaction Monitoring (TLC/HPLC) Quenching/Neutralization Quenching/Neutralization Reaction Monitoring (TLC/HPLC)->Quenching/Neutralization Reaction Complete Extraction Extraction Quenching/Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (optional) Purification (optional) Solvent Removal->Purification (optional) Final Product Final Product Solvent Removal->Final Product Purification (optional)->Final Product NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Final Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Final Product->IR Spectroscopy G Nitroarene\n(R-NO₂) Nitroarene (R-NO₂) Nitroso Intermediate\n(R-NO) Nitroso Intermediate (R-NO) Nitroarene\n(R-NO₂)->Nitroso Intermediate\n(R-NO) + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Intermediate\n(R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate\n(R-NO)->Hydroxylamine Intermediate\n(R-NHOH) + 2e⁻, + 2H⁺ Amine Product\n(R-NH₂) Amine Product (R-NH₂) Hydroxylamine Intermediate\n(R-NHOH)->Amine Product\n(R-NH₂) + 2e⁻, + 2H⁺ - H₂O

References

Application Notes and Protocols: Synthesis of Quinazolinones using Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinazolinone derivatives utilizing Methyl 2-amino-3-chlorobenzoate as a key starting material. Quinazolinones are a prominent class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The protocols detailed below are based on established synthetic methodologies for quinazolinone synthesis from anthranilic acid derivatives.[1]

General Synthetic Strategy

The synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from this compound's parent acid typically follows a two-step reaction sequence.[1] The initial step involves the acylation of the anthranilic acid derivative to form a benzoxazinone intermediate.[1] This intermediate is then condensed with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.[1] This versatile approach allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, facilitating the generation of chemical libraries for drug discovery.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis of the starting material, this compound, and a representative quinazolinone synthesis.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldPurity (HPLC)Reference
2-amino-3-chlorobenzoic acid1. DMF, Potassium carbonate (K₂CO₃) at room temperature. 2. Cooled to 10°C, followed by slow dropwise addition of dimethyl sulfate. 3. Stirred at room temperature for 6 hours.This compound95.0%97%[2]
2-amino-3-chlorobenzoic acid1. DMF, Potassium carbonate (K₂CO₃) at room temperature. 2. Cooled to 10°C, followed by slow dropwise addition of dimethyl sulfate. 3. Stirred at room temperature for 6 hours. Direct filtration of reacted material.This compound91.1%96%[3]

Table 2: Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction (Illustrative Example with a Related Starting Material)

Starting MaterialReagents and ConditionsProductAnticipated YieldReference
Methyl 2-amino-5-bromobenzoateFormamide, heated at 130-140°C for 4-6 hours.6-Bromoquinazolin-4(3H)-one~90%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the methylation of 2-amino-3-chlorobenzoic acid to yield the title compound.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate

  • Water

Procedure:

  • In a 500mL reaction flask at room temperature (15°C ~ 25°C), dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid in 150g of DMF.[2]

  • To this solution, add 17.3g (0.125 mol) of potassium carbonate.[2]

  • Cool the mixture to 10°C and stir for 30 minutes.[2]

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise to the cooled mixture.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[2]

  • Pour the reaction mixture into 400mL of water to precipitate a white solid.[2]

  • Stir the suspension for 1 hour, then collect the solid by filtration.[2]

  • Wash the filter cake with water and dry to obtain this compound.[2]

Protocol 2: General Synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones

This protocol is adapted from the synthesis using 2-amino-3-chlorobenzoic acid and is applicable for this compound.

Step A: Formation of the N-acyl Intermediate

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoate.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step B: Cyclization to the Benzoxazinone Intermediate

  • Reflux the N-acyl-2-amino-3-chlorobenzoate obtained in Step A with an excess of acetic anhydride for 2-4 hours.[5]

  • Cool the reaction mixture and pour it into crushed ice.[5]

  • The precipitated solid, 2-substituted-8-chloro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.[5]

Step C: Formation of the 2,3-disubstituted-8-chloro-4(3H)-quinazolinone

  • Heat the obtained benzoxazinone from Step B with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.[5]

  • Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.[5]

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.[5]

Visualizations

G cluster_0 Step A & B: Benzoxazinone Formation cluster_1 Step C: Quinazolinone Formation A This compound C N-acyl-2-amino-3-chlorobenzoate A->C Acylation B Acyl Chloride (R-COCl) B->C E 2-substituted-8-chloro-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G 2,3-disubstituted-8-chloro-4(3H)-quinazolinone E->G Condensation F Primary Amine (R'-NH₂) F->G G cluster_workflow Experimental Workflow start Start: this compound protocol1 Protocol 1: Formation of Benzoxazinone Intermediate start->protocol1 protocol2 Protocol 2: Formation of Quinazolinone protocol1->protocol2 crude_product Crude Product protocol2->crude_product purification Purification (Filtration & Washing, Recrystallization) crude_product->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Quinazolinone Derivative characterization->final_product

References

Application Notes and Protocols for Acylation Reactions of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-chlorobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of a reactive amino group ortho to a methyl ester and adjacent to a chloro substituent on the benzene ring provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds and other novel chemical entities. Acylation of the 2-amino group is a fundamental transformation that serves as a gateway to the synthesis of various biologically active molecules, most notably quinazolinones. These N-acylated derivatives are key precursors in the development of therapeutic agents with potential applications in oncology, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the N-acylation of this compound, summarizing key quantitative data and outlining the synthesis of downstream products with established or potential biological relevance.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagents and ConditionsProductYield (%)Purity (HPLC, %)Reference
2-Amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF, 10°C to room temperatureThis compound95.097[CN103193666A][1]
2-Amino-3-chlorobenzoic acidDimethyl sulfate, Sodium carbonate, DMF, 10°C to room temperatureThis compound91.196[CN103193666A][1]
Table 2: General Acylation of Substituted Aminobenzoates and Subsequent Reactions
Starting MaterialAcylating AgentReaction ConditionsIntermediate/ProductApplication/SignificanceReference
2-Amino-3-chlorobenzoic acidAcyl Chloride (R-COCl)Anhydrous pyridine or dioxane, 0°C to room temperature, 4-6 hoursN-acyl-2-amino-3-chlorobenzoic acidPrecursor for quinazolinones[1]
N-acyl-2-amino-3-chlorobenzoic acidAcetic anhydrideReflux, 2-4 hours2-Substituted-8-chloro-3,1-benzoxazin-4-oneIntermediate for disubstituted quinazolinones[1]
2-Substituted-8-chloro-3,1-benzoxazin-4-onePrimary Amine (R'-NH₂)Ethanol or glacial acetic acid, reflux, 6-8 hours2,3-Disubstituted-8-chloro-4(3H)-quinazolinoneBioactive heterocyclic compounds[1]

Experimental Protocols

Protocol 1: General N-Acylation of this compound with Acyl Chlorides

This protocol is adapted from the acylation of the parent carboxylic acid and is a standard procedure for the N-acylation of aromatic amines.[1]

Materials:

  • This compound

  • Desired Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equivalents, if using DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine or anhydrous DCM.

  • If using DCM, add triethylamine (1.2 equivalents) to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if pyridine was used, pour the reaction mixture into ice-cold water to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum.

  • If DCM was used, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-acylated product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Synthesis of 8-Chloro-2-substituted-quinazolin-4(3H)-ones from N-Acylated this compound

This protocol outlines the subsequent cyclization of the N-acylated product to form quinazolinone derivatives, which are a class of compounds with significant therapeutic interest.[1][2][3]

Materials:

  • N-acylated this compound (from Protocol 1)

  • Primary Amine (R'-NH₂)

  • Pyridine or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the N-acylated this compound in a suitable solvent such as pyridine or DMF.

  • Add the desired primary amine (R'-NH₂) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction for the formation of the cyclized product by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice or ice-cold water to precipitate the quinazolinone product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-8-chloro-4(3H)-quinazolinone.

Applications in Drug Development

N-acylated derivatives of this compound are crucial intermediates in the synthesis of bioactive molecules. The primary application lies in the construction of the quinazolinone ring system. Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Properties: Many quinazolinone-based compounds have been investigated as potent anticancer agents. The parent compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer activity against breast cancer cell lines through the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[1] This suggests that its acylated derivatives could serve as valuable scaffolds for the development of new oncology drugs.

  • Anti-inflammatory and Antimicrobial Effects: The quinazoline core is a common feature in compounds with anti-inflammatory and antimicrobial properties.[2]

  • Antiallergic Agents: Certain quinazolinone derivatives synthesized from 2-amino-3-chlorobenzoic acid have been investigated as antiallergic agents.[1]

The ability to readily introduce a variety of acyl groups and subsequently react with different primary amines allows for the creation of large, diverse chemical libraries of quinazolinone derivatives for high-throughput screening and drug discovery programs.[2]

Visualizations

Experimental Workflow for N-Acylation and Quinazolinone Synthesis

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_product Final Product start This compound acylation Dissolve in Pyridine/DCM Cool to 0°C Add Acyl Chloride start->acylation Protocol 1 workup1 Precipitation/Extraction Purification acylation->workup1 product N-Acyl-methyl-2-amino-3-chlorobenzoate workup1->product cyclization Dissolve in Pyridine/DMF Add Primary Amine Reflux workup2 Precipitation Recrystallization cyclization->workup2 final_product 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone workup2->final_product product->cyclization Protocol 2

Caption: Workflow for N-acylation and subsequent quinazolinone synthesis.

Logical Relationship of Synthesis to Application

G cluster_synthesis Chemical Synthesis cluster_application Drug Development start This compound acylation N-Acylation start->acylation Acylating Agents cyclization Cyclization acylation->cyclization Primary Amines library Diverse Quinazolinone Library cyclization->library screening Biological Screening library->screening e.g., Anticancer assays lead Lead Compound Identification screening->lead

Caption: From synthesis to drug discovery application.

Potential Signaling Pathway Involvement

G cluster_pathway PI3K/AKT Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Acylated 2-amino-3-chlorobenzoate Derivatives (Hypothesized) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

References

Application Notes and Protocols for the Diazotization of Methyl 2-Amino-3-chlorobenzoate and its Subsequent Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the diazotization of methyl 2-amino-3-chlorobenzoate, a key transformation for the synthesis of diverse functionalized aromatic compounds. The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, including Sandmeyer and Suzuki-Miyaura couplings, enabling the introduction of a wide range of functionalities. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents expected quantitative data for these transformations.

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][2] This reaction is a cornerstone of synthetic organic chemistry, as the diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide array of nucleophiles.[2]

This compound is a valuable starting material in medicinal chemistry and materials science. The strategic functionalization of this molecule can lead to the generation of novel scaffolds with potential biological activity. The diazotization of this compound, followed by functionalization, allows for the precise introduction of substituents at the 2-position of the aromatic ring.

Reaction Schemes and Mechanisms

The overall process involves two main stages: the initial diazotization of the amine, followed by the substitution of the diazonium group.

Diazotization of this compound

The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.[1] The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of water to form the diazonium ion.[2]

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺ Amine This compound N-Nitrosamine N-Nitrosamine intermediate Amine->N-Nitrosamine + NO⁺ Diazonium_Salt Methyl 3-chloro-2-(methoxycarbonyl)benzenediazonium N-Nitrosamine->Diazonium_Salt - H₂O

Caption: Mechanism of Diazotization.

Functionalization Reactions

a) Sandmeyer Reaction: This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group, respectively.[3][4] The reaction is believed to proceed through a radical mechanism.[3]

b) Suzuki-Miyaura Coupling: The diazonium salt can also be used in palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, an organoboron reagent, such as a boronic acid, is coupled with the aryl diazonium salt to form a new carbon-carbon bond.[5][6]

Experimental Protocols

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a suspension of this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.[1]

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • The resulting solution contains the methyl 3-chloro-2-(methoxycarbonyl)benzenediazonium salt and is used immediately in the subsequent functionalization step.

Diazotization_Workflow Start Start Suspend_Amine Suspend this compound in HCl and Water Start->Suspend_Amine Cool Cool to 0-5 °C Suspend_Amine->Cool Add_Nitrite Slowly add NaNO₂ solution Cool->Add_Nitrite Prepare_Nitrite Prepare cold NaNO₂ solution Prepare_Nitrite->Add_Nitrite Stir Stir for 30 min at 0-5 °C Add_Nitrite->Stir Diazonium_Salt Diazonium Salt Solution Ready for Use Stir->Diazonium_Salt

Caption: Experimental workflow for diazotization.

Protocol 2: Sandmeyer Reactions of the Diazonium Salt

a) Chlorination (Sandmeyer Reaction)

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

b) Bromination (Sandmeyer Reaction)

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Bromide (CuBr)

  • 48% Hydrobromic Acid (HBr)

Procedure:

  • Follow the procedure for chlorination, substituting CuCl with CuBr (1.2 eq) and concentrated HCl with 48% HBr.

c) Cyanation (Sandmeyer Reaction)

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Follow the work-up and purification procedure as described for the chlorination reaction.

Protocol 3: Suzuki-Miyaura Coupling of the Diazonium Salt

Materials:

  • Diazonium salt solution from Protocol 1

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • Solvent (e.g., a mixture of Dioxane and Water)

Procedure:

  • To the cold diazonium salt solution, add the arylboronic acid (1.2 eq) and the palladium catalyst (0.02 eq).

  • Add a solution of the base (e.g., 2M aqueous sodium carbonate, 3.0 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and perform an aqueous work-up as described in the Sandmeyer protocol.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize expected yields for the functionalization of diazonium salts based on literature values for structurally similar compounds. The exact yields for this compound may vary depending on the precise reaction conditions.

Functionalization Reagent Product Expected Yield (%) Reference
ChlorinationCuClMethyl 2,3-dichlorobenzoate60-80Analogous Reactions
BrominationCuBrMethyl 2-bromo-3-chlorobenzoate71[4]
CyanationCuCNMethyl 3-chloro-2-cyanobenzoate82[7][8]
Suzuki CouplingPhenylboronic acid / Pd(OAc)₂Methyl 3-chloro-[1,1'-biphenyl]-2-carboxylate50-70Analogous Reactions

Visualizations

Functionalization_Pathways Start This compound Diazonium_Salt Diazonium Salt Start->Diazonium_Salt  Diazotization (NaNO₂, HCl, 0-5 °C) Chloro_Product Methyl 2,3-dichlorobenzoate Diazonium_Salt->Chloro_Product  Sandmeyer (CuCl) Bromo_Product Methyl 2-bromo-3-chlorobenzoate Diazonium_Salt->Bromo_Product  Sandmeyer (CuBr) Cyano_Product Methyl 3-chloro-2-cyanobenzoate Diazonium_Salt->Cyano_Product  Sandmeyer (CuCN) Suzuki_Product Methyl 3-chloro-[1,1'-biphenyl]-2-carboxylate Diazonium_Salt->Suzuki_Product  Suzuki Coupling (PhB(OH)₂, Pd(OAc)₂)

Caption: Functionalization pathways from the diazonium salt.

References

Application Notes and Protocols for Cyclization Reactions Involving Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key cyclization reactions starting from Methyl 2-amino-3-chlorobenzoate and its parent acid, 2-amino-3-chlorobenzoic acid. These compounds are versatile building blocks for the synthesis of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below focus on the preparation of quinazolinones and a general approach to acridone synthesis.

Data Presentation

The following tables summarize key quantitative data for the synthesis of the precursor, this compound, and its parent acid.

Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

Starting MaterialReagents and ConditionsProductYieldPurityReference
2,3-Dichlorobenzoic acid1. Alkali metal hydroxide, water; 2. Ammonia, copper catalyst, 150-220°C2-Amino-3-chlorobenzoic acidHighVery high industrial purity[1]
3-Chloro-2-nitrobenzoic acidSodium dithionite, aqueous ammonia2-Amino-3-chlorobenzoic acidNot specifiedNot specified[1]
3-Chloro-2-nitrobenzoic acidH₂, Platinum catalyst2-Amino-3-chlorobenzoic acidNot specifiedNot specified[1]

Table 2: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldPurity (HPLC)Reference
2-Amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF, 10°C to room temperatureThis compound95.0%97%[2]
2-Amino-3-chlorobenzoic acidDimethyl sulfate, Sodium carbonate, DMF, 10°C to room temperatureThis compound91.1%96%[2][3]
2-Amino-3-chlorobenzoic acidDry HCl gas, Anhydrous methanol, refluxThis compound96%Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinazolin-4-ol via Cyclocondensation

This protocol describes the synthesis of the fundamental 8-chloroquinazolin-4-ol scaffold from 2-amino-3-chlorobenzoic acid.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain pure 8-chloroquinazolin-4-ol.

Protocol 2: General Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

This protocol outlines a versatile two-step method for the synthesis of a variety of 2,3-disubstituted 8-chloro-4(3H)-quinazolinones, which are of significant interest in drug development.

Step 1: Acylation of 2-Amino-3-chlorobenzoic Acid

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Acyl chloride (R-COCl)

  • Anhydrous pyridine or dioxane

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable solvent such as anhydrous pyridine or dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Ring

Materials:

  • N-acyl-2-amino-3-chlorobenzoic acid (from Step 1)

  • Acetic anhydride

  • Primary amine (R'-NH₂)

  • Ethanol or glacial acetic acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice. The precipitated solid, a 2-substituted-8-chloro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.[1]

  • Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.[1]

  • Cool the reaction mixture, and the precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.[1]

Protocol 3: General Procedure for the Synthesis of 1-Chloroacridone via Ullmann Condensation and Cyclization

This protocol provides a general strategy for the synthesis of a 1-chloroacridone derivative, a tricyclic heterocyclic system. This is a two-step process involving an initial intermolecular C-N bond formation followed by an intramolecular cyclization.

Step 1: N-Arylation of this compound (Ullmann Condensation)

Materials:

  • This compound

  • A suitable 2-halobenzoic acid (e.g., 2-chlorobenzoic acid)

  • Copper catalyst (e.g., copper(I) iodide or copper powder)

  • Base (e.g., potassium carbonate)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 eq), the 2-halobenzoic acid (1.1 eq), copper catalyst (catalytic amount), and base (2.0 eq) in a high-boiling polar solvent.

  • Heat the reaction mixture to a high temperature (typically >150°C) and stir for several hours until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Acidify the aqueous mixture to precipitate the N-aryl anthranilic acid derivative.

  • Filter the precipitate, wash with water, and dry.

Step 2: Intramolecular Cyclization to form the Acridone Ring

Materials:

  • N-aryl anthranilic acid derivative from Step 1

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Standard laboratory glassware

Procedure:

  • Add the N-aryl anthranilic acid derivative from Step 1 to an excess of polyphosphoric acid or concentrated sulfuric acid.

  • Heat the mixture (typically >100°C) with stirring for a few hours.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • The precipitated acridone product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

G cluster_start Starting Material cluster_reagents Reagents cluster_process Synthetic Pathway cluster_product Final Product start This compound acylation Acylation start->acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation primary_amine Primary Amine (R'-NH2) condensation_quinazolinone Condensation to Quinazolinone primary_amine->condensation_quinazolinone cyclization_benzoxazinone Cyclization to Benzoxazinone acylation->cyclization_benzoxazinone cyclization_benzoxazinone->condensation_quinazolinone product 2,3-Disubstituted-8-chloro- 4(3H)-quinazolinone condensation_quinazolinone->product

Caption: Synthetic workflow for 2,3-disubstituted-8-chloro-4(3H)-quinazolinones.

G cluster_step1 Step 1: N-Arylation (Ullmann Condensation) cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification step1_desc Combine this compound, 2-halobenzoic acid, copper catalyst, and base in a high-boiling solvent. step1_heat Heat reaction mixture under inert atmosphere. step1_desc->step1_heat step1_workup Cool, pour into water, and acidify to precipitate the intermediate. step1_heat->step1_workup step2_desc Add the intermediate from Step 1 to PPA or conc. H2SO4. step1_workup->step2_desc Intermediate: N-aryl anthranilic acid derivative step2_heat Heat the mixture to induce cyclization. step2_desc->step2_heat step2_workup Pour onto ice to precipitate the acridone product. step2_heat->step2_workup purify Recrystallize the crude product from a suitable solvent. step2_workup->purify Crude 1-Chloroacridone

Caption: General experimental workflow for the synthesis of 1-chloroacridone.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 2-Amino-3-chlorobenzoic acid derivatives (e.g., Quinazolinones) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by quinazolinone derivatives.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Amino-3-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging Methyl 2-amino-3-chlorobenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable starting material for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of amino, chloro, and methyl ester functionalities offers multiple points for molecular diversification.

This document details the application of this compound in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. While specific literature examples detailing these reactions with this compound are limited, the provided protocols are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 3-position, leading to the synthesis of diverse biaryl compounds.

General Reaction Scheme:
Quantitative Data Summary

The following table provides representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. These conditions can be used as a starting point for the optimization of reactions involving this compound.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-1885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane11016-2480-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DME/H₂O (4:1)901275-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with the inert gas three times.

  • Add toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to various N-substituted anthranilate derivatives.

General Reaction Scheme:
Quantitative Data Summary

The following table outlines typical conditions for the Buchwald-Hartwig amination of aryl chlorides. These serve as a guide for developing a protocol for this compound.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10012-2480-95
2MorpholinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)1,4-Dioxane11018-2475-90
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)THF8012-1670-85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to substituted alkenes. Coupling this compound with various alkenes via the Heck reaction provides a direct route to 3-alkenyl-2-aminobenzoate derivatives.

General Reaction Scheme:
Quantitative Data Summary

The table below presents general conditions for the Heck coupling of aryl chlorides, which can be adapted for this compound.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF12016-2470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)NMP1302465-80
31-OctenePd(OAc)₂ (2.5)Herrmann's catalyst (5)NaOAc (2)DMAc1401860-75
Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Sealed reaction tube

  • Magnetic stirrer

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is an excellent method for introducing alkynyl moieties at the 3-position of this compound.

General Reaction Scheme:
Quantitative Data Summary

The following table provides typical conditions for the Sonogashira coupling of aryl chlorides, which can be used as a starting point for reactions with this compound.

EntryAlkynePalladium Catalyst (mol%)Copper(I) Salt (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF6512-1880-90
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)DMF801675-85
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)DBU (2.5)Acetonitrile701270-80
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)(Ar')L_n ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)(HNR'R'')L_n]X ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)(NR'R'')L_n ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck_Cycle Heck Coupling Catalytic Cycle cluster_product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)(X)(Alkene)L_n ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)(X)L_n AlkeneComplex->InsertionProduct Migratory Insertion HPdX H-Pd(II)(X)L_n InsertionProduct->HPdX β-Hydride Elimination Product Ar-Alkene InsertionProduct->Product HPdX->Pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck coupling reaction.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)(C≡CR)L_n ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Base CuAlkyne->ArPdX Alkyne H-C≡CR

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Palladium Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols for the N-alkylation of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of alkyl groups to the nitrogen atom of an aniline moiety can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Methyl 2-amino-3-chlorobenzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, and its N-alkylation provides access to a diverse range of substituted anthranilic acid derivatives.

These application notes provide detailed protocols for three common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and Buchwald-Hartwig amination for the introduction of aryl or heteroaryl groups.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound and its analogs using the methodologies described in this document.

Table 1: N-Alkylation of this compound with Alkyl Halides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMFRoom Temp.1285
2Ethyl BromideNaHTHF60878
3Benzyl BromideCs₂CO₃Acetonitrile80692

Table 2: N-Alkylation of this compound via Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.2488
2AcetoneNaBH₃CNMethanolRoom Temp.1275
3CyclohexanoneH₂ (50 psi), Pd/CEthanol501682

Table 3: N-Arylation of this compound via Buchwald-Hartwig Amination

EntryAryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XPhosNaOtBuToluene1001890
24-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄Dioxane1102485
32-BromopyridinePEPPSI-IPr-Cs₂CO₃t-Butanol1001279

Experimental Protocols

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq.) portion-wise to the stirred solution.

  • Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of this compound with a carbonyl compound (aldehyde or ketone) via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane, methanol)

  • Acetic acid (catalytic amount, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.2 - 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 2-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium t-butoxide, potassium phosphate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon)

  • Standard work-up and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2 - 2.0 eq. relative to Pd), and the base (1.5 - 2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (see Table 3) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

N_Alkylation_Workflow cluster_start Starting Material cluster_methods N-Alkylation Method cluster_process Process cluster_product Product start This compound method1 Direct Alkylation (Alkyl Halide, Base) start->method1 Select Method method2 Reductive Amination (Carbonyl, Reducing Agent) start->method2 Select Method method3 Buchwald-Hartwig (Aryl Halide, Pd-Catalyst) start->method3 Select Method reaction Reaction method1->reaction method2->reaction method3->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Methyl 2-amino-3-chlorobenzoate purification->product

Caption: General workflow for the N-alkylation of this compound.

Signaling_Pathway_Logic cluster_synthesis Synthetic Strategy cluster_application Application Logic Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Intermediate N-Alkyl Intermediate N_Alkylation->Intermediate Further_Mod Further Functionalization (e.g., amide coupling, cyclization) Intermediate->Further_Mod Target Target Bioactive Molecule Further_Mod->Target Bio_Target Biological Target (e.g., Receptor, Enzyme) Target->Bio_Target Binding Interaction Molecular Interaction Bio_Target->Interaction Response Pharmacological Response Interaction->Response

Caption: Logical relationship from synthesis to biological application.

Application Notes and Protocols: Synthesis of Triazolopyrimidine Sulfonamides Utilizing Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of triazolopyrimidine sulfonamides, a class of compounds with significant biological activity, notably as herbicides and potential therapeutic agents.[1][2][3] The described synthetic strategy utilizes Methyl 2-amino-3-chlorobenzoate as a key starting material. While a direct, single-publication protocol for this specific multi-step synthesis is not available, this document consolidates established chemical principles and partial synthetic routes from existing literature to propose a viable and detailed pathway. The protocols provided are based on analogous, well-documented reactions for the formation of triazole and pyrimidine rings, followed by a specific sulfonylation procedure adapted from patent literature.[4][5][6] Additionally, the mechanism of action for herbicidal triazolopyrimidine sulfonamides is detailed, focusing on the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the branched-chain amino acid biosynthesis pathway.[1][7][8]

Introduction

Triazolopyrimidine derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal and agrochemical research.[9][10] Their structural similarity to purines has made them attractive scaffolds for the development of various therapeutic agents, including anti-tubercular, anti-cancer, and anti-convulsant compounds.[4][5][11] A prominent application of this scaffold is in the development of sulfonamide herbicides.[1][2] These herbicides function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants, leading to growth arrest and plant death.[1][8]

This compound is a valuable and readily available chemical intermediate.[6][8][12][13][14] This document outlines a proposed synthetic route to leverage this starting material for the construction of a triazolopyrimidine sulfonamide.

Proposed Synthetic Pathway Overview

The synthesis is proposed as a multi-step process, beginning with the conversion of this compound to a key 3-amino-1,2,4-triazole intermediate. This intermediate is then cyclized to form the core triazolopyrimidine ring system. The final step involves the sulfonylation of the 2-amino group of the triazolopyrimidine core to yield the target sulfonamide.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization to Triazole cluster_2 Step 3: Formation of Triazolopyrimidine Core cluster_3 Step 4: Sulfonylation A This compound B Intermediate A (Guanidinyl Intermediate) A->B  Cyanamide, Acid C Intermediate B (3-Amino-1,2,4-triazole derivative) B->C  Heat, Base D Intermediate C ([1,2,4]Triazolo[1,5-a]pyrimidine derivative) C->D  1,3-Dicarbonyl compound,  Acid catalyst E Final Product (Triazolopyrimidine Sulfonamide) D->E  Benzenesulfonyl chloride,  Pyridine

Caption: Proposed experimental workflow for the synthesis of triazolopyrimidine sulfonamides.

Experimental Protocols

Note: The following protocols for Steps 1 and 2 are generalized procedures based on established methods for the synthesis of 3-amino-1,2,4-triazoles.[3][6][13] Researchers should perform small-scale trials to optimize reaction conditions. The protocol for Step 4 is adapted from a specific example in the patent literature.[4]

Step 1: Synthesis of a Guanidinyl Intermediate from this compound (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add a solution of cyanamide (1.2 eq) in the same solvent. Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to form 3-Amino-1,2,4-triazole Derivative
  • Reaction Setup: Place the dried guanidinyl intermediate from Step 1 into a round-bottom flask.

  • Reaction: Heat the solid intermediate to a temperature just above its melting point. A base such as sodium ethoxide in ethanol can be used to facilitate cyclization at a lower temperature under reflux.

  • Progression: Maintain the temperature for 2-3 hours until the evolution of gas ceases and the reaction solidifies.

  • Purification: Cool the flask to room temperature. The crude 3-amino-1,2,4-triazole derivative can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 3: Synthesis of the[1][7][15]Triazolo[1,5-a]pyrimidine Core
  • Reaction Setup: Combine the purified 3-amino-1,2,4-triazole derivative (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 120 °C) for 12-16 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

Step 4: Synthesis of 3-Chloro-2-methyl-N-(5,8-dimethoxy-[1][7][15]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide (Adapted Protocol)

This protocol is adapted from the synthesis of a specific triazolopyrimidine sulfonamide and assumes a pre-formed 2-amino-5,8-dimethoxy-[1][7][15]triazolo[1,5-c]pyrimidine intermediate.[4]

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 2-amino-triazolopyrimidine intermediate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 2-methyl-3-chlorobenzenesulfonyl chloride (1.05 eq) in anhydrous pyridine dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted completely.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Dry the crude product under vacuum. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetonitrile).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and a specific triazolopyrimidine sulfonamide, as found in the literature. Yields for the hypothetical steps are not included.

Table 1: Synthesis of this compound

Starting Material Key Reagents Product Yield (%) Purity (%) Reference
2-amino-3-chlorobenzoic acid Dimethyl sulfate, K₂CO₃, DMF This compound 91.1 96 (HPLC) [8][14]

| 2-amino-3-chlorobenzoic acid | Methanol, HCl gas | this compound | 96.0 | Not specified |[12] |

Table 2: Representative Data for a Triazolopyrimidine Sulfonamide Synthesis Step

Starting Material Key Reagents Product Yield (%) Purity (%) Reference

| 2-Amino-5,8-dimethoxy-[1][7][15]triazolo[1,5-c]pyrimidine | 2-Methyl-3-chlorobenzenesulfonyl chloride, Pyridine | 3-Chloro-2-methyl-N-(...)-benzenesulfonamide | Not explicitly stated | Not explicitly stated |[4] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triazolopyrimidine sulfonamide herbicides act by targeting and inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][7] These amino acids are essential for protein synthesis and overall plant growth. By blocking the function of ALS, the herbicide halts the production of these vital amino acids, leading to a cessation of cell division and growth, and ultimately, plant death. This pathway is absent in animals, which contributes to the low toxicity of these herbicides to mammals.[9]

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Threonine Threonine AKB α-Ketobutyrate Threonine->AKB AKB->ALS AL α-Acetolactate ALS->AL AHB α-Aceto-α-hydroxybutyrate ALS->AHB Inhibitor Triazolopyrimidine Sulfonamide Inhibitor->ALS Inhibition Pathway1 Multiple Steps AL->Pathway1 Pathway2 Multiple Steps AHB->Pathway2 Valine Valine Pathway1->Valine Leucine Leucine Pathway1->Leucine Isoleucine Isoleucine Pathway2->Isoleucine Protein Protein Synthesis & Plant Growth Valine->Protein Leucine->Protein Isoleucine->Protein

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by triazolopyrimidine sulfonamides.

References

Application Notes and Protocols for the Analysis of Methyl 2-amino-3-chlorobenzoate by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 2-amino-3-chlorobenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented are based on established analytical techniques for similar compounds and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds such as this compound. The method outlined below provides a starting point for the separation and quantification of this analyte.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this separation.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. A good starting point is a gradient elution with:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Quantify the concentration of this compound in the samples by comparing the peak area to a calibration curve generated from the working standard solutions.

Quantitative Data Summary (HPLC)

The following table summarizes the expected quantitative parameters for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (min)8 - 12
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Linearity (R²)> 0.999
Linear Range0.5 - 100 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography (GC) Method

For GC analysis of polar compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape. This protocol describes a method using derivatization followed by GC-Mass Spectrometry (GC-MS) analysis.

Experimental Protocol: GC-MS Analysis with Derivatization

1. Derivatization:

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

  • Procedure:

    • Accurately weigh or pipette a known amount of the sample or standard into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of MSTFA.

    • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

    • Cool the vial to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from derivatized standards. An internal standard may be used for improved accuracy.

Quantitative Data Summary (GC-MS)

The following table presents the anticipated quantitative performance for the GC-MS analysis of derivatized this compound.

ParameterExpected Value
Retention Time (min)15 - 20
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Linearity (R²)> 0.998
Linear Range0.1 - 50 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_work Prepare Working Standards prep_std->prep_work inject Inject 10 µL prep_work->inject calibrate Generate Calibration Curve prep_work->calibrate prep_sample Prepare Sample Solution filter Filter Sample (0.45 µm) prep_sample->filter filter->inject hplc HPLC System with C18 Column detect UV Detection at 254 nm hplc->detect inject->hplc integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample/Standard dry_down Evaporate to Dryness prep_sample->dry_down derivatize Add Derivatization Reagent & Heat dry_down->derivatize inject Inject into GC derivatize->inject gcms GC-MS System with DB-5ms Column separate Chromatographic Separation gcms->separate inject->gcms detect Mass Spectrometric Detection separate->detect identify Identify Peak by RT and Mass Spectrum detect->identify integrate Integrate Peak Area identify->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-amino-3-chlorobenzoate. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem: Low Yield

A diminished yield of the desired product is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential CauseSuggested Solution
Incomplete Reaction - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider a moderate increase in the reaction temperature, while being mindful of potential side reactions. - If using a catalyst, verify its activity and ensure it is present in the correct stoichiometric amount.
Suboptimal Reagent Ratio - In Fischer esterification, use a large excess of methanol to shift the equilibrium towards the product. - For methylation with dimethyl sulfate, ensure a slight molar excess of the methylating agent is used.
Product Precipitation Issues - When precipitating the product by adding the reaction mixture to water, ensure a sufficient volume of water is used (a weight ratio of 10:1 to 15:1 of water to 2-amino-3-chlorobenzoic acid is recommended). - Stir the mixture for at least 0.5 to 1.5 hours after adding water to ensure complete precipitation.[1][2]
Side Reactions - The formation of isomeric by-products such as methyl 2-amino-5-chlorobenzoate or methyl 2-amino-6-chlorobenzoate can reduce the yield of the desired product.[1] Purification by recrystallization or column chromatography may be necessary. - Overly long reaction times when using methylating agents can lead to the formation of impurities.[1]

Problem: Product Purity Issues

The presence of impurities can affect downstream applications. Here are common purity-related problems and how to address them.

Potential CauseSuggested Solution
Presence of Starting Material - This indicates an incomplete reaction. Refer to the "Incomplete Reaction" solutions in the Low Yield section.
Formation of Isomeric By-products - Optimize reaction conditions (e.g., temperature, reaction time) to minimize the formation of undesired isomers. - Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water) or by using column chromatography.
Contamination with Reagents or Solvents - Ensure proper work-up procedures, including thorough washing of the filtered product with water. - Dry the final product adequately under vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods are the direct esterification of 2-amino-3-chlorobenzoic acid with methanol using an acid catalyst, and the methylation of 2-amino-3-chlorobenzoic acid with a methylating agent like dimethyl sulfate in the presence of a base.[1][3]

Q2: How do I choose between the acid-catalyzed esterification and the methylation method?

A2: The choice depends on available reagents, equipment, and desired scale. The acid-catalyzed esterification with methanol and a strong acid like HCl is a classic method that can provide high yields.[1] The methylation method using dimethyl sulfate and potassium carbonate in DMF is also highly efficient, often resulting in high purity and yield, and is well-suited for industrial production due to its simple process.[1][2][4]

Q3: What are the key parameters to control for a high yield in the methylation method?

A3: Key parameters include maintaining a low temperature (5-10°C) during the addition of dimethyl sulfate, followed by a controlled reaction time at room temperature (typically 4-8 hours).[2][3][4] Using an appropriate amount of base (e.g., potassium carbonate) and a suitable solvent like DMF are also crucial.[1][2][4]

Q4: What are some of the less common or problematic synthesis routes for this compound?

A4: Some routes are more complex or hazardous. For instance, a method involving the reaction of 2-amino-3-chlorobenzoic acid with highly toxic phosgene is extremely unsafe.[1][2] Another route starting from 3-chlorophthalic anhydride is complicated and yields a significant amount of the undesired 2-amino-6-chlorobenzoic acid methyl ester.[1] A third method using 2-aminobenzoic acid methyl ester and DDH (1,3-dichloro-5,5-dimethylhydantoin) also suffers from the formation of multiple by-products and uses an expensive reagent.[1]

Experimental Protocols & Data

Below are detailed experimental protocols for the two primary synthesis methods, with quantitative data summarized for easy comparison.

Method 1: Acid-Catalyzed Esterification

  • Reaction: 2-amino-3-chlorobenzoic acid is reacted with a large excess of anhydrous methanol in the presence of dry HCl gas.

  • Protocol:

    • Suspend 2-amino-3-chlorobenzoic acid (0.17 mol) in anhydrous methanol (100 mL) in a three-necked flask.

    • Bubble dry HCl gas (approximately 0.68 mol) through the solution.

    • Heat the mixture to reflux for 6 hours.

    • After cooling to room temperature, pour the solution into water (250 mL).

    • Adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product.

    • Filter the white solid, wash with water, and dry.[1][2]

Method 2: Methylation with Dimethyl Sulfate

  • Reaction: 2-amino-3-chlorobenzoic acid is deprotonated with a base and then reacted with dimethyl sulfate.

  • Protocol:

    • In a reaction flask, dissolve 2-amino-3-chlorobenzoic acid (0.175 mol) in DMF (150 g) at room temperature.

    • Add potassium carbonate (0.125 mol).

    • Cool the mixture to 10°C and stir for 30 minutes.

    • Slowly add dimethyl sulfate (0.178 mol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 6 hours.

    • Pour the reaction mixture into water (400 mL) to precipitate a white solid.

    • Stir for 1 hour, then filter.

    • Wash the filter cake with water and dry to obtain the product.[1][2][4]

Comparative Data of Synthesis Methods

MethodStarting MaterialReagentsSolventYieldPurity (HPLC)Reference
Acid-Catalyzed Esterification2-amino-3-chlorobenzoic acidAnhydrous Methanol, HCl gasMethanol96%Not Specified[1][2]
Methylation2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonateDMF95.0%97%[1][2][4]
Methylation (direct filtration)2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonateDMF91.1%96%[2][4]

Visualized Workflows and Pathways

General Synthesis Pathway

Synthesis of this compound cluster_0 Method 1: Esterification cluster_1 Method 2: Methylation A 2-amino-3-chlorobenzoic acid B This compound A->B Reflux A->B Stirring at RT C Methanol (CH3OH) C->B D Acid Catalyst (e.g., HCl) D->B E Dimethyl Sulfate ((CH3)2SO4) E->B F Base (e.g., K2CO3) F->B G Solvent (e.g., DMF) G->B

Caption: Primary synthesis routes for this compound.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reaction Check for complete conversion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Increase reaction time incomplete->extend_time No complete Reaction is Complete incomplete->complete Yes extend_time->check_reaction increase_temp Increase reaction temperature increase_temp->check_reaction check_catalyst Check catalyst activity/amount check_catalyst->check_reaction check_workup Review work-up procedure complete->check_workup precipitation Inadequate Precipitation? check_workup->precipitation add_water Use more water for precipitation precipitation->add_water Yes purification Purify to remove by-products precipitation->purification No end Yield Optimized add_water->end increase_stir Increase stirring time increase_stir->end purification->end

Caption: Decision-making process for troubleshooting low reaction yields.

Experimental Workflow for Methylation Method

start Start dissolve Dissolve 2-amino-3-chlorobenzoic acid and K2CO3 in DMF start->dissolve cool Cool to 10°C and stir for 30 min dissolve->cool add_dms Slowly add Dimethyl Sulfate cool->add_dms react Stir at Room Temperature for 6 hours add_dms->react precipitate Pour into water and stir for 1 hour react->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the product filter_wash->dry end Obtain this compound dry->end

Caption: Step-by-step experimental workflow for the methylation synthesis.

References

Technical Support Center: Purification of Crude Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 2-amino-3-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as methyl 3-chloro-2-nitrobenzoate, byproducts from the synthesis, and isomers like methyl 2-amino-5-chlorobenzoate or methyl 2-amino-6-chlorobenzoate.[1] The specific impurities will depend on the synthetic route employed.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white to light yellow crystalline powder or waxy solid.[2][3] The reported melting point is in the range of 35-37°C.[3][4]

Q3: My crude product is a dark oil. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.

Q4: Is this compound stable to acidic or basic conditions during workup?

A4: The amino group can be protonated under acidic conditions, and the ester group is susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures. Standard workup procedures often involve washing with a mild base like sodium bicarbonate to remove acidic impurities, followed by a brine wash.[3]

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast. High levels of impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Add a small amount of hot solvent to the oiled mixture to achieve a clear solution.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If available, add a seed crystal of pure this compound to induce crystallization.

    • Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the solution by boiling off some of the solvent and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.

    • Add a small seed crystal of the pure compound.

    • If the compound is highly soluble, consider using a solvent in which it is less soluble or a mixed solvent system where one solvent acts as an anti-solvent.

Problem: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent is not ideal for separating the product from the impurities. The impurities may have similar solubility profiles to the product.

  • Solution:

    • Perform a second recrystallization, potentially with a different solvent system.

    • Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.

    • If impurities persist, column chromatography may be necessary.

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation. The polarity of the eluent may be too high or too low.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities and then the product, leaving more polar impurities on the column.

    • For basic compounds like this compound, which can streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈ClNO₂[3]
Molecular Weight185.61 g/mol [3]
AppearanceWhite to light yellow powder or waxy solid[2][3]
Melting Point35-37 °C[3][4]
Boiling Point273.8 ± 20.0 °C (Predicted)[3]
SolubilitySparingly soluble in water[2]

Table 2: Suggested Starting Solvent Systems for Purification

Purification MethodSolvent System (illustrative starting points)Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool slowly.
Toluene/HexaneA less polar option. Dissolve in hot toluene and add hexane as the anti-solvent.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Start with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of ethyl acetate. Good for separating compounds of varying polarity.
Dichloromethane / Methanol (Gradient)For more polar impurities. Start with a low percentage of methanol and increase as needed.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the product and impurities are not well-separated, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude this compound recrystallize Attempt Recrystallization start->recrystallize Primary Method is_pure_recryst Is Product Pure? recrystallize->is_pure_recryst pure_product_recryst Pure Product is_pure_recryst->pure_product_recryst Yes column Perform Column Chromatography is_pure_recryst->column No is_pure_column Is Product Pure? column->is_pure_column pure_product_column Pure Product is_pure_column->pure_product_column Yes re_recrystallize Re-attempt Recrystallization is_pure_column->re_recrystallize No, but significant improvement re_recrystallize->recrystallize

Caption: Decision workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Crystals are Impure start->impure_crystals solution1 Add more hot solvent Slow cooling Use seed crystal oiling_out->solution1 Troubleshoot solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Troubleshoot solution3 Re-recrystallize with new solvent Wash crystals thoroughly impure_crystals->solution3 Troubleshoot success Successful Crystallization solution1->success solution2->success solution3->success

References

By-product formation in the synthesis of Methyl 2-amino-3-chlorobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common methods include:

  • Esterification of 2-amino-3-chlorobenzoic acid: This is a widely used method involving the reaction of 2-amino-3-chlorobenzoic acid with a methylating agent, such as dimethyl sulfate or dimethyl carbonate, in the presence of an inorganic base like potassium carbonate and an organic solvent.[1][2][3]

  • From 3-chlorophthalic anhydride: This multi-step process involves amination and Hofmann degradation of 3-chlorophthalic anhydride to yield a mixture of 3-chloroisatoic anhydride and 6-chloroisatoic anhydride, followed by esterification. However, this method can produce a significant amount of the isomeric by-product, methyl 2-amino-6-chlorobenzoate.[1]

  • Chlorination of Methyl 2-aminobenzoate: This method uses a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DDH) to chlorinate methyl 2-aminobenzoate. A drawback of this approach is the formation of multiple by-products, including methyl 2-amino-5-chlorobenzoate and methyl 2-amino-3,5-dichlorobenzoate.[1]

  • Reduction of Methyl 3-chloro-2-nitrobenzoate: This method involves the reduction of the nitro group of methyl 3-chloro-2-nitrobenzoate using reagents like iron powder in an ethanol/acetic acid mixture.[4][5]

Q2: What are the most common by-products observed during the synthesis of this compound?

A2: The most frequently encountered by-products are positional isomers and over-chlorinated species. Their formation heavily depends on the synthetic route chosen:

  • Methyl 2-amino-6-chlorobenzoate: A common by-product when starting from 3-chlorophthalic anhydride.[1]

  • Methyl 2-amino-5-chlorobenzoate: A significant by-product when the synthesis involves the chlorination of methyl 2-aminobenzoate.[1]

  • Methyl 2-amino-3,5-dichlorobenzoate: A di-chlorinated by-product that can form during the chlorination of methyl 2-aminobenzoate.[1]

  • Unreacted 2-amino-3-chlorobenzoic acid: Incomplete esterification will result in the presence of the starting material.

Q3: How can I minimize by-product formation?

A3: Minimizing by-product formation hinges on the careful selection of the synthetic method and strict control of reaction conditions. The esterification of 2-amino-3-chlorobenzoic acid with a methylating agent is reported to produce high purity and yield.[1][2][3] Key parameters to control include:

  • Reaction Time: Prolonged reaction times can lead to the formation of more impurities.[1]

  • Temperature: Maintaining the recommended temperature range during the addition of reagents and the reaction itself is crucial.

  • Stoichiometry of Reagents: Using the correct molar ratios of the starting material, base, and methylating agent is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Loss of product during work-up and purification. - Formation of by-products.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the work-up procedure, for example, by pouring the reaction mixture into water to facilitate complete precipitation of the product.[2] - Re-evaluate the synthetic route to one that is known for higher yields, such as the direct esterification of 2-amino-3-chlorobenzoic acid.[1][2][3]
Presence of Isomeric Impurities (e.g., 5-chloro or 6-chloro isomers) - Use of starting materials that can lead to isomeric products (e.g., 3-chlorophthalic anhydride or methyl 2-aminobenzoate).- Switch to a more regioselective synthetic pathway, such as the esterification of 2-amino-3-chlorobenzoic acid.
Presence of Di-chlorinated By-products - Over-chlorination of the starting material or product.- If using a chlorination step, carefully control the stoichiometry of the chlorinating agent and the reaction time.
Product is off-white or yellowish - Presence of colored impurities.- Recrystallization from a suitable solvent can help to remove colored impurities.
Difficulty in isolating the product - Product may be too soluble in the work-up solvent.- Ensure complete precipitation by adding the reaction mixture to a sufficient volume of water and stirring for an adequate amount of time before filtration.[1][2]

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialKey ReagentsMajor By-productsReported YieldReported PurityReference
2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF-95.0%97% (HPLC)[1][2]
3-chlorophthalic anhydrideAmination, Hofmann degradation, EsterificationMethyl 2-amino-6-chlorobenzoateLowerNot High[1]
Methyl 2-aminobenzoate1,3-dichloro-5,5-dimethylhydantoin (DDH)Methyl 2-amino-5-chlorobenzoate, Methyl 2-amino-3,5-dichlorobenzoateLowerNot High[1]
2-amino-3-chlorobenzoic acidPhosgene, Methanol---[1]
Methyl 3-chloro-2-nitrobenzoateIron powder, Ethanol, Acetic acid-79%-[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is adapted from a patented method known for high yield and purity.[1][2][3]

Materials:

  • 2-amino-3-chlorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

Procedure:

  • In a 500mL reaction flask at room temperature (15°C - 25°C), dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid in 150g of DMF.

  • Add 17.3g (0.125 mol) of potassium carbonate to the solution.

  • Cool the mixture to 10°C and stir for 30 minutes.

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into 400mL of water to precipitate a white solid.

  • Stir the suspension for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with water and dry to obtain this compound.

Expected Outcome:

  • Yield: ~95.0%

  • Purity: ~97% (as determined by HPLC)

Visualizations

Synthesis_Byproducts cluster_start Starting Materials cluster_product Desired Product cluster_byproducts Potential By-products A 2-amino-3-chlorobenzoic acid P This compound A->P Esterification (High Purity Route) B 3-chlorophthalic anhydride B->P Multi-step Synthesis BP1 Methyl 2-amino-6-chlorobenzoate B->BP1 C Methyl 2-aminobenzoate C->P Chlorination BP2 Methyl 2-amino-5-chlorobenzoate C->BP2 BP3 Methyl 2-amino-3,5-dichlorobenzoate C->BP3

Caption: Synthetic routes to this compound and associated by-products.

Troubleshooting_Workflow start Start: Synthesis of Methyl 2-amino-3-chlorobenzoate check_purity Analyze product purity (e.g., HPLC, NMR) start->check_purity purity_ok Purity meets specification? check_purity->purity_ok end_ok End: Product acceptable purity_ok->end_ok Yes troubleshoot Identify Impurities purity_ok->troubleshoot No isomeric Isomeric by-products (5- or 6-chloro) troubleshoot->isomeric over_chlorination Di-chlorinated by-products troubleshoot->over_chlorination starting_material Unreacted starting material troubleshoot->starting_material purify Action: Recrystallize or use chromatography for purification troubleshoot->purify optimize_route Action: Change synthetic route to a more regioselective one isomeric->optimize_route optimize_conditions Action: Optimize reaction conditions (time, temp, stoichiometry) over_chlorination->optimize_conditions starting_material->optimize_conditions optimize_route->start optimize_conditions->start purify->check_purity

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of isomeric impurities from Methyl 2-amino-3-chlorobenzoate, a crucial intermediate in the synthesis of many pesticides and pharmaceuticals.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: During synthesis, particularly from starting materials like 3-chlorophthalic anhydride, a significant by-product can be the isomeric Methyl 2-amino-6-chlorobenzoate.[3] Depending on the synthetic route, other positional isomers of methyl aminobenzoate or dichlorobenzoate derivatives could also be present. The separation of positional isomers can be challenging due to their very similar physical properties.[4]

Q2: What is the initial step to take when dealing with an impure product?

A2: The first step is to quantify the purity and identify the impurities. Techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose. A patent for a preparation method of this compound reports achieving a purity of 97% as determined by HPLC.[3][5]

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The most common and effective methods are recrystallization and column chromatography. Recrystallization is often the first choice due to its scalability and cost-effectiveness.[6] For particularly difficult separations, specialized chromatographic techniques may be necessary.[4][7]

Q4: Can simple washing or extraction remove these impurities?

A4: A simple aqueous wash is often part of the initial work-up procedure. For instance, after synthesis, a common procedure involves partitioning the product between water and an organic solvent like ethyl acetate, followed by washing the organic phase.[1][2] One synthetic protocol involves pouring the reaction mixture into water to precipitate the product, which is then filtered and washed.[3][5] This can remove water-soluble impurities but is generally less effective for closely related, less polar isomeric impurities.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem 1: Recrystallization does not significantly improve the product's purity.

Possible Cause Suggested Solution
Inappropriate Solvent System The desired compound and the isomeric impurity may have very similar solubilities in the chosen solvent.
Troubleshooting Steps: 1. Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene, heptane). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains in solution.[6]2. Two-Solvent System: Try a binary solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the product is insoluble) until turbidity is observed. Allow it to cool slowly.[6]
Rapid Crystallization Cooling the solution too quickly can trap impurities within the crystal lattice.
Troubleshooting Steps: 1. Slow Cooling: Allow the heated solution to cool to room temperature slowly, without disturbance. If needed, proceed with cooling in an ice bath only after initial crystal formation at room temperature.2. Insulation: Insulate the flask to ensure a very gradual temperature drop.
Impurity Co-crystallizes The impurity has a crystal structure that is highly compatible with the desired product, leading to co-crystallization.
Troubleshooting Steps: 1. Reslurrying: Suspend the impure solid in a solvent where the product has minimal solubility but the impurity is at least partially soluble. Stir for an extended period, then filter.2. Switch Purification Method: If co-crystallization is persistent, column chromatography is the recommended alternative.

Problem 2: Isomeric impurities co-elute during column chromatography.

Possible Cause Suggested Solution
Insufficient Column Selectivity The stationary phase and mobile phase combination does not provide adequate resolution between the isomers.
Troubleshooting Steps: 1. Change Mobile Phase Polarity: Systematically vary the solvent ratio in your mobile phase (e.g., adjust the ethyl acetate/hexane gradient).2. Change Stationary Phase: Positional isomers often require stationary phases with different selectivities. Consider columns with phenyl or PFP (pentafluorophenyl) bonded phases, which are effective for separating benzene ring positional isomers due to aromatic interactions.[7]3. Alternative Techniques: For highly challenging separations, consider Ultra-Performance Convergence Chromatography (UPC²), which has been shown to effectively separate all six positional isomers of disubstituted benzoic acids.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a potential recrystallization solvent dropwise while heating until the solid dissolves.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until all the solid dissolves completely. Use a minimal amount of hot solvent to ensure a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under a vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Selection: For isomers of chlorobenzoic acid derivatives, standard silica gel is a common starting point. If separation is poor, consider alternative stationary phases like alumina or reverse-phase C18 silica.

  • Mobile Phase Selection (TLC): Determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal system will show good separation between the spot for the desired product and the impurity spots, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with the selected stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (polarity is gradually increased).

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary

The following table summarizes purity data from a patented synthesis method.

Starting Material Reagents Final Product Yield Purity (by HPLC) Reference
2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMFThis compound95.0%97%[3][5]

Visual Guides

G Figure 1: General Purification Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound (Contains Isomeric Impurities) Wash Aqueous Wash & Extraction Crude->Wash Purity_Check1 Purity Assessment (HPLC, TLC, NMR) Wash->Purity_Check1 Recrystal Recrystallization Purity_Check1->Recrystal Primary Method Column Column Chromatography Purity_Check1->Column If Recrystallization Fails Purity_Check2 Final Purity Verification Recrystal->Purity_Check2 Column->Purity_Check2 Pure_Product Pure this compound Purity_Check2->Pure_Product G Figure 2: Troubleshooting Purification cluster_solutions Solutions for Isomeric Impurities Start Is Purity < 99% after initial purification? Impurity_ID What is the major impurity? (Check NMR/LC-MS) Start->Impurity_ID Yes Success Purity Goal Achieved Start->Success No Isomer Isomeric Impurity Impurity_ID->Isomer Other Other Impurity (e.g., starting material) Impurity_ID->Other Recrystal_Opt Optimize Recrystallization: - Screen new solvents - Use two-solvent system - Ensure slow cooling Isomer->Recrystal_Opt Other->Recrystal_Opt Recrystallization is often sufficient Column_Opt Optimize Chromatography: - Adjust mobile phase gradient - Use PFP or Phenyl column Recrystal_Opt->Column_Opt If still impure Column_Opt->Success

References

Optimizing reaction conditions for the esterification of 2-amino-3-chlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the esterification of 2-amino-3-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the esterification of 2-amino-3-chlorobenzoic acid?

A1: There are two primary methods for the esterification of 2-amino-3-chlorobenzoic acid:

  • Fischer-Speier Esterification : This classic method involves heating the carboxylic acid with an excess of an alcohol (like methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction is reversible, so specific conditions are employed to drive it towards the product.[1]

  • Alkylation with Alkylating Agents : A highly efficient method, particularly for synthesizing methyl esters, uses a methylating agent like dimethyl sulfate ((CH₃)₂SO₄).[1] This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1] This method often results in high yields and is well-suited for industrial-scale production.[1]

Q2: How does the amino group on the benzene ring affect the Fischer esterification reaction?

A2: The basic amino (-NH₂) group can interfere with the acid catalyst.[1] It gets protonated by the strong acid (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺).[1] This consumption of the catalyst means that a stoichiometric or even an excess amount of acid is often required, rather than a purely catalytic amount.[1] This ensures there is enough acid available to protonate the carbonyl group of the carboxylic acid, which is a key step in activating it for nucleophilic attack by the alcohol.[1]

Q3: Why is a large excess of alcohol typically used in the Fischer esterification method?

A3: The Fischer esterification is an equilibrium-controlled reaction.[1] In accordance with Le Châtelier's principle, using a large excess of a reactant, in this case the alcohol, shifts the equilibrium towards the formation of the ester and water.[1] This strategy is critical for maximizing the product yield.[1] The alcohol often serves as the reaction solvent as well.[1]

Q4: What are the main side reactions to be aware of during the esterification of 2-amino-3-chlorobenzoic acid?

A4: The main side reaction of concern is the self-condensation of 2-amino-3-chlorobenzoic acid molecules to form amide linkages, leading to dimers or oligomers which reduces the yield of the desired ester.[1] This is more likely to occur at higher temperatures, so maintaining moderate reaction temperatures can help to minimize this side reaction.[1] Another potential, though less common, side reaction is the formation of an ether from the alcohol, especially at high temperatures with a strong acid catalyst.[1]

Troubleshooting Guide

Below is a troubleshooting guide addressing common issues encountered during the esterification of 2-amino-3-chlorobenzoic acid.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction (Equilibrium) For Fischer esterification, which is a reversible reaction, use a large excess of the alcohol to drive the equilibrium towards the product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or a drying agent.
Insufficient Catalyst The amino group on the starting material neutralizes the acid catalyst.[1] Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.[1]
Steric Hindrance The ortho-substituents (amino and chloro groups) can slow down the reaction rate. Increase the reaction time and/or temperature. Microwave-assisted synthesis can also significantly reduce reaction times.
Poor Reagent Quality Ensure all reagents, especially the 2-amino-3-chlorobenzoic acid and the alcohol, are pure and dry. Impurities can interfere with the reaction.
Problem 2: Product Purity Issues
Potential Cause Suggested Solution
Presence of Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. If the reaction has stalled, consider the solutions for low yield.
Formation of Side Products As mentioned in the FAQs, self-condensation can occur. Maintain a moderate reaction temperature to minimize this. If using dimethyl sulfate, control the rate of addition and temperature to avoid side reactions.
Workup Issues During the workup of Fischer esterification, ensure complete neutralization of the acid catalyst with a base like sodium bicarbonate. Incomplete neutralization can lead to the product remaining in the aqueous layer as a salt.

Data Presentation

The following table summarizes quantitative data for the synthesis of methyl 2-amino-3-chlorobenzoate using the dimethyl sulfate method.

Starting Material Reagents and Conditions Product Yield Purity Reference
2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF, 5-10°C to room temp., 4-8hThis compound95.0%97% (HPLC)[2]
2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF, 10°C to room temp., 6hThis compound91.1%96% (HPLC)[2][3]
2-amino-3-chlorobenzoic acidHCl gas, Methanol, Reflux 6hThis compound92.7%92% (HPLC)[3]

Experimental Protocols

Protocol 1: Fischer Esterification for Ethyl 2-amino-3-chlorobenzoate

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-3-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.[1]

  • Catalyst Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature.[1] Slowly pour the cooled mixture into a beaker containing ice-cold water.[1] Neutralize the solution with a sodium bicarbonate solution, which will cause the ester to precipitate.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Protocol 2: Methylation using Dimethyl Sulfate

Materials:

  • 2-amino-3-chlorobenzoic acid

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ice bath

  • Water

Procedure:

  • Reaction Setup: In a reaction flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature.[1] Add potassium carbonate (K₂CO₃) (approximately 0.7 equivalents).[1]

  • Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.[1]

  • Reagent Addition: Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature at 5-10°C.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[1]

  • Workup & Isolation: Pour the reaction mixture into water to precipitate the product.[2] Stir for about an hour, then filter the solid. Wash the filter cake with water and dry to obtain this compound.[2]

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Fischer Esterification Workflow start Start: 2-amino-3-chlorobenzoic acid + excess alcohol add_catalyst Add strong acid catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to reflux (monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool quench Pour into ice-water cool->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize precipitate Precipitate ester neutralize->precipitate filter Filter solid product precipitate->filter wash_dry Wash with water and dry filter->wash_dry end End: Purified ester wash_dry->end

Caption: A general workflow for the Fischer esterification of 2-amino-3-chlorobenzoic acid.

Experimental Workflow: Methylation with Dimethyl Sulfate

Methylation_Workflow Methylation Workflow start Start: Dissolve 2-amino-3-chlorobenzoic acid in DMF with K₂CO₃ cool Cool to 5-10°C start->cool add_dms Slowly add dimethyl sulfate cool->add_dms react Warm to room temperature and stir for 4-8 hours add_dms->react precipitate Pour into water to precipitate react->precipitate filter Filter the solid product precipitate->filter wash_dry Wash with water and dry filter->wash_dry end End: Purified methyl ester wash_dry->end

Caption: A typical experimental workflow for the methylation of 2-amino-3-chlorobenzoic acid.

Troubleshooting Logic: Low Product Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield start Problem: Low Yield check_reaction Is the reaction complete? (Check TLC/HPLC) start->check_reaction incomplete No check_reaction->incomplete Incomplete complete Yes check_reaction->complete Complete check_catalyst Was sufficient acid catalyst used? (Fischer Esterification) incomplete->check_catalyst check_workup Was the workup performed correctly? complete->check_workup insufficient_catalyst No check_catalyst->insufficient_catalyst sufficient_catalyst Yes check_catalyst->sufficient_catalyst increase_catalyst Increase catalyst amount insufficient_catalyst->increase_catalyst check_conditions Are reaction conditions optimal? sufficient_catalyst->check_conditions suboptimal_conditions No check_conditions->suboptimal_conditions optimal_conditions Yes check_conditions->optimal_conditions optimize_conditions Increase reaction time/temperature suboptimal_conditions->optimize_conditions check_reagents Are reagents pure and dry? optimal_conditions->check_reagents workup_issue No check_workup->workup_issue workup_ok Yes check_workup->workup_ok correct_workup Review and correct workup procedure workup_issue->correct_workup workup_ok->check_reagents

Caption: A logical diagram for troubleshooting low product yield in esterification reactions.

References

Challenges in the scale-up synthesis of Methyl 2-amino-3-chlorobenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-chlorobenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the challenges of this synthesis.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While several synthetic routes exist, the direct esterification of 2-amino-3-chlorobenzoic acid is a common approach. This guide focuses on the challenges associated with this method, particularly the Fischer esterification and alkylation routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low when using the Fischer esterification method (Methanol/H₂SO₄)?

Answer:

Low yields in the Fischer esterification are a frequent challenge, especially during scale-up. The primary causes can be traced back to reaction equilibrium, catalyst neutralization, and suboptimal reaction conditions.

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process where the starting carboxylic acid and alcohol are in equilibrium with the ester and water.[2] To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used.[2] On a larger scale, ensuring efficient mixing and maintaining a sufficient excess of methanol throughout the reaction volume is critical. Additionally, the water generated during the reaction can shift the equilibrium back to the starting materials. While challenging to implement for this specific substrate without risking side reactions, in some systems, removal of water using a Dean-Stark trap can improve yields.[2]

  • Catalyst Neutralization: The starting material, 2-amino-3-chlorobenzoic acid, contains a basic amino group. This group will react with and neutralize a portion of the strong acid catalyst (e.g., sulfuric acid), rendering it inactive for the esterification reaction.[2][3] Therefore, a stoichiometric amount of acid is required to protonate the amino group, plus a catalytic amount to facilitate the esterification. Insufficient catalyst is a common reason for incomplete conversion.[2]

  • Suboptimal Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium.[3] If the temperature is too low or the reaction time is too short, the conversion will be incomplete.[4] It is crucial to monitor the reaction progress using analytical techniques like TLC or HPLC to determine the optimal reaction time.[4][5]

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_completion Is the reaction incomplete? (Check TLC/HPLC) start->check_completion check_equilibrium Is equilibrium unfavorable? check_completion->check_equilibrium Yes workup_loss Are there losses during workup? check_completion->workup_loss No (Starting material consumed) check_catalyst Is catalyst amount sufficient? check_equilibrium->check_catalyst No increase_methanol Solution: Increase excess of methanol (5-10 fold or more). check_equilibrium->increase_methanol Yes increase_catalyst Solution: Add more H₂SO₄ to account for amine neutralization and catalysis. check_catalyst->increase_catalyst No optimize_conditions Solution: Increase reflux time and/or temperature. Monitor completion. check_catalyst->optimize_conditions Yes optimize_workup Solution: Optimize pH for precipitation. Ensure efficient extraction and minimize transfers. workup_loss->optimize_workup

Caption: Troubleshooting decision tree for low yield.

Question 2: My reaction mixture turned dark brown or black upon heating. What causes this decomposition?

Answer:

Significant darkening of the reaction mixture is a sign of decomposition or side reactions, often caused by excessive heat or prolonged reaction times in a strongly acidic medium.[2]

  • Thermal Decomposition: Aminobenzoic acids can be susceptible to thermal degradation. Although 2-aminobenzoic acid itself starts to decompose around 140°C, the stability can be influenced by substituents and the reaction environment.[6] Prolonged heating at high temperatures can lead to decarboxylation or polymerization, resulting in colored impurities.[2][7]

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated at higher temperatures, leading to the formation of colored byproducts.[4]

To mitigate this, it is essential to avoid excessively high temperatures and to monitor the reaction closely, stopping it as soon as the starting material is consumed.[2] If decomposition is persistent, consider using a milder catalyst or exploring alternative, lower-temperature synthesis routes.

Question 3: I'm seeing multiple spots on my TLC/HPLC analysis of the crude product. What are the likely impurities?

Answer:

The formation of multiple byproducts is a common challenge. The identity of these impurities depends heavily on the synthetic route chosen.

  • Unreacted Starting Material: The most common impurity is unreacted 2-amino-3-chlorobenzoic acid, especially if the reaction has not gone to completion.[2]

  • Isomeric Byproducts: If the synthesis route involves chlorination of methyl anthranilate, the formation of the isomeric methyl 2-amino-5-chlorobenzoate is a significant issue.[1][8] Some routes can even produce methyl 2-amino-6-chlorobenzoate or dichlorinated products.[1] These isomers can be difficult to separate due to their similar physical properties.

  • Side Reactions from Methylating Agents: When using potent methylating agents like dimethyl sulfate, there is a risk of N-methylation on the amino group if the reaction conditions are not carefully controlled (e.g., prolonged reaction time). The reaction time after adding the methylating agent should be controlled to avoid generating excessive impurities.[1]

Potential Byproducts in Synthesis:

cluster_start Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities SA 2-Amino-3-chlorobenzoic Acid DP This compound SA->DP Esterification I1 Unreacted Starting Material SA->I1 SM Methyl Anthranilate SM->DP Chlorination I2 Methyl 2-amino-5-chlorobenzoate SM->I2 I3 Dichlorinated Products SM->I3 I4 N-methylated Product DP->I4 Over-methylation

Caption: Common synthetic routes and associated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

There are two primary methods used at the lab and industrial scale:

  • Esterification of 2-amino-3-chlorobenzoic acid: This is the most direct route.

    • Fischer Esterification: Refluxing the acid in excess methanol with a strong acid catalyst like H₂SO₄. This method is common but faces challenges with equilibrium.[2][3]

    • Alkylation: Reacting the acid with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a solvent like DMF.[1][9] This method can achieve high yields (up to 95%) and purity but uses a more hazardous methylating agent.[1]

  • Chlorination of Methyl Anthranilate: This involves the direct chlorination of the pre-formed ester. A key challenge is controlling the regioselectivity, as this reaction often yields a mixture of 3-chloro and 5-chloro isomers that must be separated.[1][8][10]

MethodKey ReagentsCommon YieldKey Challenges
Fischer Esterification Methanol, H₂SO₄Moderate to GoodReversible reaction, catalyst neutralization, potential for thermal degradation.[2][3]
Alkylation Dimethyl Sulfate, K₂CO₃, DMFHigh (91-95%)[1][9]Use of toxic dimethyl sulfate, potential for N-methylation, critical reaction time.[1]
Chlorination Methyl Anthranilate, DDHVariableFormation of 5-chloro isomer, requires downstream separation.[1][8]

Q2: What are the critical safety precautions for handling reagents like thionyl chloride or dimethyl sulfate?

Safety is paramount. Both thionyl chloride (SOCl₂) and dimethyl sulfate are highly hazardous.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[13]

    • Precautions: Always handle SOCl₂ in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11] Ensure all glassware is perfectly dry and work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Have an appropriate quenching agent (e.g., sodium bicarbonate solution for spills, but use with extreme caution) and emergency plan in place.

  • Dimethyl Sulfate ((CH₃)₂SO₄):

    • Hazards: It is a potent alkylating agent and is classified as toxic and a potential carcinogen. It is readily absorbed through the skin.

    • Precautions: All manipulations should be conducted in a chemical fume hood. Use of highly resistant gloves (e.g., butyl rubber or laminate film) is mandatory. After use, contaminated gloves and disposable labware should be treated with a neutralizing agent (e.g., concentrated ammonia solution) before disposal. An emergency shower and eyewash must be immediately accessible.

Q3: How can I effectively monitor the reaction progress?

Effective monitoring is crucial to maximize yield and minimize impurity formation.

  • Thin-Layer Chromatography (TLC): TLC is a fast, simple, and cost-effective method for qualitative monitoring.[5] Spot the reaction mixture alongside the starting material on a silica gel plate. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will allow you to visualize the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[4] By taking aliquots from the reaction mixture at regular intervals, you can accurately determine the percentage of starting material remaining and the amount of product formed. This data is essential for determining reaction kinetics and identifying the optimal endpoint.[5]

Q4: What is the recommended work-up and purification procedure?

The work-up procedure is critical for isolating a pure product.

  • Quenching & Precipitation: After the reaction is deemed complete, the mixture is typically cooled to room temperature and slowly poured into a beaker of cold water or ice-water.[1][3] This step precipitates the water-insoluble ester product.

  • Neutralization: For acid-catalyzed reactions, the aqueous mixture is then carefully neutralized. A weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is added portion-wise until the pH is neutral or slightly basic (pH ~8).[3][14] This deprotonates the ammonium salt of the product ester, making it less soluble in water and ensuring any unreacted acidic starting material is converted to its water-soluble salt.

  • Isolation: The precipitated solid is collected by vacuum filtration.[3]

  • Washing: The filter cake should be washed with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.[1][3]

  • Drying: The product is then dried, either air-dried or in a desiccator/vacuum oven at a mild temperature to avoid decomposition.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

References

Stability and degradation of Methyl 2-amino-3-chlorobenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-chlorobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester to form its corresponding carboxylic acid, 2-amino-3-chlorobenzoic acid.[1][2] This reaction is a common degradation route for ester-containing pharmaceutical compounds.

Q2: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. Generally, the rate of hydrolysis is catalyzed by both acids and bases. Therefore, degradation is expected to be more rapid at low pH (acidic conditions) and high pH (basic conditions) compared to neutral pH. For many aromatic amines, greater stability is observed in water compared to acidic solutions.

Q3: What are the expected degradation products of this compound?

Under hydrolytic (acidic or basic) stress conditions, the main degradation product is 2-amino-3-chlorobenzoic acid. In the presence of oxidative stress (e.g., hydrogen peroxide), other degradation products may form, though specific products for this molecule are not extensively documented in publicly available literature. Forced degradation studies are crucial for identifying all potential degradation products.[3][4][5]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored as a solid in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions (2-8 °C). For solutions, it is advisable to use aprotic solvents and store them at low temperatures for short periods.

Troubleshooting Guide

Issue 1: I am observing a new, more polar peak in my HPLC analysis of a this compound sample subjected to acidic or basic conditions.

  • Question: What is the likely identity of this new peak? Answer: This new, more polar peak is most likely the hydrolysis product, 2-amino-3-chlorobenzoic acid. Carboxylic acids are generally more polar than their corresponding methyl esters, resulting in earlier elution times (lower retention times) on a reverse-phase HPLC column.

  • Question: How can I confirm the identity of this degradation product? Answer: You can confirm the identity by co-injecting your degraded sample with a reference standard of 2-amino-3-chlorobenzoic acid. If the retention times match, it confirms the identity of the degradant. Alternatively, LC-MS analysis can be used to determine the mass of the degradation product, which should correspond to that of 2-amino-3-chlorobenzoic acid.

Issue 2: The degradation of my this compound sample seems too fast/slow under my stress conditions.

  • Question: How can I achieve a target degradation of 10-20%? Answer: The extent of degradation is influenced by the concentration of the acid or base, temperature, and time.[6] If degradation is too rapid, consider lowering the temperature, reducing the concentration of the stressor (e.g., from 1N to 0.1N HCl), or shortening the exposure time. If degradation is too slow, you can increase these parameters. It is recommended to perform a time-course study to find the optimal conditions to achieve the desired level of degradation.[6]

Issue 3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation.

  • Question: What could be the source of these additional peaks? Answer: Multiple peaks could arise from secondary degradation of the primary hydrolysis product, interactions with excipients if you are working with a formulated product, or the presence of impurities in your starting material. Oxidative degradation can also lead to multiple products.

  • Question: How can I investigate the source of these peaks? Answer: Analyze a blank (matrix without the active ingredient) under the same stress conditions to rule out degradation of excipients. Use a high-purity standard of this compound to minimize the influence of initial impurities. Employing a photodiode array (PDA) detector can help assess peak purity. LC-MS is a powerful tool for the structural elucidation of these unknown peaks.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the degradation of this compound under typical forced degradation conditions. This data is illustrative and intended to provide a general expectation of the compound's stability. Actual results may vary based on specific experimental conditions.

Stress ConditionTemperature (°C)Time (hours)% Degradation of this compound (Hypothetical)Major Degradation Product
0.1 N HCl602~5%2-amino-3-chlorobenzoic acid
0.1 N HCl608~15%2-amino-3-chlorobenzoic acid
0.1 N HCl802~18%2-amino-3-chlorobenzoic acid
0.1 N NaOH601~8%2-amino-3-chlorobenzoic acid
0.1 N NaOH604~20%2-amino-3-chlorobenzoic acid
0.1 N NaOHRoom Temp24~12%2-amino-3-chlorobenzoic acid

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution into a clean, inert vial.

    • Add 1 mL of 0.1 N hydrochloric acid.

    • Cap the vial and place it in a water bath or oven maintained at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N sodium hydroxide to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution into a clean, inert vial.

    • Add 1 mL of 0.1 N sodium hydroxide.

    • Cap the vial and maintain it at a controlled temperature (e.g., 60°C or room temperature).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 1, 2, 4, and 8 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N hydrochloric acid.

  • Dilution: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress Add Stressor (0.1 N HCl or 0.1 N NaOH) start->stress incubate Incubate at Controlled Temperature (e.g., 60°C) stress->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Sample sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound (C8H8ClNO2) product 2-amino-3-chlorobenzoic acid (C7H6ClNO2) parent->product Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Synthesis of 2-Amino-5-Chlorobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-amino-5-chlorobenzoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of 2-amino-5-chlorobenzoic acid methyl ester, primarily focusing on the chlorination of methyl anthranilate.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction during chlorination.- Ensure dropwise addition of the chlorinating agent to maintain temperature control. - Increase reaction time and monitor progress using TLC or GC.
Incomplete reaction during esterification of 2-amino-5-chlorobenzoic acid.- Use a dehydrating agent or a Dean-Stark trap to remove water, driving the equilibrium towards the product. - Ensure a sufficient amount of acid catalyst is used.
Presence of Isomeric Byproducts (e.g., methyl 3-chloroanthranilate) Lack of regioselectivity in the chlorination reaction.- The choice of chlorinating agent and solvent is critical. Chlorination with molecular chlorine often favors the 5-chloro isomer but can lead to over-chlorination.[1] - Using 1,3-dichloro-5,5-dimethylhydantoin can produce a mixture of 3-chloro, 5-chloro, and 3,5-dichloroanthranilate.[1]
Presence of Dichlorinated Byproducts (e.g., methyl 3,5-dichloroanthranilate) Over-chlorination of the methyl anthranilate starting material.- Carefully control the stoichiometry of the chlorinating agent. Use of molecular chlorine is known to cause substantial amounts of dichlorination.[1] - Maintain a low reaction temperature. A patented process using sodium hypochlorite and glacial acetic acid at temperatures below -5°C reports a high yield of the mono-chlorinated product.[2]
Product is an Oil or Fails to Crystallize Presence of impurities that lower the melting point.- Purify the crude product using column chromatography before attempting recrystallization. - Ensure the correct solvent or solvent mixture is used for recrystallization and allow for slow cooling.
Reaction Mixture Darkens Significantly Decomposition of starting material or product.- Avoid excessively high temperatures during the reaction. - Ensure the reaction is not running for an unnecessarily long time after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-amino-5-chlorobenzoic acid methyl ester?

A1: The two primary synthetic routes are:

  • Chlorination of methyl anthranilate: This involves the electrophilic substitution of a chlorine atom onto the aromatic ring of methyl anthranilate. The key challenge is controlling the position of chlorination to favor the desired 5-chloro isomer.

  • Esterification of 2-amino-5-chlorobenzoic acid: This is a classic Fischer esterification reaction where the carboxylic acid is reacted with methanol in the presence of an acid catalyst. A common method involves using thionyl chloride in an alcohol solution.[3]

Q2: Which chlorinating agent provides the best selectivity for the 5-position on methyl anthranilate?

A2: The selectivity depends heavily on the reaction conditions. While molecular chlorine can predominantly yield the 5-chloro isomer, it often leads to significant amounts of dichlorinated byproducts.[1] N-Chlorosuccinimide can give unpredictable product ratios.[1] A specific patent describes a high-yield synthesis (95%) of methyl 2-amino-5-chlorobenzoate using sodium hypochlorite and glacial acetic acid in a dichloromethane/water solvent system at -8°C.[2]

Q3: How can I remove isomeric and dichlorinated byproducts from my final product?

A3: Purification can be challenging due to the similar properties of the isomers.

  • Recrystallization: This is the most common method. The choice of solvent is critical and may require some experimentation. Ethanol/water mixtures are often effective for aromatic compounds.

  • Column Chromatography: For difficult separations, silica gel chromatography can be employed to isolate the desired isomer.

  • Selective Derivatization: One patent describes a method to separate the 3-chloro and 5-chloro isomers by selectively acetylating the 5-chloro isomer with acetic anhydride. The resulting acetanilide has different solubility properties, allowing for separation.[4]

Q4: My esterification of 2-amino-5-chlorobenzoic acid is not working well. What could be the issue?

A4: Fischer esterification of aminobenzoic acids can be problematic because the basic amino group can be protonated by the acid catalyst, rendering it ineffective. To overcome this, you may need to use a stoichiometric amount of the acid catalyst. Also, since the reaction is an equilibrium, using a large excess of methanol and removing the water that is formed will help drive the reaction to completion.

Experimental Protocols

Protocol 1: Chlorination of Methyl Anthranilate with Sodium Hypochlorite

This protocol is adapted from a patented procedure and is reported to have a high yield of the desired product.[2]

Materials:

  • Methyl anthranilate

  • Dichloromethane

  • Glacial acetic acid

  • 10% Sodium hypochlorite solution

  • Water

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, combine 10g of methyl anthranilate, 150mL of dichloromethane, 10g of glacial acetic acid, and 100mL of water.

  • Cool the mixture to between -10°C and -8°C.

  • Slowly add 100g of a 10% sodium hypochlorite solution, ensuring the temperature is maintained at -8°C. The weight ratio of methyl anthranilate to sodium hypochlorite solution should be 1:10.

  • Stir the reaction mixture at -8°C for 30 minutes.

  • After the reaction is complete, allow the layers to separate.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl 2-amino-5-chlorobenzoate as white crystals.

  • The reported yield for this procedure is 95%.[2]

Protocol 2: Esterification of 2-Amino-5-Chlorobenzoic Acid with Thionyl Chloride

This protocol describes a common laboratory-scale esterification.[3]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Methanol (or other alcohol)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (20 mmol) in the desired alcohol (e.g., 60 mL of methanol).

  • Carefully add thionyl chloride (60 mmol) to the suspension.

  • Reflux the resulting mixture overnight.

  • After cooling, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution with a 10% NaOH solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired methyl 2-amino-5-chlorobenzoate.

Visualizations

Reaction_Pathway MA Methyl Anthranilate Chlorination Chlorination MA->Chlorination Chlorinating Agent (e.g., NaOCl, SO2Cl2, NCS) Product Methyl 2-amino-5-chlorobenzoate (Desired Product) Chlorination->Product Major Product Byproduct1 Methyl 3-chloroanthranilate (Isomeric Byproduct) Chlorination->Byproduct1 Minor Product Byproduct2 Methyl 3,5-dichloroanthranilate (Over-chlorination Byproduct) Chlorination->Byproduct2 Side Product Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield No ImpureProduct Impure Product Problem->ImpureProduct Yes CheckReaction Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckReaction AnalyzeImpurity Analyze Byproducts (TLC, GC, NMR) ImpureProduct->AnalyzeImpurity Optimize Optimize Conditions CheckReaction->Optimize Purify Purification Strategy (Recrystallization, Chromatography) AnalyzeImpurity->Purify End Successful Synthesis Optimize->End Purify->End

References

Troubleshooting low conversion rates in the reduction of methyl 3-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of methyl 3-chloro-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the reduction of methyl 3-chloro-2-nitrobenzoate, helping you to improve your conversion rates and product purity.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a high percentage of unreacted methyl 3-chloro-2-nitrobenzoate.

  • The expected product, methyl 3-chloro-2-aminobenzoate, is present in very low amounts or is absent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Inactive Catalyst 1. Use a fresh batch of catalyst. Catalysts like Palladium on carbon (Pd/C) or Platinum (IV) oxide can deactivate over time due to exposure to air or moisture. 2. Ensure proper handling and storage. Store catalysts under an inert atmosphere (e.g., nitrogen or argon). 3. Increase catalyst loading. While not always ideal, a higher catalyst loading can sometimes overcome partial deactivation.Catalytic hydrogenation is a common method for nitro group reduction.[1][2] The catalyst's activity is crucial for the reaction to proceed efficiently.
Insufficient Reducing Agent 1. Verify the stoichiometry. Ensure you are using a sufficient molar excess of the reducing agent (e.g., H₂, hydrazine, sodium borohydride).[3] 2. Check the quality of the reducing agent. For example, if using hydrazine, ensure it has not decomposed.The reduction of a nitro group is a six-electron process, requiring a substantial amount of reducing agent.[4]
Suboptimal Reaction Temperature 1. Gradually increase the reaction temperature. Some reductions require heating to overcome the activation energy barrier. 2. Monitor for side reactions. Be aware that higher temperatures can sometimes lead to undesired byproducts.The rate of reaction is temperature-dependent. Finding the optimal temperature is key to achieving good conversion without promoting side reactions.
Incorrect Solvent 1. Choose a solvent that solubilizes the substrate. The starting material must be in solution for the reaction to occur efficiently. 2. Consider solvent compatibility with the reducing agent. For example, protic solvents like methanol or ethanol are often used in catalytic transfer hydrogenation.[5]The solvent plays a critical role in the reaction kinetics and the stability of reactants and intermediates.
Presence of Catalyst Poisons 1. Purify the starting material. Impurities containing sulfur, nitrogen, or phosphorus can poison noble metal catalysts.[6] 2. Use high-purity solvents and reagents. Catalyst poisons can irreversibly bind to the active sites of the catalyst, rendering it inactive.[7]
Steric Hindrance The chloro and nitro groups are ortho to each other, which can sterically hinder the approach of the reductant to the nitro group. Consider using a less bulky reducing agent or a catalyst with a more open structure.The arrangement of substituents on the aromatic ring can influence the accessibility of the nitro group.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_catalyst Check Catalyst Activity (Fresh? Stored Properly?) start->check_catalyst check_reductant Verify Reducing Agent (Stoichiometry & Quality) start->check_reductant check_conditions Review Reaction Conditions (Temperature, Pressure, Time) start->check_conditions check_purity Assess Purity of Materials (Substrate, Solvent) start->check_purity optimize_catalyst Optimize Catalyst (Increase Loading, Change Type) check_catalyst->optimize_catalyst optimize_reductant Adjust Reducing Agent check_reductant->optimize_reductant optimize_conditions Modify Conditions check_conditions->optimize_conditions purify_materials Purify Starting Materials check_purity->purify_materials success Conversion Improved optimize_catalyst->success fail Issue Persists (Consult Further) optimize_catalyst->fail optimize_reductant->success optimize_reductant->fail optimize_conditions->success optimize_conditions->fail purify_materials->success purify_materials->fail

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Formation of Multiple Byproducts

Symptoms:

  • TLC or GC-MS analysis shows multiple spots or peaks in addition to the starting material and the desired product.

  • The isolated product is a mixture, often appearing as a dark-colored oil or tar.[8]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Over-reduction 1. Decrease reaction time. Monitor the reaction progress closely and stop it once the starting material is consumed. 2. Lower the reaction temperature or pressure (for hydrogenation). Milder conditions can prevent further reduction.The desired aniline product can sometimes be further reduced, for instance, to cyclohexylamine, under harsh conditions.[9] The chloro group can also be removed via hydrodehalogenation.
Incomplete Reduction Intermediates 1. Increase reaction time or temperature. This can help drive the reaction to completion. 2. Ensure sufficient reducing agent. The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3][9][10] If the reaction is stopped prematurely, these can remain in the mixture.
Side Reactions (e.g., Azoxy/Azo Formation) 1. Maintain a strictly inert atmosphere. Oxygen can promote the condensation of intermediates. 2. Control the pH of the reaction. The formation of azoxy compounds can be pH-dependent.[10]The nitroso and hydroxylamine intermediates can condense to form azoxy compounds, which can be further reduced to azo compounds and then to the desired aniline.[3]
Polymerization of the Product 1. Work up the reaction promptly. 2. Isolate the product as a salt (e.g., hydrochloride). This can improve its stability and prevent polymerization.[8]Anilines can be susceptible to oxidative polymerization, especially when exposed to air.[8]

Reaction Pathway and Potential Side Products

sub Methyl 3-chloro-2-nitrobenzoate (Starting Material) nitroso Nitroso Intermediate sub->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Dimer (Side Product) nitroso->azoxy + Hydroxylamine product Methyl 3-chloro-2-aminobenzoate (Desired Product) hydroxylamine->product +2e-, +2H+ hydroxylamine->azoxy + Nitroso over_reduced Over-reduction Products (e.g., Dehalogenated, Ring-saturated) product->over_reduced Harsh Conditions

Caption: Simplified reaction pathway and common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing methyl 3-chloro-2-nitrobenzoate?

A1: The most prevalent methods for reducing aromatic nitro compounds are catalytic hydrogenation and the use of reducing metals in acidic media.[11][12]

  • Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, which can be hydrogen gas (H₂) or a transfer agent like hydrazine or ammonium formate.[1][2] This is generally a clean and efficient method.

  • Metal/Acid Reduction: Classic methods include using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[2][8] The Béchamp reduction, using iron and an acid, is a well-established industrial process for aniline synthesis.[11]

Q2: The chloro-substituent on my starting material is being removed during the reduction. How can I prevent this?

A2: The removal of the chloro group is a side reaction known as hydrodehalogenation. This is more common under harsh catalytic hydrogenation conditions. To minimize this:

  • Use a more selective catalyst: Some catalysts are less prone to causing hydrodehalogenation. Experiment with different catalysts or catalyst supports.

  • Milder reaction conditions: Lower the hydrogen pressure and/or reaction temperature.

  • Shorter reaction time: Monitor the reaction closely and stop it as soon as the nitro group reduction is complete.

  • Consider alternative reducing agents: Metal-based reductions (e.g., SnCl₂ or Fe/HCl) can sometimes be more selective in preserving halogen substituents compared to catalytic hydrogenation.[1]

Q3: My reaction mixture turns dark brown or black. What does this indicate?

A3: A dark coloration, often described as "tar-like goop," typically indicates the formation of side products, particularly from the polymerization of the aniline product or intermediates.[8] This can be caused by:

  • Oxidation: Exposure of the reaction mixture to air can lead to oxidative polymerization of the electron-rich aniline product.

  • Side reactions: The formation of colored azo or azoxy compounds can also contribute to the dark color.

  • Decomposition: At high temperatures, the starting material or product may decompose.

To mitigate this, ensure the reaction is run under an inert atmosphere (N₂ or Ar), avoid excessive heat, and consider isolating the product as a more stable salt.[8]

Q4: How do the electronic properties of the substituents affect the reduction?

A4: The nitro group (-NO₂) is a strong electron-withdrawing group, which generally makes the aromatic ring electron-deficient and facilitates the reduction.[13][14] The chloro group (-Cl) is also electron-withdrawing via induction. The presence of these electron-withdrawing groups can influence the reduction potential of the nitro group.[15]

Q5: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?

A5: While powerful reducing agents, metal hydrides are often not the first choice for reducing aromatic nitro compounds to anilines.

  • Lithium aluminum hydride (LiAlH₄): Tends to reduce aromatic nitro compounds to azo products rather than anilines.[16]

  • Sodium borohydride (NaBH₄): Is generally not strong enough to reduce a nitro group on its own but can be effective in the presence of a catalyst (e.g., NiCl₂ or Pd/C).

For this specific transformation, catalytic hydrogenation or metal/acid systems are typically more reliable and selective.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine

This protocol describes a common method for the reduction of a nitroarene using a transfer hydrogenation approach.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-chloro-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol %).

    • Safety Note: Pd/C can be pyrophoric. Handle it carefully, preferably under a stream of inert gas.

  • Addition of Hydrogen Source: Heat the mixture to a gentle reflux (approx. 60-70 °C). Add hydrazine monohydrate (3.0-5.0 eq) dropwise to the stirring suspension over a period of 30-60 minutes.

    • Safety Note: Hydrazine is toxic and corrosive. Handle it in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

      • Safety Note: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely and quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-chloro-2-aminobenzoate.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride

This protocol outlines a classic method using a metal salt as the reducing agent.

  • Setup: In a round-bottom flask with a magnetic stir bar, suspend methyl 3-chloro-2-nitrobenzoate (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction mixture will typically become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is usually complete in 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

    • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate tin salts. Adjust the pH to be basic (pH > 8).

    • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Technical Support Center: Purifying Methyl 2-amino-3-chlorobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of Methyl 2-amino-3-chlorobenzoate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using silica gel column chromatography?

The primary challenge stems from the chemical properties of the molecule. This compound contains a basic amino group, which can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to several purification issues, including:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad fractions that are difficult to resolve from impurities.[1][2]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it does not elute at all, leading to low recovery.

  • Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds.

Q2: What is the recommended stationary phase for the purification of this compound?

While standard silica gel (60-120 or 230-400 mesh) can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic compounds like this compound.[3][4]

Stationary PhaseAdvantagesDisadvantages
Standard Silica Gel Inexpensive and widely available.Prone to strong interactions with basic compounds, leading to tailing.[4]
Amine-Functionalized Silica The basic surface minimizes interactions with the amino group of the analyte, resulting in better peak shape and separation.[4]More expensive than standard silica gel.
Neutral or Basic Alumina Less acidic than silica, reducing strong interactions with basic compounds.Can have different selectivity compared to silica.
Reversed-Phase Silica (C18) An alternative for polar compounds, using polar mobile phases.Requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Q3: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical for successful separation. This is typically a two-step process:

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture in which the this compound has a retention factor (Rƒ) of approximately 0.2-0.3. This Rƒ value generally translates well to column chromatography, allowing for good separation from impurities.

  • Solvent Systems: Common solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent and a more polar solvent. For this compound, good starting points are:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Methanol

If significant tailing is observed on the TLC plate, it indicates a strong interaction with the silica. In such cases, adding a small amount of a basic modifier to the mobile phase is recommended.

Mobile Phase ModifierRecommended ConcentrationPurpose
Triethylamine (TEA) 0.1 - 2.0% (v/v)Neutralizes the acidic silanol groups on the silica surface, reducing tailing.[1]
Ammonia (in Methanol) 1 - 10% of a 2M solution in Methanol, added to a DCM mobile phase.Similar to TEA, it acts as a basic modifier to improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Compound will not elute from the column. Mobile phase is not polar enough: The solvent system lacks the strength to move the compound through the stationary phase. Strong interaction with silica gel: The basic amino group is strongly adsorbed to the acidic silica.Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., from 10% to 20% ethyl acetate in hexanes). Add a basic modifier: Introduce a small amount of triethylamine (0.5-1%) to the eluent to reduce the interaction with the silica gel.
Poor separation of the compound from impurities. Inappropriate mobile phase: The chosen solvent system does not provide adequate resolution between your compound and impurities. Column overloading: Too much crude material was loaded onto the column.Optimize the mobile phase with TLC: Experiment with different solvent systems to find one that gives a clear separation on a TLC plate. Reduce the amount of sample loaded: As a general rule, use a sample-to-silica ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.
Significant peak tailing. Strong interaction with acidic silica: This is a very common issue with aromatic amines.[1][2]Add a basic modifier: Incorporate 0.1-2.0% triethylamine into your mobile phase.[1] Use an alternative stationary phase: Consider using amine-functionalized silica or alumina.[4]
The compound elutes too quickly (with the solvent front). Mobile phase is too polar: The eluent is too strong, causing all compounds to move through the column without sufficient interaction with the stationary phase.Decrease mobile phase polarity: Reduce the proportion of the polar solvent in your eluent system.
Cracks or channels in the silica bed. Improper column packing: The silica gel was not packed uniformly, or the column ran dry.Repack the column: Ensure the silica is packed as a uniform slurry and that the solvent level never drops below the top of the silica bed.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rƒ of ~0.2-0.3 for the target compound. If tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development (Target Rf ~0.2-0.3) pack_column Pack Column with Silica Slurry tlc->pack_column sample_prep Prepare Sample for Dry Loading pack_column->sample_prep load_sample Load Sample onto Column sample_prep->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem: Peak Tailing check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 0.5-1% TEA to the mobile phase check_modifier->add_modifier No check_stationary_phase Are you using standard silica gel? check_modifier->check_stationary_phase Yes resolved Problem Resolved add_modifier->resolved change_stationary_phase Consider amine-functionalized silica or alumina check_stationary_phase->change_stationary_phase Yes check_loading Was the sample overloaded? check_stationary_phase->check_loading No change_stationary_phase->resolved reduce_loading Reduce sample load (e.g., 1:50 sample:silica ratio) check_loading->reduce_loading Yes check_loading->resolved No reduce_loading->resolved

Caption: Troubleshooting logic for peak tailing issues.

References

Preventing discoloration of Methyl 2-amino-3-chlorobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-amino-3-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased this compound has started to develop a yellow or brownish tint. What is causing this discoloration?

A1: The discoloration of this compound is primarily due to oxidation. The aromatic amine group in the molecule is susceptible to oxidation, which can be accelerated by exposure to oxygen (air), light, and elevated temperatures. This process leads to the formation of colored degradation products. Hydrolysis of the methyl ester group, particularly in the presence of moisture, can also contribute to degradation, though this typically does not cause significant color change on its own.

Q2: What are the ideal storage conditions to prevent the discoloration of this compound?

A2: To maintain the quality and prevent discoloration, it is crucial to store this compound under optimal conditions. Key parameters to control include temperature, light exposure, atmosphere, and container type. Adhering to these recommendations will significantly extend the shelf life of the compound.

Q3: Can I use an antioxidant to prevent the discoloration of this compound?

A3: Yes, incorporating an antioxidant can be an effective strategy to inhibit the oxidative degradation that leads to discoloration. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing aromatic amines.[1] A low concentration, typically in the range of 0.01% to 0.2% by weight, has been shown to be effective in preventing color formation in similar aromatic amine compounds.[1]

Q4: What analytical methods can I use to assess the purity and degradation of my this compound sample?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for assessing the purity of this compound and quantifying any degradation products. A validated HPLC-UV method can accurately separate the parent compound from its impurities, allowing for a precise determination of its stability over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid Discoloration (Yellowing/Browning) Exposure to air and light.Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). Minimize the frequency and duration of opening the container.
Elevated storage temperature.Store the compound in a refrigerator at 2-8°C for long-term storage.
Inconsistent Experimental Results Degradation of the compound.Always use a fresh, properly stored sample for critical experiments. If discoloration is observed, it is recommended to purify the compound or use a new batch.
Presence of moisture leading to hydrolysis.Ensure the storage container is dry and tightly sealed. Use of a desiccant in the storage area can help control humidity.
Formation of Precipitate in Solution Formation of insoluble degradation products.If a solution of the compound appears cloudy or contains a precipitate, it may be due to the formation of insoluble polymeric byproducts from advanced degradation. It is advisable to filter the solution before use and re-evaluate the storage conditions of the stock solution.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

Materials:

  • This compound

  • Amber glass vials with airtight seals

  • Oven capable of maintaining 54°C ± 2°C

  • HPLC-UV system

  • Analytical balance

  • Appropriate HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

  • Accurately weigh a sample of this compound into three separate amber glass vials.

  • Seal the vials tightly. For optimal results, the headspace can be purged with an inert gas like nitrogen or argon before sealing.

  • Place the vials in an oven maintained at 54°C ± 2°C.

  • At specified time points (e.g., 0, 7, and 14 days), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Prepare a solution of the sample in a suitable solvent for HPLC analysis.

  • Analyze the sample using a validated HPLC-UV method to determine the purity of this compound and quantify any degradation products.

  • Compare the results over the different time points to evaluate the stability of the compound. A significant change is often defined as a decrease in purity of more than 5%.

Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

This protocol describes how to prepare a stabilized sample of this compound using BHT.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Amber glass vial with an airtight seal

  • Analytical balance

  • Suitable solvent (if preparing a stock solution)

Procedure:

  • Determine the desired concentration of BHT. A common starting point is 0.1% (w/w).[1]

  • Accurately weigh the required amount of this compound.

  • Accurately weigh the corresponding amount of BHT (e.g., for 10 g of the compound, use 0.01 g of BHT for a 0.1% concentration).

  • If storing as a solid, thoroughly mix the two powders in the amber glass vial.

  • If preparing a stock solution, dissolve both the compound and BHT in the desired solvent.

  • Seal the vial tightly, preferably under an inert atmosphere, and store under the recommended conditions (cool, dark, and dry).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Reduces the rate of chemical degradation.
Ambient (Short-term)Acceptable for brief periods, but prolonged exposure can lead to discoloration.
Light In the dark (Amber vial)Minimizes light-catalyzed oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by excluding atmospheric oxygen.
Container Tightly sealed amber glass or High-Density Polyethylene (HDPE)Prevents exposure to air and moisture, and protects from light. Glass and HDPE are generally non-reactive with aromatic amines.
Humidity Dry environmentMinimizes the risk of hydrolysis of the ester group.

Table 2: Example Data from an Accelerated Stability Study (54°C)

Time (Days)Purity of this compound (%)Appearance
099.8White crystalline solid
798.5Pale yellow solid
1496.9Yellow solid

Visualizations

degradation_pathway cluster_main Oxidative Degradation Pathway M2A3CB This compound Intermediate1 Radical Cation Intermediate M2A3CB->Intermediate1 Oxidation (O2, light, heat) Intermediate2 Quinone-imine Intermediate Intermediate1->Intermediate2 Further Oxidation Polymer Colored Polymeric Products Intermediate2->Polymer Polymerization experimental_workflow cluster_workflow Stability Assessment Workflow start Receive/Synthesize this compound storage Store under recommended conditions start->storage sampling Sample at defined intervals storage->sampling analysis Analyze purity by HPLC-UV sampling->analysis evaluation Evaluate data for degradation analysis->evaluation decision Decision: Use, Purify, or Discard evaluation->decision

References

Analytical techniques for monitoring the purity of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for monitoring the purity of Methyl 2-amino-3-chlorobenzoate. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound? The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is also used to confirm the molecular weight.[1][2][3]

Q2: What are the potential impurities I should be aware of during the analysis? Impurities often originate from the synthetic route. Common precursors and by-products include the starting material (e.g., 2-amino-3-chlorobenzoic acid or METHYL 3-CHLORO-2-NITROBENZOATE), regioisomers (e.g., methyl 2-amino-5-chlorobenzoate), and over-chlorinated species (e.g., methyl 2-amino-3,5-dichlorobenzoate).[1][2] Degradation can also occur, primarily through hydrolysis of the methyl ester to form 2-amino-3-chlorobenzoic acid.[4]

Q3: How should I prepare and store samples of this compound for analysis? The compound is typically a white to light yellow powder or lump.[1] For storage, it should be kept under an inert gas (like nitrogen or argon) at 2–8 °C.[1] For analysis, dissolve the compound in a high-purity solvent compatible with the analytical technique, such as acetonitrile or methanol for HPLC. The compound is stable under recommended storage conditions, but care should be taken to avoid strong oxidizing agents and moisture to prevent degradation.[4][5]

Q4: My sample solution is turning slightly yellow. Does this indicate degradation? While the pure compound can range from white to light yellow, a color change in a previously colorless solution could indicate degradation or oxidation.[1] It is recommended to analyze the sample using a stability-indicating method like HPLC to check for the presence of new peaks, which may correspond to degradation products.[4]

Analytical Techniques & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for quantitative purity assessment. A typical setup involves a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or acetic acid.[6]

Troubleshooting Common HPLC Issues

Q: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it? A: Peak tailing for aromatic amines is frequently caused by secondary interactions between the basic amine group and acidic free silanol groups on the silica-based column packing.[7][8]

  • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's amino group. This protonates the amine, reducing its interaction with silanols. Adding 0.1% formic acid or acetic acid to the mobile phase is a common practice.

  • Solution 2: Add a Competing Base: Introduce a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[7] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Solution 3: Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (a "Type B" silica column) designed to minimize silanol interactions.

  • Solution 4: Check for Column Overload: Injecting too much sample can cause peak asymmetry.[8] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[7]

Q: My baseline is noisy or drifting. What should I do? A: A noisy or drifting baseline can stem from several sources.

  • Mobile Phase Issues: Ensure your mobile phase solvents are properly degassed to remove dissolved air, which can cause bubbles in the detector.[9] Use high-purity (HPLC-grade) solvents, as contamination is a common cause of baseline noise.[8][10]

  • System Leaks: Check all fittings for leaks, as pressure fluctuations can lead to a noisy baseline.[8][9]

  • Detector Problems: The detector lamp may be nearing the end of its life, causing instability.[9] Also, ensure the detector cell is clean; you can flush it with a strong solvent like isopropanol.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. Inadequate equilibration can cause significant drift.[9]

Q: The retention time of my analyte is shifting between injections. Why is this happening? A: Retention time drift can compromise the reliability of your results.

  • Temperature Fluctuations: Column temperature has a significant effect on retention. Use a thermostatted column compartment to maintain a consistent temperature.[9]

  • Inconsistent Mobile Phase Composition: If using a gradient or preparing the mobile phase online, ensure the pump's mixing performance is accurate.[11] Premixing the mobile phase manually can help diagnose this issue.[11]

  • Flow Rate Instability: Check that the pump is delivering a constant flow rate. Worn pump seals or faulty check valves can cause fluctuations.[10]

  • Column Equilibration: As with baseline drift, insufficient column equilibration time between runs can lead to shifting retention times.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the polarity of the amine and ester groups, derivatization may sometimes be necessary to improve peak shape and thermal stability.

Troubleshooting Common GC-MS Issues

Q: I'm seeing broad or tailing peaks for my analyte. What's the problem? A: This is often due to activity in the GC system or poor analyte volatility.

  • Active Sites: The free amine group can interact with active sites (free silanols) in the injector liner or the column. Use a deactivated liner and a high-quality, low-bleed GC column.

  • Derivatization: If peak shape does not improve, consider derivatization. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to silylate the amine group, making the molecule more volatile and less polar, which significantly improves peak shape.

  • Injection Temperature: An injection temperature that is too low can cause slow volatilization and peak broadening. Optimize the injector temperature, but avoid excessively high temperatures that could cause degradation.

Q: I'm not getting a clear molecular ion peak in my mass spectrum. How can I confirm the compound's identity? A: Electron impact (EI) ionization can be high-energy and may fragment the molecule extensively, leading to a weak or absent molecular ion.

  • Look for Characteristic Fragments: The mass spectrum of TBDMS derivatives often shows characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which can help in identification.

  • Use Softer Ionization: If available, try a softer ionization technique like Chemical Ionization (CI). CI is less energetic and is more likely to produce a strong protonated molecule peak [M+H]+, making molecular weight determination easier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an excellent tool for structural confirmation and for identifying impurities that have unique proton signals.

Troubleshooting Common NMR Issues

Q: My NMR sample shows broad peaks. What could be the cause? A: Peak broadening can be due to several factors.

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shim the spectrometer carefully.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader signals. Dilute the sample if necessary.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The amine (-NH₂) protons can exchange with residual water or other labile protons in the solvent, leading to a broad signal. This is a characteristic of the compound itself.

Q: I see unexpected signals in my ¹H NMR spectrum. How do I know if they are impurities? A: Distinguishing impurity signals from solvent signals, sidebands, or complex splitting is key.

  • Check Solvent Signals: Compare your spectrum to a known spectrum of the deuterated solvent used (e.g., CDCl₃ often shows a residual peak at 7.26 ppm).

  • Identify Known Impurities: Compare the chemical shifts of unknown peaks to those of potential impurities (e.g., starting materials or by-products). For example, the hydrolysis product, 2-amino-3-chlorobenzoic acid, would lack the methyl ester singlet around 3.86 ppm and would show a broad carboxylic acid proton signal further downfield.[1][12]

  • Integration: Integrate all the signals. The relative integration of impurity peaks compared to the main compound's peaks can be used to estimate the level of impurity.

Data Presentation

Table 1: Summary of Analytical Techniques for Purity Monitoring

TechniqueInformation ProvidedCommon IssuesKey Troubleshooting Tip
HPLC-UV Quantitative purity, detection of non-volatile impurities and degradation products.Peak tailing, baseline noise, retention time drift.Adjust mobile phase pH or use a modern end-capped column.[7]
GC-MS Identification of volatile impurities, confirmation of molecular weight.Poor peak shape, weak molecular ion.Use a deactivated liner or consider derivatization of the amine group.
¹H NMR Structural confirmation, identification and quantification of impurities with distinct proton signals.Broad peaks, overlapping signals, identifying unknown peaks.Compare spectrum to known impurities and check solvent signals.
LC-MS Confirmation of molecular weight of main component and impurities/degradants.Ion suppression, poor ionization.Optimize mobile phase and MS source parameters.

Table 2: ¹H NMR Data for this compound and a Key Impurity

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicitySolventReference
This compound -OCH₃3.86SingletCDCl₃[1][12]
-NH₂6.25Singlet (broad)CDCl₃[1][12]
Aromatic -H6.57TripletCDCl₃[1][12]
Aromatic -H7.39Doublet of doubletsCDCl₃[1][12]
Aromatic -H7.79Doublet of doubletsCDCl₃[1][12]
2-Amino-3-chlorobenzoic acid Aromatic -H6.60 - 7.77MultipletDMSO-d₆[12][13]
(Hydrolysis Impurity)-COOH~11.61Singlet (broad)DMSO-d₆[12]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade). Filter using a 0.45 µm filter.[8]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC-grade). Filter using a 0.45 µm filter.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.2 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).[12]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and peak shape.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to known data (see Table 2).

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation & Reporting Sample Receive Sample (this compound) Prep Prepare Stock Solution (e.g., 0.2 mg/mL in ACN/H2O) Sample->Prep HPLC 1. HPLC-UV Analysis (Purity Assay) Prep->HPLC GCMS 2. GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR 3. NMR Spectroscopy (Structural ID) Prep->NMR Eval Evaluate Data (Purity %, Impurity ID) HPLC->Eval GCMS->Eval NMR->Eval Report Generate Certificate of Analysis (CoA) Eval->Report Pass Result: Pass Report->Pass Purity ≥ Spec. Fail Result: Fail (Investigate) Report->Fail Purity < Spec. HPLC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-Column Volume Problem->Cause3 Sol1 Adjust Mobile Phase pH (Add 0.1% Formic Acid) Cause1->Sol1 Sol2 Add Competing Base (e.g., TEA) Cause1->Sol2 Sol3 Use End-Capped Column Cause1->Sol3 Sol4 Reduce Injection Volume or Dilute Sample Cause2->Sol4 Sol5 Check & Minimize Tubing Length Cause3->Sol5 Result Result: Symmetric Peak Sol1->Result Sol2->Result Sol3->Result Sol4->Result Sol5->Result

References

Validation & Comparative

A Spectroscopic Comparison of Methyl 2-Amino-3-Chlorobenzoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of Methyl 2-amino-3-chlorobenzoate and its structural isomers. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comparative overview of their spectral characteristics. The following sections present key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the identification, differentiation, and quality control of these compounds.

Data Presentation: Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃7.79 (dd, J = 8.1, 1.5 Hz, 1H), 7.39 (dd, J = 7.8, 1.5 Hz, 1H), 6.57 (t, J = 7.9 Hz, 1H), 6.25 (s, 2H, -NH₂), 3.86 (s, 3H, -OCH₃)[1][2]
Methyl 2-amino-4-chlorobenzoate -Data not readily available. Expected signals include two doublets and a doublet of doublets for the aromatic protons, a broad singlet for the amine protons, and a singlet for the methyl ester protons.
Methyl 2-amino-5-chlorobenzoate -Data not readily available. Expected signals would include a doublet (d), a doublet of doublets (dd), and another doublet for the aromatic protons, along with signals for the amine and methyl ester protons.
Methyl 2-amino-6-chlorobenzoate -Data not readily available. Expected signals would include a triplet and two doublets for the aromatic protons, a broad singlet for the amine protons, and a singlet for the methyl ester protons.
Methyl 4-amino-2-chlorobenzoate DMSO-d₆~7.7 (d), ~6.8 (d), ~6.6 (dd), ~5.9 (s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃) (Estimated values)[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound -Data not readily available.
Methyl 2-amino-4-chlorobenzoate -Data for the parent acid, 2-amino-4-chlorobenzoic acid, suggests aromatic signals around 152.0, 138.0, 132.0, 115.5, 114.0, and 112.5 ppm, with the ester carbonyl expected around 166-168 ppm and the methyl carbon around 52 ppm.
Methyl 2-amino-5-chlorobenzoate -PubChem indicates spectral data is available, but specific shifts are not detailed in the provided search results.
Methyl 2-amino-6-chlorobenzoate -Data not readily available.
Methyl 4-amino-2-chlorobenzoate DMSO-d₆~166.0 (C=O), ~151.0, ~137.0, ~131.0, ~116.0, ~113.0, ~111.0 (Aromatic C), ~52.0 (-OCH₃) (Estimated values)

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
This compound -Expected peaks around 3400-3300 cm⁻¹ (N-H stretching), ~1710 cm⁻¹ (C=O stretching), ~1600, ~1450 cm⁻¹ (C=C aromatic stretching), and ~750 cm⁻¹ (C-Cl stretching).
Methyl 2-amino-4-chlorobenzoate KBr-PelletData available through PubChem, but specific frequencies are not listed in the search results.[4]
Methyl 2-amino-5-chlorobenzoate KBr-Pellet / ATR-NeatData available through PubChem, but specific frequencies are not listed in the search results.[5]
Methyl 2-amino-6-chlorobenzoate -Data not readily available.

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z Values
This compound ESI185.95 (MH⁺)[1]
Methyl 2-amino-4-chlorobenzoate GC-MSMolecular Ion (M⁺) expected at m/z 185/187 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments reported at 153, 126, 102.[4]
Methyl 2-amino-5-chlorobenzoate GC-MSMolecular Ion (M⁺) at m/z 185. Top fragments at m/z 153, 154, 155.[5]
Methyl 2-amino-6-chlorobenzoate -Data not readily available. Expected molecular ion (M⁺) at m/z 185/187.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Data Acquisition:

    • Follow the same initial steps as for ¹H NMR (locking and shimming).

    • Use a standard pulse sequence for proton-decoupled ¹³C NMR.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio, which is often higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Protocol for Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Press the mixture in a pellet press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source).

General Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to gain structural information. Note the characteristic isotopic pattern for chlorine-containing compounds (M⁺ and M+2 peaks with an approximate ratio of 3:1).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 2-amino-4-chlorobenzoate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 2-amino-5-chlorobenzoate Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Methyl 2-amino-6-chlorobenzoate Isomer4->NMR Isomer4->IR Isomer4->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Structural Elucidation and Isomer Differentiation DataTable->Interpretation Conclusion Publish Comparison Guide Interpretation->Conclusion

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to the Reactivity of Methyl 2-amino-3-chlorobenzoate and Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 2-amino-3-chlorobenzoate and methyl anthranilate. The presence of an ortho-chloro substituent in this compound significantly influences its reactivity compared to the unsubstituted methyl anthranilate. This difference is primarily attributed to a combination of electronic and steric effects, which will be explored across several key chemical transformations.

Executive Summary of Reactivity Comparison

The amino group in both this compound and methyl anthranilate is a key site for various chemical reactions. However, the chloro group in the ortho position of this compound introduces significant electronic and steric changes that modulate its reactivity.

Electronic Effects: The chlorine atom is an electron-withdrawing group through its inductive effect (-I), which decreases the electron density on the aromatic ring and the nitrogen atom of the amino group. While it does have a weak electron-donating resonance effect (+M), the inductive effect is generally stronger, leading to a net deactivation of the aromatic ring towards electrophilic substitution and a decrease in the nucleophilicity of the amino group.[1]

Steric Effects: The presence of the bulky chlorine atom in the ortho position to the amino group creates steric hindrance. This can impede the approach of reagents to the amino group, thereby slowing down reactions at this site.

In general, methyl anthranilate is expected to be more reactive than this compound in reactions involving the nucleophilic amino group and in electrophilic aromatic substitution reactions due to the absence of the deactivating and sterically hindering chloro substituent.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize the available quantitative data for key reactions of this compound and methyl anthranilate. It is important to note that the reaction conditions are not always identical, which can influence the reported yields.

Acylation (N-Acetylation)

Acylation of the amino group is a fundamental transformation. The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate.

CompoundReagentsSolventTemperatureTime (h)Yield (%)
This compoundAcetic anhydride, PyridinePyridineRT3~95
Methyl anthranilateAcetic anhydrideAcetic acidReflux2>90

Note: The different solvents and temperatures may account for some of the difference in reaction time and yield.

Alkylation (N-Methylation)

Alkylation of the amino group introduces an alkyl substituent. The accessibility and nucleophilicity of the amino group are crucial for this reaction.

CompoundReagentsCatalystSolventTemperature (°C)PressureYield (%)
This compoundDimethyl sulfate, K2CO3-DMF10 -> RTAtmospheric91.1-95.0
Methyl anthranilateFormaldehyde, H2Raney NickelEthanol25-753-8 atm>96

Note: The different alkylating agents and reaction conditions highlight different synthetic approaches.

Synthesis of Quinazolinones

Both compounds are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with diverse biological activities. The initial acylation and subsequent cyclization are key steps.

CompoundReagentsConditionsProductYield (%)
This compound1. Acyl chloride, Pyridine; 2. NH4OAc, Acetic acidReflux8-Chloro-2-substituted-4(3H)-quinazolinoneNot specified
Methyl anthranilateFormamide130-140 °C4(3H)-QuinazolinoneGood

Note: The yields for the synthesis of 8-chloro-4(3H)-quinazolinone from this compound were not explicitly found in a directly comparable format.

Experimental Protocols

N-Acylation of this compound

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into ice-water.

  • Filter the precipitate, wash with water, and dry to obtain N-acetyl-2-amino-3-chlorobenzoate.

N-Alkylation of Methyl Anthranilate (Reductive Amination)

Procedure:

  • In a pressure reactor, combine methyl anthranilate (1.0 eq), formaldehyde (1.1 eq), and a catalytic amount of Raney Nickel in ethanol.

  • Pressurize the reactor with hydrogen gas (3-8 atm).

  • Heat the reaction mixture to 25-75 °C and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reactor, filter the catalyst, and concentrate the filtrate to obtain methyl N-methylanthranilate.[2]

Synthesis of 8-Chloro-4(3H)-quinazolinone from this compound

Procedure:

  • Acylation: To a solution of this compound (1 eq) in pyridine, add the desired acyl chloride (1.1 eq) dropwise at 0°C. The mixture is stirred at room temperature for several hours. The product, N-acyl-2-amino-3-chlorobenzoate, is precipitated by adding water.

  • Cyclization: The N-acylated intermediate is heated with ammonium acetate in acetic acid under reflux to yield the corresponding 8-chloro-2-substituted-4(3H)-quinazolinone.

Synthesis of 4(3H)-Quinazolinone from Methyl Anthranilate

Procedure:

  • A mixture of methyl anthranilate and an excess of formamide is heated at 130-140 °C for several hours.

  • The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Mandatory Visualization

Caption: Comparative reactivity of the two compounds.

Quinazolinone_Synthesis_Workflow General Workflow for Quinazolinone Synthesis start Starting Material (Anthranilate Derivative) acylation Acylation (with Acyl Chloride or Anhydride) start->acylation intermediate N-Acyl Intermediate acylation->intermediate cyclization Cyclization (with Amine Source) intermediate->cyclization product Quinazolinone Derivative cyclization->product

Caption: General workflow for quinazolinone synthesis.

Detailed Reactivity Analysis

Acylation and Alkylation

The amino group of anilines acts as a nucleophile in acylation and alkylation reactions. The electron-withdrawing inductive effect of the ortho-chloro substituent in this compound reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to the amino group in methyl anthranilate. Consequently, acylation and alkylation reactions are expected to proceed at a slower rate for the chlorinated derivative. Furthermore, the steric bulk of the chlorine atom can hinder the approach of the acylating or alkylating agent to the amino group, further decreasing the reaction rate.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization involves the reaction of the primary aromatic amine with nitrous acid to form a diazonium salt. This reaction is initiated by the nucleophilic attack of the amino group on the nitrosating agent. Similar to acylation and alkylation, the reduced nucleophilicity of the amino group in this compound is expected to slow down the rate of diazotization compared to methyl anthranilate. The resulting diazonium salt from this compound can then be used in subsequent reactions like the Sandmeyer reaction to introduce a variety of substituents at the 2-position.

Suzuki Coupling

For Suzuki coupling, the reactivity of aryl halides is generally in the order of I > Br > Cl. While methyl anthranilate itself does not have a halide for direct coupling, it can be diazotized and converted to an aryl halide. This compound, possessing a chloro substituent, can potentially undergo Suzuki coupling. However, aryl chlorides are generally less reactive than aryl bromides or iodides and often require more forcing conditions or specialized catalyst systems to achieve good yields. The presence of the amino and ester groups on the ring can also influence the catalytic cycle.

Conclusion

References

A Comparative Guide to Alternative Reagents for Methyl 2-amino-3-chlorobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, cost, and the novelty of the resulting therapeutic agents. Methyl 2-amino-3-chlorobenzoate, a derivative of anthranilic acid, serves as a pivotal intermediate in the construction of various heterocyclic scaffolds, most notably quinazolinones.[1][2] This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on other substituted anthranilic acid derivatives. The comparison is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development endeavors.

The Role of this compound and the Quest for Alternatives

This compound is a valuable building block due to its vicinal amino and ester functionalities, coupled with a chlorine substituent on the aromatic ring. This arrangement allows for the facile synthesis of fused heterocyclic systems. The chlorine atom, in particular, can influence the physicochemical properties and biological activity of the final compound and serves as a handle for further chemical modifications.[3]

The exploration of alternative reagents is driven by several factors:

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing the chloro group with other substituents is a classic strategy in medicinal chemistry to probe the SAR and optimize the pharmacological profile of a lead compound.[3][4]

  • Modulation of Physicochemical Properties: Altering the substitution pattern on the anthranilic acid core can impact key drug-like properties such as solubility, lipophilicity, and metabolic stability.[5]

  • Intellectual Property: The use of novel starting materials can lead to the discovery of new chemical entities with distinct patentability.

  • Synthetic Accessibility and Cost: The availability and cost of starting materials are practical considerations in large-scale pharmaceutical production.

The primary alternatives to this compound are other substituted anthranilic acid esters, particularly those with different halogen substitutions at the 3-position or other substitutions on the aromatic ring. This guide will focus on the comparative synthesis of quinazolinone derivatives, a common endpoint for these starting materials.

Comparative Synthesis of Halogenated Quinazolinone Derivatives

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid derivatives is a well-established process, often proceeding through a benzoxazinone intermediate. The general synthetic pathway involves the acylation of the amino group of the anthranilic acid derivative, followed by cyclization to the benzoxazinone, and subsequent reaction with an amine to form the quinazolinone ring.

While direct side-by-side comparative studies detailing the synthesis of a single quinazolinone from various halogenated methyl anthranilates are not extensively documented in a single source, we can compile and compare data from various studies that have synthesized series of halogenated quinazolinones. The following tables summarize representative experimental data for the synthesis of quinazolinone derivatives from different substituted anthranilic acids.

Data Presentation

Table 1: Comparison of Starting Materials in Quinazolinone Synthesis

Starting MaterialIntermediateFinal ProductKey ReagentsReaction ConditionsYield (%)Reference
This compound8-Chloro-2-substituted-3,1-benzoxazin-4-one8-Chloro-2,3-disubstituted-4(3H)-quinazolinone1. Acyl Chloride, Pyridine2. Acetic Anhydride3. Primary Amine, Ethanol1. 0°C to RT, 4-6h2. Reflux, 2-4h3. Reflux, 6-8hNot specified in a comparative context[2]
5-Bromoanthranilic acid6-Bromo-2-methyl-4H-benzo[4][6]oxazin-4-one3-Amino-6-bromo-2-methylquinazolin-4(3H)-one1. Acetic Anhydride2. Hydrazine Hydrate, Pyridine1. Reflux2. Not specifiedNot specified in a comparative context[7]
Anthranilic acidN-Butyryl anthranilic acid2-Propyl-3-phenyl-4(3H)-quinazolinone1. Butyryl chloride2. Acetic anhydride3. Aniline1. Not specified2. Not specified3. RefluxNot specified in a comparative context[8]

Table 2: Yields of 2,3-Disubstituted-4(3H)-Quinazolinones from Anthranilic Acid

2-Substituent3-SubstituentYield (%)Reference
H4-Trifluoromethoxyphenyl85[6]
Methyl4-Trifluoromethoxyphenyl78[6]
PropylPhenylNot specified[8]
PropylBenzylNot specified[8]

Note: The yields reported are for the final quinazolinone product from the corresponding anthranilic acid or its derivative. Direct comparison is challenging due to variations in substituents and reaction conditions across different studies.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of quinazolinone derivatives from anthranilic acid precursors.

Protocol 1: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones

This protocol is adapted from the general method for synthesizing quinazolinones from 2-amino-3-chlorobenzoic acid.[2]

Step 1: N-Acylation of 2-Amino-3-chlorobenzoic Acid

  • Dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable solvent such as anhydrous pyridine or dioxane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2-Substituted-8-chloro-3,1-benzoxazin-4-one

  • Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.

Step 3: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone

  • Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.

  • Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Protocol 2: One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones under Microwave Irradiation

This protocol provides a more modern and efficient approach to quinazolinone synthesis.[6]

  • In a microwave reactor vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

  • Subject the mixture to microwave irradiation at 120°C for 30 minutes.

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the crude product by filtration.

  • Recrystallize the product from ethanol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The synthesis of quinazolinones from anthranilic acid derivatives can be visualized as a multi-step chemical transformation. The following diagrams illustrate the general synthetic workflow and the concept of bioisosteric replacement.

G cluster_workflow General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones A Substituted Anthranilic Acid B N-Acyl Anthranilic Acid A->B Acylation (RCOCl) C Benzoxazinone Intermediate B->C Cyclization (Acetic Anhydride) D 2,3-Disubstituted 4(3H)-Quinazolinone C->D Amination (R'NH2)

Caption: Synthetic workflow for 2,3-disubstituted-4(3H)-quinazolinones.

G cluster_bioisosteres Bioisosteric Replacement Strategy Core Methyl 2-aminobenzoate Scaffold Cl -Cl Core->Cl Original Reagent Br -Br Core->Br Alternative F -F Core->F Alternative Me -CH3 Core->Me Alternative

Caption: Bioisosteric alternatives for the 3-chloro substituent.

Conclusion

While this compound is a valuable and widely used reagent, the exploration of alternative substituted anthranilic acids offers significant opportunities in drug discovery. By employing bioisosteric replacement strategies, researchers can fine-tune the properties of quinazolinone-based pharmaceuticals to enhance efficacy, improve safety profiles, and generate novel intellectual property. The choice of an alternative reagent will depend on a careful consideration of the synthetic feasibility, the desired physicochemical properties of the target molecule, and the specific goals of the drug development program. The experimental protocols and comparative data presented in this guide provide a foundation for making these critical decisions.

References

Comparative analysis of synthetic routes to substituted quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The diverse pharmacological profiles of these molecules have spurred the development of various synthetic strategies for their preparation. This guide provides a comparative analysis of the most common and effective synthetic routes to substituted quinazolinones, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of substituted quinazolinones can be broadly categorized into three main approaches: the classical Niementowski reaction, a versatile two-step synthesis via a benzoxazinone intermediate, and modern one-pot multicomponent reactions. Each method offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.

The Niementowski quinazolinone synthesis is a foundational method involving the thermal condensation of an anthranilic acid with an amide.[1][2] While traditionally requiring high temperatures and long reaction times, the advent of microwave-assisted organic synthesis (MAOS) has significantly improved its efficiency, leading to shorter reaction times and higher yields.[1]

The synthesis through a benzoxazinone intermediate is a widely employed and reliable two-step process.[3][4][5] It begins with the acylation of anthranilic acid, followed by cyclization to form a 2-substituted benzoxazin-4-one. This stable intermediate is then reacted with a primary amine or hydrazine to yield the desired 2,3-disubstituted quinazolinone.[3][5] This method offers great versatility in introducing a wide range of substituents at the 2 and 3 positions.

One-pot multicomponent reactions (MCRs) represent a more contemporary and efficient approach, allowing for the construction of the quinazolinone framework in a single step from readily available starting materials.[6][7][8] These reactions are often catalyzed by metals such as copper or palladium, or can proceed under metal-free conditions.[6][7][9] MCRs are highly valued for their atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of quinazolinone derivatives.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Typical Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Niementowski Reaction (Conventional) Anthranilic acid, Amide130-150°C, neat6-10 hours70-80Simple, well-establishedHigh temperatures, long reaction times
Niementowski Reaction (Microwave-Assisted) Anthranilic acid, AmideMicrowave irradiation (60-800W)5-40 minutes80-95Rapid, high yields, cleaner reactionsRequires specialized equipment
Via Benzoxazinone Intermediate Anthranilic acid, Acyl chloride, Amine/HydrazineMulti-step, often involves reflux in solvents like pyridine or ethanol6-12 hours60-85Highly versatile for 2,3-disubstitution, stable intermediateMulti-step process, can be time-consuming
One-Pot Multicomponent Reaction (Metal-Catalyzed) 2-Bromobenzamide, Aldehyde, Ammonia (aq)CuI catalyst, 120-130°C2-4 hours67-92High efficiency, rapid access to diverse structuresRequires metal catalyst, potential for metal contamination
One-Pot Multicomponent Reaction (Metal-Free) Isatoic anhydride, Amine, OrthoesterCatalyst-free or acid-catalyzed (e.g., p-TSA), often under microwave irradiation10-30 minutes85-95Environmentally friendly, high yields, short reaction timesMay have a more limited substrate scope compared to metal-catalyzed methods

Experimental Protocols

Niementowski Quinazolinone Synthesis (Microwave-Assisted)

This protocol describes the synthesis of a 2,3-disubstituted-4(3H)-quinazolinone using microwave irradiation.[10]

Materials:

  • Substituted anthranilic acid

  • Carboxylic acid

  • Primary amine

Procedure:

  • In a microwave-safe vessel, combine the substituted anthranilic acid (1 equivalent), carboxylic acid (1.1 equivalents), and the primary amine (1.2 equivalents).

  • The neat reaction mixture is subjected to microwave irradiation. A typical procedure involves irradiation at 400W for 5 minutes, followed by a second irradiation at 500W for 4 minutes.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Synthesis via Benzoxazinone Intermediate

This protocol outlines the synthesis of a 3-amino-2-phenylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-phenyl-4H-benzo[d][3][6]oxazin-4-one

  • Dissolve anthranilic acid in pyridine in a flask cooled in an ice bath.

  • Slowly add benzoyl chloride dropwise to the solution with constant stirring.

  • Continue stirring at room temperature for 30 minutes.

  • Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases, then dilute with water.

  • Filter the precipitate, wash thoroughly with water, and dry to obtain 2-phenyl-4H-benzo[d][3][6]oxazin-4-one.

Step 2: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one

  • Dissolve the 2-phenyl-4H-benzo[d][3][6]oxazin-4-one (1 equivalent) from Step 1 in pyridine.

  • Add a solution of hydrazine hydrate (2 equivalents) in pyridine dropwise with constant stirring at room temperature for 30 minutes.

  • The reaction mixture can be heated under reflux for several hours (conventional method) or subjected to microwave irradiation (e.g., 800W for 5 minutes) for a more rapid reaction.

  • After cooling, pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from diluted ethanol to yield the pure 3-amino-2-phenylquinazolin-4(3H)-one.

One-Pot Three-Component Synthesis (Catalyst-Free, Microwave-Assisted)

This protocol describes a facile one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[7]

Materials:

  • Isatoic anhydride

  • Primary amine

  • Orthoester (e.g., triethyl orthoformate)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • In a microwave-safe vessel, combine isatoic anhydride (1 equivalent), the primary amine (1 equivalent), the orthoester (1.2 equivalents), and a catalytic amount of p-TSA.

  • Irradiate the mixture in a microwave reactor. Typical conditions are heating to 150°C for 10-20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to give the desired 2,3-disubstituted quinazolin-4(3H)-one.

Mandatory Visualization: EGFR Signaling Pathway and Quinazolinone Inhibition

Many substituted quinazolinone derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[6][11] Overexpression or mutation of EGFR is implicated in various cancers, making it a prime target for therapeutic intervention. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades that lead to uncontrolled cell growth.[12][11]

EGFR_Signaling_Pathway cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

References

Efficacy of different catalysts for the synthesis of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-chlorobenzoate is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficiency of its synthesis is paramount for cost-effective and sustainable production. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis of this compound. Below is a summary of quantitative data from two prominent methods:

Catalytic System Methylating Agent Solvent Reaction Time Temperature Yield (%) Purity (%)
Potassium Carbonate (K₂CO₃) Dimethyl SulfateN,N-dimethylformamide (DMF)6 hoursRoom Temperature95.097 (HPLC)
Hydrogen Chloride (HCl) gas MethanolMethanol6 hoursReflux96.0~90

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Synthesis using Potassium Carbonate and Dimethyl Sulfate

This method employs an inorganic base as a catalyst for the esterification of 2-amino-3-chlorobenzoic acid with dimethyl sulfate.

Materials:

  • 2-amino-3-chlorobenzoic acid (0.175 mol)

  • N,N-dimethylformamide (DMF) (150 g)

  • Potassium carbonate (0.125 mol)

  • Dimethyl sulfate (0.178 mol)

  • Water

Procedure:

  • In a 500mL reaction flask, dissolve 30g of 2-amino-3-chlorobenzoic acid in 150g of DMF at room temperature.[1][2]

  • Add 17.3g of potassium carbonate to the solution.[1][2]

  • Cool the mixture to 10°C and stir for 30 minutes.[1][2]

  • Slowly add 22.4g of dimethyl sulfate dropwise.[1][2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.[1][2]

  • Pour the reaction mixture into 400mL of water to precipitate a white solid.[1][2]

  • Stir the suspension for 1 hour, then filter the solid.

  • Wash the filter cake with water and dry to obtain this compound.[1][2]

Method 2: Synthesis using Hydrogen Chloride Gas and Methanol

This protocol utilizes dry hydrogen chloride gas to catalyze the esterification of 2-amino-3-chlorobenzoic acid with methanol.

Materials:

  • 2-amino-3-chlorobenzoic acid (0.17 mol)

  • Anhydrous Methanol (100 mL)

  • Dry Hydrogen Chloride (HCl) gas (approx. 0.68 mol)

  • Saturated Sodium Bicarbonate solution

  • Water

Procedure:

  • In a 250mL three-necked flask, suspend 29.1g of 2-amino-3-chlorobenzoic acid in 100mL of anhydrous methanol.[1][3]

  • Bubble approximately 15L of dry HCl gas through the suspension.[1][3]

  • Heat the mixture to reflux and maintain for 6 hours.[1][3]

  • Cool the reaction to room temperature and pour the solution into 250mL of water.[1][3]

  • Adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate a white solid.[1][3]

  • Filter the solid, wash with water, and dry to yield this compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation 2_amino_3_chlorobenzoic_acid 2-amino-3-chlorobenzoic acid Reaction_Setup Reaction Setup (Dissolving/Suspending reactants) 2_amino_3_chlorobenzoic_acid->Reaction_Setup Solvent_Catalyst Solvent & Catalyst/Base (e.g., DMF/K2CO3 or Methanol/HCl) Solvent_Catalyst->Reaction_Setup Methylation Addition of Methylating Agent (e.g., Dimethyl Sulfate or Methanol) Reaction_Setup->Methylation Reaction Reaction under controlled temperature and time Methylation->Reaction Workup Work-up (Precipitation/Neutralization) Reaction->Workup Isolation Product Isolation (Filtration, Washing, Drying) Workup->Isolation Final_Product This compound Isolation->Final_Product

References

A Comparative Guide to the Purity of Commercial Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. Methyl 2-amino-3-chlorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, is no exception.[1][2][3] The presence of impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in the final product. This guide provides a framework for benchmarking the purity of commercial this compound, offering objective comparison methodologies and supporting experimental data.

Introduction to Purity Assessment

The purity of a chemical substance is a critical quality attribute. In the pharmaceutical industry, regulatory bodies mandate stringent purity thresholds for all components of a drug product. For an intermediate like this compound, common impurities may arise from the synthetic route employed by the manufacturer. These can include unreacted starting materials, isomers formed during the reaction, and residual solvents.

Potential impurities in commercially available this compound can stem from its synthesis. Common synthetic routes involve the esterification of 2-amino-3-chlorobenzoic acid or the reduction of a nitro-group precursor.[3] These processes can lead to several potential impurities, including:

  • Isomeric Impurities: Such as methyl 2-amino-6-chlorobenzoate and methyl 2-amino-5-chlorobenzoate, which can be difficult to separate due to their similar physical properties.[2]

  • Starting Materials: Residual 2-amino-3-chlorobenzoic acid or methyl 3-chloro-2-nitrobenzoate.[2][3]

  • By-products of Side Reactions: Other chlorinated or isomeric species.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF), which is often used in the synthesis.[2]

Given the potential for these impurities, a multi-technique approach is recommended for a comprehensive purity assessment.

Comparative Analysis of Commercial Grades

While a direct head-to-head comparison of all available commercial sources is beyond the scope of this guide, we present a summary of typical purity claims from various suppliers and a hypothetical comparison based on common analytical techniques. Researchers are encouraged to perform their own analysis using the protocols outlined below.

Supplier/GradeStated PurityPotential Impurities to MonitorRecommended Analytical Techniques
Standard Grade 97-98%Isomeric impurities, starting materials, residual solvents.HPLC-UV, GC-MS, ¹H NMR
High Purity Grade >99%Trace levels of isomeric impurities and residual solvents.qNMR, High-resolution GC-MS
Custom Synthesis Project DependentDependent on the synthetic route.A combination of HPLC, GC-MS, and qNMR is advised.

Experimental Protocols for Purity Determination

To empower researchers to conduct their own benchmarking, detailed experimental protocols for key analytical techniques are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5][6]

Objective: To determine the absolute purity of this compound and identify any proton-containing impurities.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The mass of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

Data Analysis:

  • Integrate a well-resolved signal of the analyte (e.g., the methyl ester protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound and detecting non-volatile impurities.

Objective: To determine the purity of this compound by area percent and to detect and quantify impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Objective: To identify and quantify volatile impurities, including residual solvents and potential volatile by-products.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis:

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify by comparing the peak area to that of a known standard.

Biological Context and Signaling Pathways

For researchers in drug development, understanding the potential biological activity of an intermediate and its impurities is crucial. The parent acid, 2-amino-3-chlorobenzoic acid, has been shown to exhibit biological activity. For instance, it has been identified as a potential cancer antagonist that targets the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

The potential for this compound or its impurities to interact with such pathways underscores the importance of stringent purity control.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 2-amino-3-chlorobenzoic acid (potential) Inhibitor->PI3K may inhibit

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow for Purity Benchmarking

A logical workflow is essential for a systematic comparison of different commercial batches of this compound.

Purity_Workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Testing cluster_evaluation Data Evaluation S1 Source Sample A qNMR qNMR Analysis S1->qNMR HPLC HPLC Analysis S1->HPLC GCMS GC-MS Analysis S1->GCMS S2 Source Sample B S2->qNMR S2->HPLC S2->GCMS S3 Source Sample C S3->qNMR S3->HPLC S3->GCMS Purity Purity Comparison qNMR->Purity HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Report Generate Report Purity->Report Impurity->Report

Caption: Workflow for benchmarking commercial sample purity.

Conclusion

The purity of this compound is a critical parameter that can significantly impact research and development outcomes. While commercial suppliers provide certificates of analysis, an independent verification of purity is highly recommended. By employing a multi-technique approach encompassing qNMR, HPLC, and GC-MS, researchers can gain a comprehensive understanding of the purity profile of their material, identify potential impurities, and make informed decisions in their synthetic and developmental endeavors. This guide provides the necessary framework and experimental protocols to facilitate this critical quality assessment.

References

A Comparative Guide to Alternative Precursors for the Synthesis of Chloroquine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, the core of the historic antimalarial drug chloroquine, continues to be a cornerstone in the development of new therapeutic agents. Driven by the emergence of drug resistance and the expanding therapeutic applications of chloroquine analogues in areas such as cancer and autoimmune diseases, the exploration of novel and efficient synthetic routes is of paramount importance. This guide provides a comparative overview of traditional and alternative precursors for the synthesis of chloroquine analogues, supported by experimental data and detailed protocols.

Traditional vs. Alternative Synthetic Strategies: A Comparative Overview

The synthesis of chloroquine and its analogues can be broadly categorized into two main approaches:

  • Traditional Approach: This strategy relies on the pre-formation of the quinoline core, most notably 4,7-dichloroquinoline (DCQ), followed by the introduction of a desired side chain via nucleophilic aromatic substitution (SNAr).

  • Alternative Approaches: These methods focus on constructing the 4-aminoquinoline ring system through novel cyclization strategies, offering potential advantages in terms of efficiency, diversity, and milder reaction conditions.

The following sections will delve into the specifics of these approaches, comparing key precursors and their synthetic performance.

The Lynchpin of Traditional Synthesis: 4,7-Dichloroquinoline (DCQ)

For decades, 4,7-dichloroquinoline has been the primary precursor for chloroquine and its derivatives.[1] Its synthesis is a critical first step in the traditional manufacturing process.

Synthesis of 4,7-Dichloroquinoline via the Gould-Jacobs Reaction

The most established method for preparing the precursor to DCQ, 7-chloro-4-hydroxyquinoline, is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2]

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

  • Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to drive the condensation and eliminate ethanol.

  • Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C to induce thermal cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The ester is then saponified using an aqueous solution of sodium hydroxide via refluxing until the solid dissolves.

  • Decarboxylation: The resulting carboxylic acid is decarboxylated by heating in a high-boiling point solvent to yield 7-chloro-4-hydroxyquinoline.

Chlorination to 4,7-Dichloroquinoline

The subsequent chlorination of 7-chloro-4-hydroxyquinoline is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl3).

Experimental Protocol: Chlorination of 7-Chloro-4-hydroxyquinoline

  • 7-chloro-4-hydroxyquinoline is suspended in phosphorus oxychloride.

  • The mixture is heated, often to reflux, to complete the conversion to 4,7-dichloroquinoline.

  • The reaction mixture is then carefully quenched, typically by pouring it onto ice, and neutralized to precipitate the product.

  • The crude 4,7-dichloroquinoline can be purified by recrystallization.

Synthesis of Chloroquine Analogues from 4,7-Dichloroquinoline

With DCQ in hand, the desired side chain can be introduced at the C4 position. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the one at the 7-position.[1]

Experimental Protocol: General Procedure for Side Chain Introduction

  • 4,7-dichloroquinoline is mixed with an excess of the desired amine side chain (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine).

  • The reaction is typically heated, sometimes in the presence of a base or in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP), to facilitate the substitution.[3][4]

  • After the reaction is complete, the mixture is worked up to isolate and purify the final chloroquine analogue.

Alternative Precursors and Synthetic Routes

To overcome the often harsh conditions and limitations in generating diverse structures associated with the traditional methods, several alternative strategies have been developed. These routes often build the 4-aminoquinoline core in a more convergent manner.

Aza-Diels-Alder Reaction

A promising alternative involves the aza-Diels-Alder reaction, which constructs the quinoline ring system through a cycloaddition.[5] This approach can lead to highly substituted 4-aminoquinolines from readily available starting materials under mild conditions.[5]

Experimental Protocol: Aza-Diels-Alder Synthesis of 4-Aminoquinolines

  • Diene Preparation: A 2H-indazole, serving as the diene component, is prepared from the coupling of a 2-azidobenzaldehyde with a nucleophile (e.g., an amine). This reaction is typically carried out at elevated temperatures (around 120°C).

  • Cycloaddition: The prepared 2H-indazole is then reacted with a dienophile, such as dimethylacetylene-dicarboxylate (DMAD), in a solvent like benzene at approximately 80°C to yield the polysubstituted 4-aminoquinoline.

Palladium-Catalyzed Syntheses

Palladium catalysis has emerged as a powerful tool for the synthesis of 4-aminoquinolines, offering milder reaction conditions and broader substrate scope compared to traditional methods.

3.2.1. Palladium-Catalyzed Dehydrogenative Aromatization

A recent development involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to directly form 4-aminoquinolines. This method has been successfully applied to the synthesis of chloroquine and amodiaquine in good yields.[6]

Experimental Protocol: Palladium-Catalyzed Dehydrogenative Aromatization

  • A mixture of the 2,3-dihydroquinolin-4(1H)-one, an amine, Pd(OAc)2, Cu(OAc)2 (as an oxidant), and 1,10-phenanthroline (as a ligand) is prepared in pivalic acid.

  • The reaction is heated at 140°C under an oxygen atmosphere for several hours.

  • Following the reaction, a standard workup and purification procedure is employed to isolate the 4-aminoquinoline product.

3.2.2. Palladium-Catalyzed Multicomponent Reactions

Multicomponent reactions catalyzed by palladium offer a highly efficient route to complex 4-aminoquinolines in a single step. For instance, a domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and amines can produce 2-aryl-4-dialkylaminoquinolines in moderate to good yields.[6]

Performance Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the key performance indicators for the discussed methods.

Synthetic RouteKey PrecursorsTypical YieldsReaction ConditionsAdvantagesDisadvantages
Gould-Jacobs Reaction Aniline derivatives, Alkoxymethylenemalonates60-95% for quinoline coreHigh temperatures (>250°C), multi-stepWell-established, scalableHarsh conditions, limited diversity
Aza-Diels-Alder Reaction 2-Azidobenzaldehydes, Amines, Dienophiles55-75%Milder temperatures (~80-120°C)High substitution diversity, mild conditionsMulti-step precursor synthesis
Pd-Catalyzed Dehydrogenative Aromatization 2,3-Dihydroquinolin-4(1H)-ones, AminesGood yields reported[6]140°C, Pd catalyst, oxidantDirect formation of 4-aminoquinolinesRequires specific quinolinone precursor
Pd-Catalyzed Multicomponent Reaction Ethynylarylamines, Aryl iodides, CO, AminesModerate to good yields reported[6]70°C, Pd catalyst, CO pressureHigh complexity in one stepRequires gaseous reagent (CO)

Signaling Pathways Modulated by Chloroquine Analogues

The therapeutic effects of chloroquine and its analogues are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new derivatives.

Inhibition of Autophagy

Chloroquine is a well-known inhibitor of autophagy, a cellular process for degrading and recycling cellular components. It accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux is a key mechanism in its anticancer activity.[7][8][9][10]

Autophagy_Inhibition_by_Chloroquine cluster_cytoplasm Cytoplasm cluster_chloroquine_action Chloroquine Action Autophagosome Autophagosome (Double membrane vesicle) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic organelle) Lysosome->Autolysosome Chloroquine Chloroquine Chloroquine->Autophagosome Inhibits Fusion Chloroquine->Lysosome Accumulates & raises pH

Inhibition of Autophagy by Chloroquine.

Immunomodulation via Toll-Like Receptor (TLR) Signaling Inhibition

Chloroquine exhibits immunomodulatory effects by interfering with Toll-like receptor (TLR) signaling, particularly endosomal TLRs such as TLR9.[3][4] By accumulating in endosomes and raising their pH, chloroquine prevents TLR activation and downstream inflammatory signaling cascades.

TLR9_Inhibition_by_Chloroquine cluster_endosome Endosome cluster_chloroquine_action Chloroquine Action CpG_DNA CpG DNA (Ligand) TLR9 TLR9 CpG_DNA->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Chloroquine Chloroquine Chloroquine->TLR9 Inhibits Activation cluster_endosome cluster_endosome Chloroquine->cluster_endosome Raises Endosomal pH

Inhibition of TLR9 Signaling by Chloroquine.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of the traditional versus a representative alternative synthetic approach for chloroquine analogues.

Synthetic_Workflows cluster_traditional Traditional Route (via DCQ) cluster_alternative Alternative Route (e.g., Aza-Diels-Alder) Aniline m-Chloroaniline Gould_Jacobs Gould-Jacobs Reaction Aniline->Gould_Jacobs Malonic_Ester Alkoxymethylenemalonate Malonic_Ester->Gould_Jacobs Hydroxyquinoline 7-Chloro-4-hydroxyquinoline Gould_Jacobs->Hydroxyquinoline Chlorination Chlorination (POCl3) Hydroxyquinoline->Chlorination DCQ 4,7-Dichloroquinoline Chlorination->DCQ SNAr SNAr Reaction DCQ->SNAr Side_Chain_Amine Side Chain Amine Side_Chain_Amine->SNAr Chloroquine_Analogue_T Chloroquine Analogue SNAr->Chloroquine_Analogue_T Azidobenzaldehyde 2-Azidobenzaldehyde Diene_Formation Diene Formation Azidobenzaldehyde->Diene_Formation Amine Amine Amine->Diene_Formation Indazole 2H-Indazole Diene_Formation->Indazole Aza_Diels_Alder Aza-Diels-Alder Reaction Indazole->Aza_Diels_Alder Dienophile Dienophile Dienophile->Aza_Diels_Alder Chloroquine_Analogue_A Chloroquine Analogue Aza_Diels_Alder->Chloroquine_Analogue_A

Comparison of Synthetic Workflows.

Conclusion

While the traditional synthesis of chloroquine analogues via 4,7-dichloroquinoline remains a robust and scalable method, alternative precursors and synthetic strategies offer significant advantages in terms of milder reaction conditions, increased molecular diversity, and potentially higher overall efficiency. The choice of the optimal synthetic route will depend on the specific target analogue and the desired scale of production. A thorough understanding of the underlying reaction mechanisms and the biological signaling pathways modulated by these compounds is essential for the continued development of this important class of therapeutic agents.

References

Comparing the biological activity of derivatives from different aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the benzoic acid scaffold—ortho, meta, or para—critically dictates the pharmacological profile of its derivatives. This guide offers an objective comparison of the biological activities of derivatives from these three aminobenzoate isomers, supported by experimental data, to inform rational drug design and development. While a wealth of research exists for para-aminobenzoic acid (PABA) derivatives, this guide also synthesizes available data on ortho- and meta-isomers to provide a broader comparative perspective.

Data Presentation: A Quantitative Comparison

The biological efficacy of aminobenzoate derivatives is most clearly understood through quantitative data. The following tables summarize key inhibitory concentrations across various biological activities. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Antimicrobial Activity of Aminobenzoate Derivatives

Isomer PositionDerivative TypeTarget OrganismActivity (MIC, µg/mL)Reference CompoundReference Compound MIC (µg/mL)
Para Schiff-based PABA analogStaphylococcus aureus15.62 (µM)[1]--
Para PABA-derivatized moietyStaphylococcus aureus1.56[1]Ampicillin-
Para Benzimidazole derivative of PABAListeria monocytogenes15.62[1]Ampicillin(4x less potent)[1]
Para PABA-derivatized moietyCandida albicans12.5[1]--
Para PABA-derivatized moietyCryptococcus neoformans6.25[1]--
Para Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 (µM)[1]--

Table 2: Comparative Anticancer Activity of Aminobenzoate Derivatives

Isomer PositionDerivative TypeCancer Cell LineActivity (IC50, µM)Reference Compound
Para Schiff bases of PABAHepG2 (Liver Cancer)≥ 15.0[2][3]-
Para Alkyl derivatives of PABANCI-H460 (Lung Cancer)15.59 - 20.04Cisplatin
Para Benzamide derivatives of PABAHCT-116 (Colon Cancer)4.535-Fluorouracil
Para Benzamide derivatives of PABAMCF-7 (Breast Cancer)5.855-Fluorouracil
Ortho 2-amino-3-chlorobenzoic acid derivative---
Para 4-amino-3-chloro benzoate ester derivative (N5a)A549 (Lung Cancer)1.23 ± 0.11Erlotinib
Para 4-amino-3-chloro benzoate ester derivative (N5a)HepG2 (Liver Cancer)2.45 ± 0.18Erlotinib
Para 4-amino-3-chloro benzoate ester derivative (N5a)HCT-116 (Colon Cancer)3.12 ± 0.25Erlotinib

Table 3: Other Biological Activities of Aminobenzoate Derivatives

Isomer PositionActivityDerivative/TargetQuantitative Data
Meta Acetylcholinesterase InhibitionSimple m-Aminobenzoic acid derivativesCompound 1b reported as more potent than galanthamine and tacrine.
Para EGFR Tyrosine Kinase Inhibition4-amino-3-chloro benzoate ester derivative (N5a)IC50: 0.58 ± 0.04 µM[4]
Ortho Anti-inflammatoryPhenylcarbamoylmethyl ester derivatives78.2-89.5% inhibition of edema

Structure-Activity Relationship and Isomeric Influence

The positional arrangement of the amino and carboxyl groups significantly influences the biological activity of the derivatives.

  • Ortho-Aminobenzoate (Anthranilic Acid) Derivatives: These are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Meta-Aminobenzoate Derivatives: This isomer is the least explored therapeutically. However, some derivatives have shown potent anticholinesterase activity, suggesting potential applications in neurodegenerative diseases.

  • Para-Aminobenzoate (PABA) Derivatives: This isomer displays the most diverse range of biological activities.[5] As a crucial intermediate in the bacterial folate synthesis pathway, its derivatives are effective antimicrobial agents.[1] They also exhibit significant anticancer, anti-inflammatory, and UV-absorbing properties.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plates are incubated at a suitable temperature and duration for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[1]

  • Determination of MIC: The MIC is the lowest concentration of the analog that completely inhibits visible growth of the microorganism, determined by visual inspection.[1]

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. A control group with untreated cells is included. The plate is incubated for a specific period (e.g., 48 or 72 hours).[1][4]

  • MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours, during which viable cells metabolize the MTT into a purple formazan product.[4]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability for each concentration. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of aminobenzoate derivatives stem from their interaction with specific cellular pathways.

Antimicrobial Action of PABA Derivatives

PABA is a precursor in the folate biosynthesis pathway in many microorganisms.[1] Derivatives of PABA can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits microbial growth.

bacterial_folate_synthesis Chorismate Chorismate PABA PABA Chorismate->PABA DHPS Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR PABA_Derivative PABA_Derivative DHPS DHPS PABA_Derivative->DHPS Inhibition

Bacterial Folate Synthesis Inhibition by PABA Derivatives.
Anticancer Mechanisms

The anticancer activity of aminobenzoate derivatives can involve multiple signaling pathways. For instance, certain derivatives of 2-amino-3-chlorobenzoic acid have been implicated in the modulation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6] Additionally, some para-amino-3-chlorobenzoate esters have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Aminobenzoate_Derivative Aminobenzoate_Derivative Aminobenzoate_Derivative->EGFR Inhibition Aminobenzoate_Derivative->PI3K Inhibition

Potential Anticancer Signaling Pathways Targeted by Aminobenzoate Derivatives.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the initial screening and evaluation of the biological activity of novel aminobenzoate derivatives.

experimental_workflow Synthesis Synthesis of Aminobenzoate Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC50/MIC Determination) Hit_Identification->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Generalized Experimental Workflow for Aminobenzoate Derivatives.

References

Cost-benefit analysis of different synthetic pathways for Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-chlorobenzoate is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of an appropriate synthetic pathway is paramount for achieving high yields, purity, and cost-effectiveness in its production. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this compound, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound can be approached through several distinct pathways. This analysis focuses on the most viable methods, primarily the direct esterification of 2-amino-3-chlorobenzoic acid and the reduction of a nitro precursor. Other routes involving hazardous or expensive reagents are also discussed to provide a complete comparative landscape. For industrial-scale production, direct esterification using dimethyl sulfate or methanol with an acid catalyst presents a favorable balance of high yield, operational simplicity, and manageable costs. The reduction pathway offers a viable alternative, though starting material costs and yield may be key differentiating factors.

Cost-Benefit Analysis of Synthetic Pathways

The following table summarizes the key quantitative data for the most common synthetic pathways for this compound. The cost of reagents is presented qualitatively due to market volatility and dependency on scale and supplier.

Pathway Starting Material Key Reagents Yield (%) Purity (%) Reaction Time Relative Cost Safety & Environmental Considerations
Pathway 1: Esterification with Dimethyl Sulfate 2-amino-3-chlorobenzoic acidDimethyl sulfate, Potassium carbonate, DMF91-95[1][2]96-97[1][2]4-8 hours[1][3]ModerateDimethyl sulfate is toxic and a probable human carcinogen; requires careful handling and waste disposal.[4][5] DMF is a suspected carcinogen.[6]
Pathway 2: Fischer Esterification with HCl/Methanol 2-amino-3-chlorobenzoic acidMethanol, Dry HCl gas~96[2]High (not specified)6 hours[2]Low to ModerateUse of corrosive and toxic HCl gas. Methanol is flammable.
Pathway 3: Reduction of Nitro Ester Methyl 2-nitro-3-chlorobenzoateIron powder, Acetic acid, Ethanol~79[7]Sufficient for next step[7]2 hours[7]Moderate to HighUse of flammable solvent (ethanol) and corrosive acid. Iron waste needs disposal.
Pathway 4: Chlorination of Methyl Anthranilate Methyl anthranilate1,3-dichloro-5,5-dimethylhydantoin (DDH)Low (not specified)Low (due to byproducts)[8]2 hours[9]HighDDH is expensive.[8] Formation of multiple chlorinated byproducts complicates purification.[8]
Pathway 5: From 3-Chloroisatoic Anhydride (via Phosgene) 2-amino-3-chlorobenzoic acidPhosgene, MethanolNot specifiedNot specifiedMulti-stepHighInvolves highly toxic and hazardous phosgene gas.[2][3][7][8][10] Complex reaction process.[8]

Detailed Experimental Protocols

Pathway 1: Esterification using Dimethyl Sulfate and Potassium Carbonate

This method is a highly efficient route to this compound.

Procedure:

  • In a 500 mL reaction flask, dissolve 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid in 150g of N,N-dimethylformamide (DMF) at room temperature.[1][2]

  • To this solution, add 17.3g (0.125 mol) of potassium carbonate.[1][2]

  • Cool the mixture to 10°C using an ice bath and stir for 30 minutes.[1][2]

  • Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise, maintaining the temperature between 5-10°C.[1][2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[1][2]

  • Pour the reaction mixture into 400 mL of water to precipitate the product as a white solid.[1][2]

  • Stir the suspension for 1 hour, then collect the solid by filtration.[1][2]

  • Wash the filter cake with water and dry to obtain this compound.[1][2]

Pathway 2: Fischer Esterification using Methanol and HCl

A classic acid-catalyzed esterification method.

Procedure:

  • In a 250 mL three-necked flask, suspend 29.1g (0.17 mol) of 2-amino-3-chlorobenzoic acid in 100 mL of anhydrous methanol.[2]

  • Bubble approximately 15 L (around 0.68 mol) of dry HCl gas through the suspension.[2]

  • Heat the mixture to reflux and maintain for 6 hours.[2]

  • After cooling to room temperature, pour the solution into 250 mL of water.[2]

  • Neutralize the solution to a pH of 8-9 with a saturated sodium bicarbonate solution to precipitate the product.[2]

  • Collect the white solid by filtration, wash with water, and dry.

Pathway 3: Reduction of Methyl 2-nitro-3-chlorobenzoate

This pathway involves the reduction of a nitro group to an amine.

Procedure:

  • To a solution of 2.5g (11.6 mmol) of methyl 3-chloro-2-nitrobenzoate in a mixture of 100 mL ethanol and 100 mL acetic acid, add 1.94g (34.8 mmol) of iron powder at room temperature.[7]

  • Heat the suspension to reflux for 2 hours under a nitrogen atmosphere.[7]

  • After the reaction is complete, cool the mixture to room temperature and partially remove the solvent by rotary evaporation.[7]

  • Partition the resulting residue between 200 mL of water and 300 mL of ethyl acetate.[7]

  • Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate it by rotary evaporation to yield the product.[7]

Visualizing the Synthetic Pathways and Analysis Workflow

The following diagrams illustrate the chemical transformations for the primary synthetic routes and the logical workflow for their comparative analysis.

Synthetic_Pathways cluster_path1 Pathway 1: Esterification with Dimethyl Sulfate cluster_path2 Pathway 2: Fischer Esterification cluster_path3 Pathway 3: Reduction of Nitro Ester A1 2-amino-3-chlorobenzoic acid P1 This compound A1->P1 (CH₃)₂SO₄, K₂CO₃, DMF A2 2-amino-3-chlorobenzoic acid P2 This compound A2->P2 CH₃OH, HCl (gas) A3 Methyl 2-nitro-3-chlorobenzoate P3 This compound A3->P3 Fe, CH₃COOH, C₂H₅OH Cost_Benefit_Analysis_Workflow A Identify Synthetic Pathways B Gather Experimental Data (Yield, Purity, Reaction Time) A->B C Assess Reagent & Solvent Costs A->C D Evaluate Safety & Environmental Impact (Toxicity, Waste) A->D E Comparative Analysis B->E C->E D->E F Select Optimal Pathway E->F

References

The "Ortho-Effect" in Action: How Positional Changes Dictate Aminobenzoate Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced factors that govern molecular reactivity is paramount. In the realm of aromatic compounds, the "ortho-effect" stands out as a critical determinant of reaction rates and pathways. This guide provides a comparative analysis of the influence of ortho-substituents on the reactivity of aminobenzoate esters, supported by experimental data and detailed protocols.

The position of a substituent on a benzene ring relative to a reactive center can dramatically alter a molecule's behavior. This is particularly evident in the hydrolysis of aminobenzoate esters, where an amino group at the ortho position can accelerate the reaction by orders of magnitude compared to its meta and para counterparts. This phenomenon is primarily attributed to intramolecular catalysis, a key concept in enzyme mimicry and rational drug design.

Comparative Analysis of Hydrolysis Rates

The most striking example of the ortho-effect in aminobenzoate esters is the significantly enhanced rate of hydrolysis of 2-aminobenzoate (anthranilate) esters compared to their 4-aminobenzoate analogues. Experimental data reveals that the ortho-amino group can increase the rate of hydrolysis by 50- to 100-fold.[1][2][3] This dramatic increase is due to intramolecular general base catalysis, where the neighboring amino group facilitates the nucleophilic attack of water on the ester carbonyl group.

To illustrate the broader impact of ortho-substituents on the reactivity of benzoate esters, the following table summarizes the second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl benzoates. While not specific to aminobenzoate esters, this data provides valuable insights into the interplay of steric and electronic effects of various ortho-substituents.

Substituent (X) in X-C₆H₄CO₂C₆H₅Rate Constant (k) (dm³ mol⁻¹ s⁻¹)
Ortho-Substituents
2-NO₂0.105
2-CN0.728
2-F0.117
2-Cl0.0471
2-Br0.0447
2-I0.0289
2-OCH₃0.00966
Meta-Substituents
3-NO₂0.777
3-Cl0.110
Para-Substituents
4-NO₂1.08
4-Cl0.0863
4-F0.0442
4-OCH₃0.00482
H0.0261

Table 1: Second-order rate constants for the alkaline hydrolysis of substituted phenyl benzoates in aqueous 50.9% (v/v) acetonitrile at 25°C.[1]

The data in Table 1 demonstrates that the effect of an ortho-substituent is not solely based on its electronic properties. For instance, while the nitro group is strongly electron-withdrawing, the rate constant for the 2-nitro-substituted ester is lower than for the 4-nitro-substituted ester, suggesting steric hindrance at the ortho position can play a significant role in retarding the rate of bimolecular reactions.

In contrast, the ortho-amino group in aminobenzoate esters provides an alternative, intramolecular reaction pathway that overcomes steric hindrance and dramatically accelerates hydrolysis.

Reaction Mechanism and Experimental Workflow

The enhanced reactivity of ortho-aminobenzoate esters is best understood by visualizing the reaction mechanism and the experimental workflow used to study it.

G cluster_mechanism Intramolecular General Base Catalysis ester Ortho-Aminobenzoate Ester intermediate Tetrahedral Intermediate ester->intermediate H₂O attack assisted by ortho-NH₂ water H₂O water->intermediate product Carboxylate + Alcohol intermediate->product Collapse of intermediate

Caption: Intramolecular general base catalysis of ortho-aminobenzoate ester hydrolysis.

The diagram above illustrates how the ortho-amino group acts as a general base, accepting a proton from a water molecule, thereby increasing its nucleophilicity and facilitating its attack on the adjacent ester carbonyl carbon.

To quantify the rates of these reactions, a well-defined experimental workflow is essential. The following diagram outlines a typical procedure for studying ester hydrolysis kinetics.

G start Start prep Prepare Ester Solution and Hydrolysis Medium start->prep mix Mix Reactants & Start Timer prep->mix sample Withdraw Aliquots at Timed Intervals mix->sample sample->mix Repeat quench Quench Reaction (e.g., acidification or dilution) sample->quench analyze Analyze Sample (e.g., HPLC, UV-Vis, NMR) quench->analyze data Collect Concentration vs. Time Data analyze->data plot Plot Data & Determine Rate Constant data->plot end End plot->end

Caption: General experimental workflow for kinetic analysis of ester hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments in studying the hydrolysis of aminobenzoate esters.

Protocol 1: Synthesis of Substituted p-Nitrophenyl Benzoate Esters

This protocol describes a general method for synthesizing a series of esters for comparative kinetic studies.

Materials:

  • Substituted benzoic acid (e.g., 2-aminobenzoic acid, 4-aminobenzoic acid)

  • p-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted benzoic acid (1.0 mmol) and p-nitrophenol (1.1 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add DMAP (0.1 mmol) to the solution.

  • In a separate flask, dissolve DCC (1.2 mmol) in DCM (5 mL).

  • Slowly add the DCC solution to the benzoic acid solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry

This protocol details how to monitor the hydrolysis of p-nitrophenyl esters, where the release of the p-nitrophenolate ion can be conveniently followed spectrophotometrically.

Materials:

  • Synthesized p-nitrophenyl benzoate ester

  • Buffer solution of desired pH (e.g., phosphate or borate buffer)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the p-nitrophenyl benzoate ester in a suitable organic solvent (e.g., acetonitrile).

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the p-nitrophenolate ion (typically around 400 nm).

  • Equilibrate the buffer solution in the thermostatted cuvette holder to the desired reaction temperature.

  • Initiate the reaction by adding a small aliquot of the ester stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction rate.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Protocol 3: Monitoring Ester Hydrolysis by ¹H NMR Spectroscopy

NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of esters that do not have a convenient chromophore for UV-Vis analysis.

Materials:

  • Aminobenzoate ester

  • Deuterated buffer solution (e.g., phosphate buffer in D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of the aminobenzoate ester in the deuterated buffer directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the ester and the expected alcohol product.

  • Place the NMR tube in the spectrometer probe, which is maintained at a constant temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-exchangeable proton of the ester and the alcohol product.

  • The concentration of the ester at each time point can be determined from the relative integrals of the ester and product signals.

  • Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs).

Conclusion

The reactivity of aminobenzoate esters is profoundly influenced by the position of the amino substituent. The ortho-amino group provides a dramatic rate enhancement in hydrolysis reactions through intramolecular general base catalysis, a principle of significant interest in the design of catalysts and prodrugs. For other ortho-substituents, a combination of steric and electronic effects dictates their influence on reactivity, often leading to more complex behavior compared to their meta and para isomers. The experimental protocols provided herein offer a robust framework for researchers to quantitatively investigate these fascinating structure-reactivity relationships.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. Methyl 2-amino-3-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its precise measurement. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by detailed experimental protocols and comparative validation data.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for the quality control of pharmaceutical compounds due to its robustness and suitability for non-volatile and thermally labile molecules.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile compounds or those that can be made volatile through derivatization.[3][4] The choice between these methods depends on specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.[2]

Quantitative Performance Comparison

The selection of an analytical method is guided by its validation parameters, which define its performance characteristics. The following table summarizes the typical performance of validated HPLC-UV and GC-MS methods for the quantification of an aromatic amine intermediate like this compound.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 15 - 60 ng/mL0.7 - 15 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL2.5 - 50 ng/mL
Linearity (R²) > 0.999> 0.999
Linear Range 0.2 - 150 µg/mL0.01 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) ≤ 2%≤ 5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk material and intermediate process samples.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50 v/v).

  • Reference Standard: Pure this compound.

  • Diluent: Mobile phase.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 15 minutes.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the sample, dissolve it in 25 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection if necessary.

4. Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the working standard solution.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers higher sensitivity and is suitable for trace-level quantification of this compound. A derivatization step is included to improve the volatility and chromatographic behavior of the analyte.[5]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatizing Agent: Methyl chloroformate (MCF).[5]

  • Solvents: Methanol, Chloroform, Pyridine.

  • Reference Standard: Pure this compound.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the standard and sample in methanol (1 mg/mL).

  • Derivatization: To 100 µL of the methanolic solution, add 1 mL of a 3:2 (v/v) water/methanol solution, 200 µL of pyridine, and 100 µL of methyl chloroformate.[6] Vortex the mixture for 1 minute.

  • Extraction: Extract the derivatized analyte with 500 µL of chloroform. The chloroform layer is then injected into the GC-MS.

4. Data Analysis: Quantification is performed by constructing a calibration curve from the peak areas of the derivatized standard at different concentrations.

Method Validation Workflow and Parameter Relationships

The validation of an analytical method ensures its suitability for its intended purpose.[7][8][9] The process follows a structured workflow, and the validation parameters are interconnected.

HPLC_Validation_Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability LinearityRange Linearity & Range Specificity->LinearityRange LOD_LOQ LOD & LOQ LinearityRange->LOD_LOQ Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) LinearityRange->Precision ValidationReport Validation Report LOD_LOQ->ValidationReport Accuracy->ValidationReport Precision->Accuracy Precision->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Figure 1. HPLC Method Validation Workflow

The validation parameters are not independent. For instance, accuracy and precision are evaluated within the linear range of the method.

Validation_Parameter_Relationships Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy assessed over Range->Precision assessed over LOD LOD LOQ LOQ LOD->LOQ Specificity Specificity Specificity->Accuracy impacts Specificity->Precision impacts

Figure 2. Interrelationships of Validation Parameters

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. HPLC-UV stands out as a robust and cost-effective method for routine quality control, demonstrating excellent precision and accuracy.[1] GC-MS, while requiring a derivatization step, provides superior sensitivity, making it the method of choice for trace-level analysis and impurity profiling.[2] The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including required sensitivity, sample throughput, and available instrumentation. A comprehensive validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data for regulatory submissions and quality assurance.[9][10]

References

Bridging Specificity and Diversity: A Comparative Guide to Antibody Cross-Reactivity with Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of antibody cross-reactivity against a panel of aminobenzoate derivatives, supported by experimental data and detailed methodologies. The insights provided are crucial for the development of specific immunoassays and for interpreting potential off-target effects in therapeutic applications.

The ability of an antibody to distinguish between its target antigen and structurally similar molecules is a critical factor in the reliability of immunoassays and the safety of antibody-based therapeutics. Aminobenzoate derivatives, a common structural motif in many pharmaceuticals, present a unique challenge due to their structural similarities. This guide delves into the cross-reactivity profiles of antibodies raised against these compounds, offering a framework for evaluating antibody performance.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of a monoclonal antibody (MAb) raised against sulfamerazine, a sulfonamide derivative of aminobenzoic acid, was evaluated against a panel of 16 other structurally related sulfonamide analogs. The binding affinities, expressed as the half-maximal inhibitory concentration (IC50), were determined using a competitive fluorescence polarization immunoassay (FPIA). The results are summarized in the table below.

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
Sulfamerazine (Immunizing Hapten)20100
Sulfamethazine7028.6
Sulfadiazine13714.6
Sulfameter8002.5
Sulfadimethoxine>1000<2
Other Sulfonamides (12 total)Range >1000<2

*Cross-reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Tested Compound) x 100

The data clearly indicates that while the monoclonal antibody exhibits the highest affinity for its immunizing hapten, sulfamerazine, it also shows significant cross-reactivity with other sulfonamides sharing a high degree of structural similarity, such as sulfamethazine and sulfadiazine.[1] Conversely, sulfonamides with more substantial structural differences, like sulfadimethoxine, demonstrated negligible cross-reactivity.[1]

Experimental Protocols

The generation of antibodies against small molecules like aminobenzoate derivatives and the subsequent assessment of their cross-reactivity involves a multi-step process.

Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the small aminobenzoate derivative (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][3] The carbodiimide reaction is a common method for this conjugation.

Protocol for Hapten-Carrier Conjugation using EDC:

  • Dissolve the Hapten: Dissolve the aminobenzoate derivative (containing a carboxyl group) in a suitable buffer, such as 0.1M MES (2-[N-morpholino]ethanesulfonic acid) at pH 4.5-5.

  • Activate the Hapten: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the hapten solution to activate the carboxyl groups.

  • Conjugate to Carrier Protein: Immediately add the activated hapten solution to a solution of the carrier protein (e.g., BSA) in the same buffer.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated hapten and byproducts by dialysis or using a desalting column.[4]

Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier protein conjugate. Standard immunization protocols are followed to elicit a high-titer antibody response.

Competitive Immunoassay for Cross-Reactivity Assessment

A competitive indirect ELISA (ciELISA) is a standard method to determine the cross-reactivity of the generated antibodies.[3]

ciELISA Protocol:

  • Coating: Coat the wells of a microtiter plate with a conjugate of the immunizing hapten and a different carrier protein (e.g., Ovalbumin - OVA) to avoid non-specific binding to the immunization carrier.

  • Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: In a separate plate, pre-incubate the antibody with varying concentrations of the test compounds (aminobenzoate derivatives) or the standard (the immunizing hapten).

  • Transfer: Transfer the antibody-compound mixtures to the coated and blocked microtiter plate.

  • Incubation: Incubate to allow the free antibody (not bound to the test compound) to bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate. The intensity of the color produced is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the antibody binding to the coated antigen. Calculate the percent cross-reactivity relative to the immunizing hapten.

Visualizing Key Processes

To further elucidate the experimental and biological context, the following diagrams illustrate the experimental workflow for antibody production and a key biological pathway involving an aminobenzoate derivative.

Experimental_Workflow cluster_hapten Hapten Preparation cluster_immunization Antibody Production cluster_assay Cross-Reactivity Assay (ciELISA) Hapten Aminobenzoate Derivative (Hapten) Conjugation EDC Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Hapten_Carrier Hapten-Carrier Conjugate Conjugation->Hapten_Carrier Immunization Immunization of Animal Hapten_Carrier->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Purified Antibody Purification->Antibody Competition Competition Reaction Antibody->Competition Coating_Ag Coating Antigen (Hapten-OVA) Plate ELISA Plate Coating_Ag->Plate Plate->Competition Test_Cmpd Test Compounds Test_Cmpd->Competition Detection Detection Competition->Detection

Fig. 1: Experimental workflow for antibody production and cross-reactivity testing.

Folate_Biosynthesis PABA p-Aminobenzoic Acid (PABA) Enzyme1 Dihydropteroate Synthase PABA->Enzyme1 DHPPP Dihydropteridine Pyrophosphate DHPPP->Enzyme1 DHP Dihydropteroate Enzyme2 Dihydrofolate Synthase DHP->Enzyme2 DHF Dihydrofolate Enzyme3 Dihydrofolate Reductase DHF->Enzyme3 THF Tetrahydrofolate Enzyme1->DHP Enzyme2->DHF Enzyme3->THF

Fig. 2: Simplified diagram of the folate biosynthesis pathway involving p-aminobenzoic acid.

By providing a clear comparison of cross-reactivity, detailed experimental procedures, and visual representations of key processes, this guide serves as a valuable resource for researchers working with antibodies against aminobenzoate derivatives. The presented data underscores the importance of thorough antibody characterization to ensure the accuracy and reliability of experimental results.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-3-chlorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-amino-3-chlorobenzoate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] In case of a spill, the material should be vacuumed, swept up, or absorbed with an inert material and placed into a suitable, labeled container for disposal.[1][3]

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1]

Step 1: Waste Identification and Classification

All waste chemicals, including unused, expired, or contaminated this compound, should be treated as hazardous waste.[4] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[5] Given its chemical structure (a chlorinated aromatic compound), it is prudent to manage it as such.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Solid Waste: Keep solid this compound separate from liquid waste.[6][7]

  • Incompatible Materials: Do not mix with strong oxidizing agents.[2] Keep acids well segregated from bases, cyanides, azides, and hypochlorite solutions.[7] Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.[7]

Step 3: Containerization and Labeling

  • Container Selection: Use only appropriate and compatible containers for waste storage, preferably plastic.[8] Ensure containers are leak-proof and can be tightly sealed.[6]

  • Labeling: All waste containers must be clearly labeled in English.[7] The label should identify the contents as "Hazardous Waste" and list the chemical constituents, including "this compound."[7][9] Include relevant hazard pictograms and the contact details of the waste generator.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[8]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[8][9]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]

  • Approved Disposal Facility: The ultimate disposal method must be through an approved waste disposal plant, carried out by a licensed hazardous waste disposal company.[1][3]

Disposal of Empty Containers:

Empty containers that held this compound must be managed carefully. If the substance is classified as an acute hazardous waste, the container must be disposed of as hazardous waste.[4] For non-acutely hazardous waste, the container may be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), the label defaced, and then disposed of in the appropriate glass or plastic recycling bin.[4][7]

Quantitative Data: Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 77820-58-7[3][10]
Molecular Formula C₈H₈ClNO₂[2][11]
Molecular Weight 185.61 g/mol [2][11]
Appearance Solid[10]
Melting Point 35-37 °C[2]
Flash Point 119.4 ± 21.8 °C[2]
Boiling Point 273.8 ± 20.0 °C at 760 mmHg[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: Identification & Generation cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Pickup cluster_3 Phase 4: Final Disposal A Identify Unwanted This compound B Classify as Hazardous Waste A->B C Select Appropriate Waste Container B->C Proceed to Containment D Segregate from Incompatible Wastes C->D E Label Container with Contents & Hazards D->E F Store in Designated Satellite Accumulation Area E->F Ready for Storage G Keep Container Tightly Closed F->G H Contact EHS for Waste Pickup G->H I Transport by Licensed Hazardous Waste Hauler H->I Initiate Disposal J Dispose at Approved Waste Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 2-amino-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-amino-3-chlorobenzoate (CAS: 77820-58-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Gloves: Chemical-resistant, impervious gloves. Nitrile rubber (minimum 8 mil thickness) is recommended for splash protection. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. Double gloving is a good practice. Protective Clothing: A lab coat or chemical-resistant apron. For larger quantities, fire/flame resistant and impervious clothing should be worn.To avoid skin contact which causes irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust, aerosols, or vapors are generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.To prevent respiratory tract irritation.[1][2]

Occupational Exposure Limits

No specific occupational exposure limits (OELs) from OSHA, NIOSH, or ACGIH have been established for this compound.[1] One source indicates a Toxics Screening Level (ITSL) of 7 µg/m³ based on an annual averaging time.[4][5]

Operational and Disposal Plans

Handling and Storage

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7] Eyewash stations and safety showers must be readily accessible.[7]

  • Safe Handling Practices: Avoid contact with skin and eyes.[1][3] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[2][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Spill Management

  • Minor Spills: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[8]

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] The material should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[2] Dispose of contents and container to an approved waste disposal plant.[1][2]

Experimental Workflow and Hazard Mitigation

The following diagrams illustrate the safe handling workflow and the relationship between chemical hazards and the required personal protective equipment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup weigh Weigh Solid prep_setup->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Safe handling workflow for this compound.

cluster_hazard Chemical Hazards cluster_ppe Personal Protective Equipment skin_haz Skin Irritation gloves Impervious Gloves skin_haz->gloves clothing Lab Coat/Apron skin_haz->clothing eye_haz Eye Irritation goggles Safety Goggles/Face Shield eye_haz->goggles resp_haz Respiratory Irritation respirator Respirator (if needed) resp_haz->respirator

Caption: Hazard-PPE relationship for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.